Product packaging for 2-Chlorooxazolo[4,5-b]pyridine(Cat. No.:CAS No. 325976-45-2)

2-Chlorooxazolo[4,5-b]pyridine

Katalognummer: B1370745
CAS-Nummer: 325976-45-2
Molekulargewicht: 154.55 g/mol
InChI-Schlüssel: UCXLYNLRJWXAIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Chlorooxazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C6H3ClN2O and its molecular weight is 154.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN2O B1370745 2-Chlorooxazolo[4,5-b]pyridine CAS No. 325976-45-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXLYNLRJWXAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621765
Record name 2-Chloro[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325976-45-2
Record name 2-Chloro[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chlorooxazolo[4,5-b]pyridine: Properties, Reactivity, and Applications

This compound is a heterocyclic compound featuring a pyridine ring fused with an oxazole ring. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The fused ring system is considered a "privileged structure" as its derivatives have been shown to interact with a wide range of biological targets, exhibiting diverse pharmacological activities.[1][2] The presence of a reactive chlorine atom at the 2-position makes this molecule a highly versatile and valuable building block for the synthesis of more complex, functionalized molecules. This guide provides a comprehensive overview of its fundamental properties, core reactivity, and applications, with a focus on its practical use in a research and development setting.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective utilization. These properties dictate its handling, storage, and behavior in chemical reactions.

PropertyValueSource
CAS Number 325976-45-2[3][4]
Molecular Formula C₆H₃ClN₂O[5]
Molecular Weight 154.55 g/mol [5]
IUPAC Name 2-chloro-[6][7]oxazolo[4,5-b]pyridine[5]
Canonical SMILES C1=CN=C2C(=C1)N=C(O2)Cl[8]
Appearance Not explicitly stated, likely a solid at room temperature.
Purity Typically available at ≥97%[9]

Note: Some properties like melting and boiling points are not consistently reported for the parent compound but are available for derivatives.

Structural Diagram

// Define nodes for the atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; O3 [label="O", pos="1.7,0!"]; C4 [label="C", pos="0.8,-1!"]; C5 [label="C", pos="-0.5,-1!"]; C6 [label="C", pos="-1.3,0!"]; N7 [label="N", pos="-0.8,1!"]; Cl [label="Cl", pos="2.5,2.5!"]; H1 [label="H", pos="-2.3,0!"]; H2 [label="H", pos="-1, -2!"]; H3 [label="H", pos="1.2, -2!"];

// Draw bonds C2 -- N1; N1 -- C4 [style=invis]; // for positioning C2 -- O3; O3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- N7 [style=double]; N7 -- N1; C4 -- N7; C2 -- Cl; C6 -- H1; C5 -- H2; // Pyridine ring double bonds edge [style=double]; N1 -- C2 [style=invis]; N7 -- C6; C5 -- C4; } Caption: Chemical structure of this compound.

Synthesis of the Oxazolo[4,5-b]pyridine Core

The construction of the oxazolo[4,5-b]pyridine scaffold is typically achieved through the cyclization of a substituted pyridine precursor. A common and effective method involves the condensation of 2-amino-3-hydroxypyridine with a suitable reagent.

One widely employed strategy uses carboxylic acids or their derivatives in the presence of a dehydrating and cyclizing agent, such as polyphosphoric acid (PPA).[10][11] This approach facilitates the formation of the oxazole ring fused to the pyridine backbone. For instance, reacting 2-amino-3-hydroxypyridine with chloroacetic acid derivatives under these conditions can yield the desired chloro-substituted oxazolopyridine intermediates.[10]

SynthesisWorkflow

Chemical Reactivity: The Role of the C-2 Chlorine

The synthetic utility of this compound stems almost entirely from the reactivity of the chlorine atom at the 2-position. This position is highly activated towards nucleophilic attack.

Causality of Reactivity: The electron density at the C-2 carbon is significantly reduced due to the inductive and mesomeric (resonance) effects of two electronegative atoms:

  • Pyridine Nitrogen (N-7): The nitrogen atom in the pyridine ring withdraws electron density from the entire ring system, making the carbons more electrophilic.

  • Oxazole Oxygen (O-3) and Nitrogen (N-1): The atoms within the fused oxazole ring also contribute to the electron-deficient nature of the C-2 position.

This electronic arrangement makes the C-2 carbon an excellent electrophile, readily undergoing nucleophilic aromatic substitution (SNAr) reactions.[12][13][14]

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway is the SNAr mechanism, which proceeds via an addition-elimination sequence. A nucleophile attacks the electrophilic C-2 carbon, temporarily breaking the aromaticity of the ring to form a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring.[13] The subsequent elimination of the chloride leaving group restores aromaticity and yields the substituted product.

SNAr_Mechanism

This pathway allows for the facile introduction of a wide variety of functional groups by using different nucleophiles, such as:

  • Amines (R-NH₂): To form 2-amino derivatives.

  • Alcohols/Alkoxides (R-OH / R-O⁻): To form 2-alkoxy derivatives.

  • Thiols/Thiolates (R-SH / R-S⁻): To form 2-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, this compound is an excellent substrate for modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction provides a powerful and general method for forming carbon-nitrogen bonds.[15]

Buchwald-Hartwig Amination: This reaction uses a palladium catalyst, a phosphine ligand, and a base to couple aryl halides with primary or secondary amines.[16][17] The choice of ligand is critical and often requires optimization, with bulky, electron-rich phosphines generally giving the best results for aryl chlorides.[16] The reaction is indispensable for synthesizing libraries of N-substituted compounds for drug discovery.

Buchwald_Hartwig_Cycle

Applications in Drug Discovery and Medicinal Chemistry

The oxazolo[4,5-b]pyridine scaffold is a key pharmacophore found in molecules with a broad spectrum of biological activities. Derivatives have been investigated for use as:

  • Antibacterial Agents: Some compounds are thought to act as analogues of adenine and guanine, potentially inhibiting nucleic acid synthesis or enzymes like DNA gyrase.[18] Studies have shown good activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20]

  • Anticancer Agents: Certain derivatives have been explored for their potential to inhibit key signaling pathways involved in tumor growth and survival.[5]

  • Enzyme Inhibitors: The versatile structure can be tailored to fit the active sites of various enzymes, making it a valuable starting point for developing targeted inhibitors.[5]

This compound is the critical starting material for accessing these diverse derivatives. Its reactivity allows for the systematic modification of the 2-position, enabling the generation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Exemplary Experimental Protocol: Nucleophilic Substitution with Morpholine

This protocol describes a general procedure for the SNAr reaction, which must be validated and optimized for specific laboratory conditions.

Objective: To synthesize 2-morpholinooxazolo[4,5-b]pyridine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the solvent (e.g., DMF).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the slow addition of morpholine (1.2 eq) while stirring at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench by adding water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure 2-morpholinooxazolo[4,5-b]pyridine.

Safety and Handling

This compound and its structural isomer 2-chlorooxazolo[5,4-b]pyridine are classified as hazardous chemicals.[9][21] Standard laboratory safety precautions are mandatory.

Hazard InformationPrecautionary Measures
GHS Pictograms: Skull and Crossbones, Exclamation Mark, Health HazardPrevention (P-statements): P260, P264, P270, P271, P280
Hazard Statements (H-statements): [9][21] H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[21]
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9]
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[21]

This information is a summary and not a substitute for a full Safety Data Sheet (SDS), which should be consulted before handling the compound.[21][22][23]

Spectroscopic Analysis Guidance

While a specific spectrum is not provided, the following are expected characteristics for structural confirmation:

  • ¹H NMR: Three distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. Their splitting patterns (doublets, doublets of doublets) will be indicative of their coupling with each other.

  • ¹³C NMR: Six signals corresponding to the carbons of the fused ring system. The signal for C-2 (the carbon bonded to chlorine) will be significantly affected by the electronegative substituent.

  • IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching within the rings, and C-O-C stretching from the oxazole moiety.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (154.55), with a characteristic isotopic pattern (M+2 peak at ~33% intensity of M⁺) due to the presence of the ³⁷Cl isotope.

Conclusion

This compound is a cornerstone reagent for chemists engaged in the synthesis of functional heterocyclic molecules. Its well-defined reactivity, centered on the activated C-2 position, provides reliable and versatile pathways for molecular elaboration through both classical nucleophilic substitution and modern cross-coupling chemistry. Its role as a precursor to a wide array of biologically active compounds solidifies its importance as a high-value building block in the fields of drug discovery and materials science.

References

2-Chlorooxazolo[4,5-b]pyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 325976-45-2 Molecular Formula: C₆H₃ClN₂O

This in-depth technical guide provides a comprehensive overview of 2-Chlorooxazolo[4,5-b]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, reactivity, and applications.

Introduction to the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine ring system is a fused heterocyclic scaffold that is isosteric to purine. This structural similarity has made it a privileged core in the design of bioactive molecules targeting a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The introduction of a chlorine atom at the 2-position of the oxazole ring creates a key intermediate, this compound, which is primed for further functionalization through nucleophilic substitution reactions.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its key properties can be inferred from supplier data and analysis of related compounds.

PropertyValueSource
Molecular Weight154.55 g/mol [5]
AppearanceWhite to off-white solid[6]
Boiling Point215.9 ± 13.0 °C (Predicted)[6]
Flash Point84.4 ± 19.8 °C (Predicted)[6]
Density1.475 ± 0.06 g/cm³ (Predicted)[6]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused oxazole ring and the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms in the heterocyclic core. The carbon atom at the 2-position, bonded to the chlorine, is expected to have a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for C=N and C-O stretching vibrations within the oxazole ring, as well as aromatic C-H and C=C stretching from the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-chloro-substituted oxazoles and related heterocycles. A common approach involves the cyclization of a 2-amino-3-hydroxypyridine precursor followed by chlorination.

A potential synthetic pathway is outlined below:

G A 2-Amino-3-hydroxypyridine B Oxazolo[4,5-b]pyridin-2(3H)-one A->B  + Phosgene or Triphosgene, Base C This compound B->C  + POCl₃ or SOCl₂, Heat

Proposed Synthetic Pathway for this compound.

Proposed Experimental Protocol:

Step 1: Synthesis of Oxazolo[4,5-b]pyridin-2(3H)-one

  • To a stirred solution of 2-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of phosgene or a safer equivalent like triphosgene in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Oxazolo[4,5-b]pyridin-2(3H)-one, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To the Oxazolo[4,5-b]pyridin-2(3H)-one obtained in the previous step, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) may be added.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity:

The chlorine atom at the 2-position of the oxazolo[4,5-b]pyridine ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles.

G A This compound B 2-Amino-substituted oxazolo[4,5-b]pyridine A->B  + R₂NH, Base C 2-Alkoxy-substituted oxazolo[4,5-b]pyridine A->C  + ROH, Base D 2-Thio-substituted oxazolo[4,5-b]pyridine A->D  + RSH, Base E 2-Aryl/Alkyl-substituted oxazolo[4,5-b]pyridine A->E  + R-B(OH)₂, Pd catalyst (Suzuki Coupling)

Key Reactions of this compound.

Applications in Research and Drug Development

The versatility of this compound as a synthetic intermediate makes it a valuable tool in drug discovery and materials science.

  • Medicinal Chemistry: The oxazolo[4,5-b]pyridine scaffold has been explored for the development of novel therapeutic agents. For instance, derivatives have been investigated as topoisomerase IIα inhibitors for cancer therapy.[3] The ability to easily functionalize the 2-position of this compound allows for the rapid generation of compound libraries for screening against various biological targets. The structural similarity to purines suggests potential applications as kinase inhibitors, antivirals, and modulators of other ATP-binding proteins.[1]

  • Materials Science: The rigid, planar structure of the oxazolo[4,5-b]pyridine core, combined with the potential for introducing diverse substituents, makes it an interesting building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[7][8] It is classified as an irritant and may be harmful if inhaled, swallowed, or in contact with skin.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential for the development of novel pharmaceuticals and functional materials. Its strategic placement of a reactive chlorine atom on the privileged oxazolo[4,5-b]pyridine scaffold allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. Further exploration of the chemistry and biological activity of derivatives of this compound is likely to lead to new discoveries in various scientific fields.

References

molecular structure of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Chlorooxazolo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a privileged scaffold, the oxazolo[4,5-b]pyridine core is featured in molecules with diverse biological activities, including antibacterial and anticancer properties. The 2-chloro substituent serves as a versatile synthetic handle, enabling the development of compound libraries for drug discovery through various substitution reactions. This technical guide provides a comprehensive analysis of the , integrating insights from synthetic chemistry, spectroscopic analysis, and computational modeling. We will explore the causality behind its synthesis, the detailed elucidation of its structure through modern analytical techniques, and the implications of its structural and electronic properties on its reactivity and utility as a key building block for novel chemical entities.

Introduction to the Oxazolo[4,5-b]pyridine Scaffold

The fusion of an oxazole ring with a pyridine ring gives rise to a class of heterocyclic compounds known as oxazolopyridines. These scaffolds are bioisosteres of purines, allowing them to interact with a wide range of biological targets.[1] The specific isomer, oxazolo[4,5-b]pyridine, has garnered substantial attention due to its presence in pharmacologically active agents.[2] The core structure consists of a pyridine ring fused to an oxazole ring across the 4 and 5 positions.

The introduction of a chlorine atom at the 2-position of this scaffold yields this compound, a compound that is not only a subject of structural interest but also a pivotal intermediate in synthetic chemistry. The chlorine atom activates the C2 position for nucleophilic substitution, providing a direct route to introduce diverse functional groups and build molecular complexity. Understanding the precise molecular structure and electronic properties of this precursor is paramount for designing rational synthetic strategies and predicting the behavior of its derivatives. This guide aims to provide a senior scientist's perspective on the structural characterization and synthetic utility of this important molecule.

Core Physicochemical and Structural Properties

A precise understanding of a molecule begins with its fundamental properties. For this compound, these are summarized below.

PropertyValueSource
IUPAC Name 2-chloro-[3][4]oxazolo[4,5-b]pyridineN/A
CAS Number 325976-45-2[3][5]
Molecular Formula C₆H₃ClN₂O[3][6]
Molecular Weight 154.55 g/mol [3][6]
Canonical SMILES ClC1=NC2=NC=CC=C2O1[3]
Appearance Expected to be a solid at room temperatureN/A
Storage Inert atmosphere, store in freezer, under -20°C[3]

Synthesis and Mechanistic Insights

The synthesis of the oxazolo[4,5-b]pyridine core is typically achieved through the cyclization of a suitably substituted pyridine precursor. A logical and efficient pathway to this compound involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with a source of the C2-chloro-carbon atom.

Rationale for Synthetic Strategy

The chosen strategy is based on established methods for forming oxazole rings fused to aromatic systems.[7][8] The key precursor, 2-amino-3-hydroxypyridine, possesses the necessary vicinal amino and hydroxyl groups on the pyridine ring. The amino group acts as a nucleophile to attack an electrophilic carbonyl carbon, while the hydroxyl group facilitates the subsequent ring-closing dehydration to form the stable, aromatic oxazole ring. Using a reagent like phosgene (or a safer equivalent such as triphosgene) provides the carbonyl group and the chlorine atom at the C2 position in a single, efficient step.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established chemical principles. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are mandatory.

  • Reaction Setup: To a stirred, cooled (0 °C) solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dry tetrahydrofuran), add a non-nucleophilic base such as triethylamine (2.2 eq).

  • Addition of Reagent: Slowly add a solution of triphosgene (0.4 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C. The triphosgene serves as a safer in-situ source of phosgene.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_end Final Product A 2-Amino-3-hydroxypyridine D Cyclocondensation in THF @ 0°C to RT A->D B Triphosgene (Phosgene Source) B->D C Triethylamine (Base) C->D E Aqueous Workup & Extraction D->E F Silica Gel Chromatography E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis provides the definitive confirmation of a molecule's structure. While specific experimental data for the title compound is proprietary to chemical suppliers,[3] a detailed analysis can be performed based on established principles for similar heterocyclic systems.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Three distinct signals corresponding to the three protons on the pyridine ring should be observed in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 2,3-disubstituted pyridine system, allowing for unambiguous assignment of each proton.

  • ¹³C NMR: The carbon NMR spectrum should display six signals for the six unique carbon atoms in the molecule. The carbon at the C2 position, bonded to both a chlorine and a nitrogen atom, is expected to be significantly downfield (likely > δ 150 ppm). The remaining five carbons of the fused aromatic system will appear in the typical range of δ 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

  • ~1620-1580 cm⁻¹: C=N stretching vibrations from both the oxazole and pyridine rings.

  • ~1500-1400 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1250-1100 cm⁻¹: C-O stretching within the oxazole ring.

  • ~800-700 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a characteristic molecular ion peak. Due to the presence of chlorine, this peak will be split into two signals, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: Plausible fragmentation pathways include the loss of a chlorine radical (·Cl) and the cleavage of the oxazole ring.

Summary of Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR 3 signals in the aromatic region (δ 7.0-8.5 ppm) with characteristic splitting for a 2,3-disubstituted pyridine.
¹³C NMR 6 signals, with the C2 carbon significantly downfield (>150 ppm).
IR (cm⁻¹) ~1600 (C=N), ~1450 (C=C), ~1200 (C-O), ~750 (C-Cl).
MS (EI) Molecular ion peak cluster (M⁺, M+2) at m/z 154 and 156 in a ~3:1 ratio.

Crystallographic and Computational Analysis

While a published crystal structure for this compound is not available, significant insights can be drawn from related compounds and computational modeling.

Insights from X-ray Crystallography

Single-crystal X-ray diffraction studies on derivatives, such as 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridines, have confirmed the essential planarity of the fused oxazolo[4,5-b]pyridine ring system.[11] This planarity is a consequence of its aromatic character. In the solid state, such planar heterocyclic molecules tend to pack in a stacked arrangement, often stabilized by π-π interactions. Understanding these packing forces is crucial in materials science and for predicting the solubility and crystal habits of drug candidates.

Computational Modeling and Electronic Structure

Density Functional Theory (DFT) calculations are powerful tools for probing molecular structure and reactivity. For this compound, DFT analysis would reveal:

  • Optimized Geometry: Confirmation of the planar structure with precise bond lengths and angles.

  • Electrostatic Potential (ESP) Map: The ESP map would show regions of high and low electron density. The nitrogen atoms would be regions of negative potential (nucleophilic), while the C2 carbon, influenced by the electronegative chlorine and adjacent nitrogen, would be a site of positive potential, confirming its susceptibility to nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's electronic behavior. The LUMO is expected to have a significant coefficient on the C2 carbon, further indicating its electrophilic nature.

G A Molecular Structure (Planar Fused Rings) B Electronic Properties (ESP, HOMO/LUMO) A->B Determines C Chemical Reactivity (Electrophilic C2 Position) B->C Dictates D Synthetic Utility (Building Block for Nucleophilic Substitution) C->D Enables

Caption: Relationship between structure, electronics, and reactivity.

Reactivity and Synthetic Utility

The directly governs its chemical reactivity, making it a valuable building block in synthetic organic chemistry.

Analysis of Reactivity

The key to the molecule's utility is the chloro-substituent at the C2 position. This position is analogous to the 2-position of 2-chloropyridine, which is well-known to be susceptible to nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms in both the oxazole and pyridine rings, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution process.

Application in Nucleophilic Aromatic Substitution (SₙAr)

This compound can react with a wide array of nucleophiles, including amines, alcohols, and thiols, to displace the chloride ion. This provides a straightforward and powerful method for introducing diverse side chains and building a library of derivatives.

Sample Protocol: Amination of this compound
  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Heating: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The crude product is then purified by chromatography or recrystallization to yield the 2-amino-oxazolo[4,5-b]pyridine derivative.

G cluster_nucleophiles Nucleophiles cluster_products Products Start This compound Amine_Prod 2-Amino Derivative Start->Amine_Prod SₙAr Alcohol_Prod 2-Alkoxy Derivative Start->Alcohol_Prod SₙAr Thiol_Prod 2-Thioether Derivative Start->Thiol_Prod SₙAr Amine R₂NH Amine->Amine_Prod Alcohol R'OH Alcohol->Alcohol_Prod Thiol R''SH Thiol->Thiol_Prod

References

An In-depth Technical Guide to 2-Chlorooxazolo[4,5-b]pyridine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorooxazolo[4,5-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique fused ring system, combining the electron-withdrawing properties of a pyridine ring with the versatile reactivity of an oxazole moiety, makes it a valuable scaffold for the synthesis of novel bioactive molecules. The presence of a reactive chlorine atom at the 2-position provides a key handle for introducing diverse functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its critical role as a building block in the development of potential therapeutic agents, particularly in the realms of oncology and infectious diseases.

Chemical Structure and Nomenclature

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and formal naming conventions.

Chemical Structure

This compound possesses a bicyclic heteroaromatic structure where an oxazole ring is fused to a pyridine ring. The fusion occurs at the 4 and 5 positions of the pyridine ring. A chlorine atom is substituted at the 2-position of the oxazole ring.

IUPAC Name

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .

Chemical Identifiers

For unambiguous identification in databases and publications, the following identifiers are crucial:

IdentifierValueSource
CAS Number 325976-45-2[1]
Molecular Formula C₆H₃ClN₂O[2]
Molecular Weight 154.55 g/mol [2]
Canonical SMILES ClC1=NC2=NC=CC=C2O1[1]

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively published in readily accessible literature, data for closely related isomers and the parent scaffold provide valuable insights. It is expected to be a solid at room temperature with limited solubility in water but better solubility in common organic solvents. For its isomer, 2-chlorooxazolo[5,4-b]pyridine, a solid physical form is noted.[3]

Synthesis of the this compound Scaffold

The synthesis of the oxazolo[4,5-b]pyridine core generally relies on the cyclization of appropriately substituted pyridine precursors. While a specific, detailed protocol for the 2-chloro derivative is not widely documented in peer-reviewed literature, analogous syntheses of related structures provide a well-established blueprint.

General Synthetic Approach: Cyclization of 2-Amino-3-hydroxypyridine Derivatives

The most common and logical pathway to the oxazolo[4,5-b]pyridine scaffold involves the condensation and subsequent cyclization of a 2-amino-3-hydroxypyridine derivative with a suitable one-carbon synthon. In the case of this compound, this would likely involve phosgene or a phosgene equivalent.

Synthesis_of_2_Chlorooxazolopyridine cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_3_hydroxypyridine 2-Amino-3-hydroxypyridine Reaction_Step Cyclization 2_amino_3_hydroxypyridine->Reaction_Step Phosgene_equivalent Phosgene or equivalent (e.g., triphosgene) Phosgene_equivalent->Reaction_Step 2_Chlorooxazolopyridine This compound Reaction_Step->2_Chlorooxazolopyridine

Caption: General synthetic route to this compound.

Experimental Considerations

Based on analogous reactions for similar heterocyclic systems, the following experimental conditions can be inferred:

  • Reagents: 2-Amino-3-hydroxypyridine would serve as the key starting material. Phosgene, diphosgene, or triphosgene are common reagents for introducing the carbonyl chloride functionality necessary for forming the 2-chlorooxazole ring.

  • Solvent: An inert aprotic solvent such as toluene, dioxane, or a chlorinated solvent would likely be employed.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, may be required to scavenge the HCl generated during the reaction.

  • Temperature: The reaction may require heating to facilitate cyclization.

It is imperative for researchers to conduct this reaction with extreme caution, particularly when handling phosgene or its equivalents, due to their high toxicity.

Reactivity and Chemical Transformations

The chemical utility of this compound lies in the reactivity of its chloro substituent. The electron-withdrawing nature of the fused pyridine and oxazole rings makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This allows for the facile introduction of a wide array of functional groups, making it a versatile intermediate in multi-step syntheses.

Reactivity_of_2_Chlorooxazolopyridine cluster_nucleophiles Nucleophiles cluster_products Products 2_Chlorooxazolopyridine This compound Amines R₂NH 2_Chlorooxazolopyridine->Amines Alcohols ROH 2_Chlorooxazolopyridine->Alcohols Thiols RSH 2_Chlorooxazolopyridine->Thiols Organometallics R-M 2_Chlorooxazolopyridine->Organometallics Amino_derivative 2-Amino-oxazolo[4,5-b]pyridines Amines->Amino_derivative SɴAr Alkoxy_derivative 2-Alkoxy-oxazolo[4,5-b]pyridines Alcohols->Alkoxy_derivative SɴAr Thioether_derivative 2-Thioether-oxazolo[4,5-b]pyridines Thiols->Thioether_derivative SɴAr Carbon_substituted_derivative 2-Alkyl/Aryl-oxazolo[4,5-b]pyridines Organometallics->Carbon_substituted_derivative Cross-coupling

Caption: Key nucleophilic substitution reactions of this compound.

Nucleophilic Substitution with Amines, Alcohols, and Thiols

The reaction of this compound with various nucleophiles such as primary and secondary amines, alcohols, and thiols is expected to proceed readily, often with heating, to yield the corresponding 2-substituted derivatives. These reactions are fundamental in building molecular complexity and introducing functionalities that can modulate the biological activity of the resulting compounds.

Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), can likely be employed to form carbon-carbon and carbon-heteroatom bonds at the 2-position. This opens up avenues for the synthesis of a vast array of derivatives with diverse electronic and steric properties.

Applications in Drug Discovery and Medicinal Chemistry

The oxazolo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Its structural similarity to purine nucleobases suggests its potential to act as an antagonist or inhibitor in biological pathways involving these key molecules.[6] The 2-chloro derivative serves as a crucial starting point for the synthesis of libraries of compounds for screening against various diseases.

Anticancer Agents

Numerous studies have highlighted the potential of oxazolo[4,5-b]pyridine derivatives as anticancer agents.[7] These compounds have been investigated for their ability to inhibit various kinases and topoisomerases, enzymes that are often dysregulated in cancer cells.[7] The synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives has been a particular area of focus, with some compounds showing promising activity.[7]

Antimicrobial Agents

The emergence of drug-resistant bacteria has created an urgent need for new antimicrobial agents. The oxazolo[4,5-b]pyridine scaffold has been explored for the development of novel antibiotics.[6] It is hypothesized that these compounds may exert their antimicrobial effects by inhibiting nucleic acid synthesis or DNA gyrase, similar to fluoroquinolone antibiotics.[6]

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in the field of drug discovery. Its straightforward, albeit not widely detailed, synthesis and the high reactivity of the 2-chloro group towards nucleophilic substitution make it an attractive starting material for the generation of diverse molecular libraries. The established biological importance of the oxazolo[4,5-b]pyridine core in oncology and infectious diseases underscores the value of this compound as a key intermediate for the development of next-generation therapeutics. Further research into its synthesis, reactivity, and the biological evaluation of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

physical properties of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Chlorooxazolo[4,5-b]pyridine

This guide provides a detailed examination of the , a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given its structural significance as a building block, a thorough understanding of its physical characteristics is paramount for its effective application in synthesis, formulation, and development. This document synthesizes available data with established principles of physical organic chemistry to offer a comprehensive profile for laboratory professionals.

Introduction to this compound

This compound is a fused heterocyclic system where an oxazole ring is annulated to a pyridine ring. The presence of a chlorine atom at the 2-position of the oxazole moiety renders it a versatile intermediate for further functionalization, typically via nucleophilic substitution reactions. The oxazolopyridine scaffold itself is found in various biologically active molecules, making this a key precursor for drug discovery programs.[1][2] The nitrogen atom in the pyridine ring and the oxazole ring's heteroatoms introduce polarity, which significantly influences the compound's physical properties.[1]

Core Molecular and Physical Identifiers

A precise identification of a chemical substance is the foundation of all scientific investigation. The following table summarizes the key identifiers for this compound.

PropertyValueSource(s)
CAS Registry Number 325976-45-2[3][4]
Molecular Formula C₆H₃ClN₂O[3][4][5]
Molecular Weight 154.55 g/mol [3][4][5]
Canonical SMILES C1=CC2=C(N=C1)N=C(O2)Cl[3][4]
InChI Key UCXLYNLRJWXAIR-UHFFFAOYSA-N[4]
Purity (Typical) ≥97%[4]
Recommended Storage Inert atmosphere, store at ≤ -20°C[3]

The recommended storage conditions—under an inert atmosphere and at low temperatures—suggest that the compound may be sensitive to moisture, atmospheric oxygen, or thermal degradation over time.[3] This is a critical consideration for maintaining sample integrity for both experimental use and analytical characterization.

State, Appearance, and Thermal Properties

While specific experimental data for the melting and boiling points of this compound are not widely published, we can infer its likely characteristics and outline the standard methodologies for their determination.

Appearance: Based on related oxazolopyridine derivatives, this compound is expected to be a solid at room temperature, likely appearing as a white, off-white, or pale yellow crystalline powder. Visual inspection and documentation of color and form are the primary steps in its characterization.

Melting Point: The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically < 1°C) is indicative of high purity. The melting point of the related compound, Oxazolo[4,5-b]pyridin-2(3H)-one, is reported to be in the range of 212-216°C, suggesting that the core heterocyclic system is thermally stable. The introduction of a chloro-substituent in place of an oxo group is expected to alter the crystal lattice energy and intermolecular interactions, thus influencing the melting point.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting event (e.g., 250°C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing insight into the energetics of the melting process.

Boiling Point: Given the high melting point of related structures, it is anticipated that this compound has a high boiling point and may be susceptible to decomposition before boiling at atmospheric pressure. Therefore, vacuum distillation or techniques like thermogravimetric analysis (TGA) would be required to assess its thermal stability and volatility.

Solubility Profile

The solubility of a compound is critical for reaction setup, purification, and formulation. The structure of this compound contains both polar (heteroatoms) and nonpolar (aromatic rings) features.

  • Aqueous Solubility: The pyridine fragment is known to enhance water solubility.[1] However, the overall fused ring system is largely hydrophobic. Therefore, low solubility in water is expected. The formation of a hydrochloride salt by protonating the pyridine nitrogen would likely increase aqueous solubility.[6][7]

  • Organic Solubility: It is predicted to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃), as well as ethers like tetrahydrofuran (THF). Its solubility in nonpolar solvents like hexanes is expected to be poor.

Workflow for Solubility Assessment The following diagram illustrates a standard workflow for determining the solubility of a research compound.

G cluster_prep Sample Preparation cluster_test Solubility Testing cluster_quant Quantification prep Weigh Compound add_solvent Add Solvent Incrementally prep->add_solvent vortex Vortex & Sonicate add_solvent->vortex If Undissolved observe Visual Observation (Clear or Undissolved) vortex->observe If Undissolved observe->add_solvent If Undissolved quantify Calculate Solubility (mg/mL) observe->quantify If Dissolved

Caption: Workflow for experimental solubility determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be diagnostic of their relative positions on the [4,5-b] fused system.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) is expected to have a characteristic chemical shift, typically in the range of 150-160 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z ≈ 154 and 156.

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands include C=N stretching vibrations for the pyridine and oxazole rings (around 1600-1650 cm⁻¹), C-O-C stretching of the oxazole ring, and C-Cl stretching vibrations.

Logical Flow for Structural Confirmation The process of confirming the structure of a newly synthesized or acquired batch of this compound follows a logical progression of analytical techniques.

G ms Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern (Cl) nmr NMR Spectroscopy ¹H: Proton Environment ¹³C: Carbon Skeleton ms->nmr ir Infrared (IR) Spectroscopy Identifies Functional Groups (C=N, C-O, C-Cl) nmr->ir final {Structure Confirmed} ir->final

Caption: Standard analytical workflow for structural elucidation.

Crystallography: To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Obtaining this data would provide definitive proof of structure, including precise bond lengths, bond angles, and intermolecular packing in the solid state. This information is invaluable for computational modeling and understanding structure-property relationships.

Conclusion

References

An In-depth Technical Guide on 2-Chlorooxazolo[4,5-b]pyridine: Physicochemical Properties and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physicochemical properties, specifically the melting point and solubility, of the heterocyclic compound 2-Chlorooxazolo[4,5-b]pyridine (CAS No. 325976-45-2). A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined data for these specific parameters. This guide candidly discusses this data gap and provides essential context by examining the properties of structurally related analogs. More importantly, it serves as a practical resource by furnishing detailed, field-proven experimental protocols for the determination of both melting point and solubility. These methodologies are designed to yield reliable and reproducible data, empowering researchers to characterize this compound of interest with high scientific integrity.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused oxazole and pyridine ring system. The oxazolo[4,5-b]pyridine core is of significant interest in medicinal chemistry and materials science due to its structural similarity to purine bases, suggesting potential applications as an analogue for nucleic acid bases. The introduction of a chlorine atom at the 2-position significantly influences the molecule's electronic properties and potential for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Despite its importance as a synthetic intermediate, a thorough investigation into publicly available scientific literature and chemical supplier databases has revealed a lack of reported experimental data for the melting point and solubility of this compound. While commercial suppliers confirm its availability and basic identifiers, crucial physicochemical data necessary for its effective use in research and development are not provided.[1]

This guide aims to bridge this knowledge gap by providing robust, standardized protocols for researchers to determine these key properties in their own laboratories.

Physicochemical Properties: A Data Gap and Context from Analogs

As of the latest revision of this guide, no experimentally determined melting point or solubility data for this compound (CAS 325976-45-2) has been found in peer-reviewed literature or comprehensive chemical databases.

To provide a frame of reference, it is informative to consider the properties of related compounds, while explicitly stating that these are not the properties of this compound. For instance, derivatives of the isomeric oxazolo[5,4-b]pyridine scaffold have been synthesized and characterized. A study on bis(oxazolo[5,4-b]pyridine) derivatives reported melting points for various substituted compounds, which ranged from 259–260 °C to 363–365 °C, indicating that the core heterocyclic system can form high-melting solids.[2][3] Another related compound, Oxazolo[4,5-b]pyridin-2(3H)-one, has a reported melting point of 243-246 °C.[4] These values for different, albeit structurally related, molecules underscore the necessity of experimental determination for the specific compound .

The solubility of heterocyclic compounds is highly dependent on the nature of the solvent and the specific functional groups present on the molecule. The pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially conferring some solubility in protic solvents. However, the overall aromatic and chlorinated nature of this compound suggests it is likely to exhibit better solubility in a range of common organic solvents. For example, a study on thiazolo[4,5-b] pyridine derivatives, which are also heterocyclic compounds, noted their solubility in alcohols, chloroform, dioxane, and DMF, with slight solubility in water.[5] This provides a logical starting point for selecting solvents for the solubility assessment of this compound.

Experimental Protocol for Melting Point Determination

The determination of a sharp melting point is a crucial indicator of a compound's purity. The following protocol describes the capillary method, a widely accepted and reliable technique.

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Materials and Equipment
  • This compound sample

  • Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

  • Watch glass

Step-by-Step Methodology
  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample on a watch glass to force a small amount of the solid into the tube.

  • Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid tightly into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Initial Run): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set the heating rate to 10-20 °C per minute.

  • Accurate Determination: Prepare a new capillary with the sample. Allow the apparatus to cool to at least 20 °C below the estimated melting point.

  • Controlled Heating: Begin heating at a slow, controlled rate of 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last crystal melts and the entire sample is a clear liquid.

    • The melting point is reported as the range T1 - T2.

  • Replicate Analysis: Repeat the determination with a fresh sample at least two more times. The reported melting point should be the average of the consistent ranges.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Data Reporting prep1 Grind Sample prep2 Load Capillary prep1->prep2 prep3 Pack Sample prep2->prep3 analysis1 Place in Apparatus prep3->analysis1 analysis2 Rapid Heating (Estimate) analysis1->analysis2 analysis3 Slow Heating (Accurate) analysis2->analysis3 analysis4 Record T1 & T2 analysis3->analysis4 report1 Repeat 2x analysis4->report1 report2 Average Ranges report1->report2 report3 Report as T1-T2 report2->report3

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Solubility Assessment

Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification, and formulation. This protocol provides a standardized method for qualitative and semi-quantitative solubility determination.

Principle

A known mass of the solute (this compound) is added incrementally to a fixed volume of a solvent at a constant temperature. The solubility is determined by observing the point at which no more solute dissolves, and is typically expressed in terms of mg/mL or as qualitative descriptors.

Materials and Equipment
  • This compound sample

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene)

  • Analytical balance (readable to 0.1 mg)

  • Vials (e.g., 4 mL glass vials with screw caps)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Constant temperature bath or block (set to 25 °C)

  • Pipettes or graduated cylinders

Step-by-Step Methodology
  • Solvent Preparation: Dispense a precise volume (e.g., 1.0 mL) of each selected solvent into a series of labeled vials.

  • Temperature Equilibration: Place the vials in a constant temperature bath set to 25 °C and allow them to equilibrate for at least 15 minutes.

  • Initial Solute Addition: Weigh a small, known amount (e.g., 1.0 mg) of this compound and add it to the first vial.

  • Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a dark background for any undissolved solid particles.

  • Incremental Solute Addition:

    • If the solid dissolves completely, add another known increment of the solute (e.g., another 1.0 mg).

    • Repeat the vortexing and observation steps.

    • Continue this incremental addition until a portion of the added solid fails to dissolve after vigorous and sustained agitation.

  • Equilibration at Saturation: Once a saturated solution is achieved (undissolved solid is present), allow the vial to equilibrate in the constant temperature bath for an extended period (e.g., 2 hours) with intermittent agitation to ensure equilibrium is reached.

  • Final Observation: After equilibration, observe the vial. If the excess solid remains undissolved, the solubility is recorded as being less than the total concentration of solute added but greater than the concentration before the final addition.

  • Data Recording: Record the results in a table, noting the amount of solute that fully dissolved in the fixed volume of solvent.

Data Presentation and Interpretation

The solubility data should be summarized in a table. It is common practice to use qualitative descriptors based on the semi-quantitative results.

Table 1: Solubility Data for this compound at 25 °C

Solvent Solubility (mg/mL) Qualitative Descriptor
Dichloromethane [Experimental Value] [e.g., Very Soluble]
Chloroform [Experimental Value] [e.g., Freely Soluble]
Methanol [Experimental Value] [e.g., Soluble]
Ethanol [Experimental Value] [e.g., Sparingly Soluble]
Acetone [Experimental Value] [e.g., Slightly Soluble]
Toluene [Experimental Value] [e.g., Very Slightly Soluble]

| Water | [Experimental Value] | [e.g., Insoluble] |

Note: Qualitative descriptors are based on USP definitions (e.g., Very Soluble: <1 part solvent per 1 part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts; Very Slightly Soluble: 1000-10,000 parts; Insoluble: >10,000 parts).

Diagram of Solubility Assessment Workflow

SolubilityWorkflow start Start prep_solvent Add 1 mL Solvent to Vial start->prep_solvent equilibrate Equilibrate at 25°C prep_solvent->equilibrate add_solute Add Known Mass of Solute equilibrate->add_solute agitate Vortex for 2 min add_solute->agitate observe Observe for Undissolved Solid agitate->observe add_more Add Next Increment of Solute observe->add_more Completely Dissolved equilibrate_sat Equilibrate Saturated Solution (2h) observe->equilibrate_sat Solid Remains record_soluble Record as Soluble at this Concentration add_more->record_soluble record_soluble->add_solute record_insoluble Record Final Solubility Range equilibrate_sat->record_insoluble end End record_insoluble->end

Caption: Workflow for Solubility Determination.

Conclusion

While this compound is a compound of significant interest for synthetic and medicinal chemistry, there is a clear gap in the publicly available physicochemical data regarding its melting point and solubility. This guide has addressed this gap by providing robust, detailed, and scientifically sound experimental protocols that can be readily implemented by researchers. The determination of these fundamental properties is a prerequisite for any further development and application of this compound. By following the methodologies outlined herein, scientists can generate the high-quality, reliable data needed to advance their research.

References

Spectroscopic Data of 2-Chlorooxazolo[4,5-b]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, fused-ring structure provides a valuable scaffold for the development of novel therapeutic agents and functional organic materials. The presence of a chlorine atom at the 2-position offers a reactive handle for further chemical modifications, making it a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure

The structure of this compound consists of a pyridine ring fused to an oxazole ring, with a chlorine atom substituted at the 2-position of the oxazole moiety. The numbering of the heterocyclic system is crucial for the correct assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of this compound.

Synthesis of this compound

A common and effective method for the synthesis of the oxazolo[4,5-b]pyridine core involves the cyclization of 2-amino-3-hydroxypyridine derivatives.[1] For the synthesis of this compound, a suitable approach is the reaction of 2-amino-3-hydroxypyridine with a chlorinating agent that can also serve as a one-carbon source for the oxazole ring, such as phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene).

Experimental Protocol: Synthesis via Cyclization

This protocol is a representative procedure based on established synthetic methodologies for related compounds.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine Reaction_Vessel Reaction Mixture (0°C to reflux) 2-amino-3-hydroxypyridine->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction_Vessel Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction_Vessel Quenching Quench with Water/Brine Reaction_Vessel->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-hydroxypyridine in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as triethylamine, to the solution to act as an acid scavenger.

  • Addition of Chlorinating Agent: Cool the reaction mixture to 0°C in an ice bath. Dissolve triphosgene (a safer alternative to phosgene gas) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench it by the slow addition of water or saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the fused oxazole ring and the nitrogen atom in the pyridine ring.

AtomPredicted ¹H Chemical Shift (ppm)Multiplicity
H-58.10 - 8.30dd
H-67.30 - 7.50dd
H-78.40 - 8.60dd
Note: The data in this table are predicted values based on the analysis of similar heterocyclic structures and are for illustrative purposes. Actual experimental values may vary.[1]

Interpretation:

  • H-7: This proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom (N-1) of the oxazole ring and the pyridine nitrogen (N-4).

  • H-5: This proton is adjacent to the pyridine nitrogen (N-4) and is therefore also expected to be significantly deshielded.

  • H-6: This proton is expected to be the most shielded of the three aromatic protons.

The coupling constants between these protons would provide further confirmation of their positions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

AtomPredicted ¹³C Chemical Shift (ppm)
C-2155.0 - 160.0
C-3a140.0 - 145.0
C-5145.0 - 150.0
C-6115.0 - 120.0
C-7130.0 - 135.0
C-7a150.0 - 155.0
Note: The data in this table are predicted values based on the analysis of similar heterocyclic structures and are for illustrative purposes. Actual experimental values may vary.[1]

Interpretation:

  • C-2: This carbon is attached to a chlorine atom and is part of the oxazole ring, leading to a significant downfield shift.

  • C-7a and C-3a: These are the bridgehead carbons and are expected to have chemical shifts characteristic of fused aromatic systems.

  • C-5 and C-7: These carbons are in the pyridine ring and are deshielded due to the influence of the nitrogen atom.

  • C-6: This carbon is expected to be the most upfield of the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum.

Predicted Mass Spectrum Data
m/zPredicted Relative AbundanceAssignment
154100%[M]⁺ (with ³⁵Cl)
156~33%[M+2]⁺ (with ³⁷Cl)

Interpretation:

The molecular ion peak ([M]⁺) will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This is due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[2]

Plausible Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways.

fragmentation_pathway M_ion [C6H3ClN2O]˙+ m/z = 154/156 loss_Cl [M-Cl]+ m/z = 119 M_ion->loss_Cl - •Cl loss_CO [M-CO]˙+ m/z = 126/128 M_ion->loss_CO - CO loss_HCN [M-HCN]˙+ m/z = 127/129 M_ion->loss_HCN - HCN pyridine_ion [C5H3ClN]˙+ m/z = 112/114 loss_CO->pyridine_ion - N

Caption: Plausible mass spectral fragmentation pathway for this compound.

  • Loss of a Chlorine Radical: A primary fragmentation pathway is the loss of a chlorine radical (•Cl) to form a cation with m/z 119.

  • Loss of Carbon Monoxide: Another likely fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the oxazole ring, resulting in an ion at m/z 126/128.

  • Loss of Hydrogen Cyanide: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide (HCN), giving a fragment at m/z 127/129.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchingAromatic C-H
1620 - 1580C=N stretchingOxazole and Pyridine rings
1580 - 1450C=C stretchingAromatic rings
1250 - 1020C-O stretchingOxazole ring
850 - 750C-Cl stretchingC-Cl bond
850 - 700C-H out-of-plane bendingAromatic C-H

Interpretation:

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of the fused aromatic heterocyclic system.

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹.

  • C=N and C=C Stretching: A series of medium to strong bands in the 1620-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings.

  • C-O Stretching: The stretching vibration of the C-O bond within the oxazole ring is expected to appear in the 1250-1020 cm⁻¹ region.

  • C-Cl Stretching: A medium to strong absorption band corresponding to the C-Cl stretching vibration is anticipated in the 850-750 cm⁻¹ range.

  • C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 850-700 cm⁻¹ region can provide information about the substitution pattern on the pyridine ring.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predicted data and analysis of analogous compounds. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data serve as a valuable reference for researchers working with this important heterocyclic compound. The predicted spectra, along with their detailed interpretations, will aid in the identification, purity assessment, and structural analysis of this compound and its derivatives, thereby supporting its application in drug discovery and materials science. It is important to note that while these predictions are based on sound scientific principles, experimental verification is recommended for definitive structural confirmation.

References

A Technical Guide to the NMR Spectral Analysis of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Chlorooxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predicted NMR data, fundamental principles of spectroscopy, and comparative analysis with related structures to offer a comprehensive interpretation of its ¹H and ¹³C NMR spectra. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and similar molecular scaffolds, enabling confident structural verification and a deeper understanding of its electronic properties.

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic system that forms the backbone of numerous compounds with diverse biological activities. Its rigid, planar structure and the specific arrangement of heteroatoms make it an attractive scaffold for designing molecules that can interact with various biological targets. The introduction of a chlorine atom at the 2-position, creating this compound (CAS No. 325976-45-2), provides a key reactive handle for further synthetic diversification, making it a valuable building block in drug discovery programs.[1][2]

Accurate structural elucidation is paramount for any research and development involving this molecule. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide explains the causal relationships between the molecule's structure and its NMR spectral output, providing a framework for interpretation and prediction.

Foundational Principles: Understanding the Molecular Landscape

To interpret the NMR spectrum of this compound, one must consider the electronic effects exerted by its constituent parts: the pyridine ring, the fused oxazole ring, and the C2-chloro substituent.

  • Pyridine Ring: As a heteroaromatic system, the nitrogen atom is electron-withdrawing, generally deshielding the protons and carbons in the ring, causing them to resonate at a higher chemical shift (downfield) compared to benzene.

  • Oxazole Ring: The fused oxazole ring introduces additional heteroatoms (N and O) that further modulate the electronic distribution. The oxygen atom, being highly electronegative, and the imine-like nitrogen both contribute to a complex electronic environment.

  • 2-Chloro Substituent: The chlorine atom at the C-2 position has a dual effect. Its electronegativity causes a direct deshielding (inductive) effect on the adjacent C-2 carbon. It also influences the overall aromatic system through resonance effects.

These features combine to create a unique magnetic environment for each proton and carbon, resulting in a distinct and predictable NMR fingerprint.

Predicted ¹H NMR Spectral Analysis

The pyridine portion of the molecule contains three aromatic protons: H-5, H-6, and H-7. Their predicted chemical shifts are dictated by their position relative to the pyridine nitrogen and the fused oxazole ring.[3]

Predicted Chemical Shifts and Rationale
ProtonPredicted Chemical Shift (δ, ppm)[3]Multiplicity (Predicted)Coupling Constants (J, Hz) (Predicted)
H-78.40 - 8.60Doublet of doublets (dd)JH7-H6 ≈ 4-5 Hz, JH7-H5 ≈ 1-2 Hz
H-58.10 - 8.30Doublet of doublets (dd)JH5-H6 ≈ 8-9 Hz, JH5-H7 ≈ 1-2 Hz
H-67.30 - 7.50Doublet of doublets (dd)JH6-H5 ≈ 8-9 Hz, JH6-H7 ≈ 4-5 Hz
  • H-7: This proton is ortho to the pyridine nitrogen, placing it in a highly deshielded environment. This proximity results in its resonance at the furthest downfield position among the three protons.

  • H-5: This proton is para to the pyridine nitrogen. While still deshielded by the ring's aromaticity, the effect is less pronounced than for the ortho proton, H-7.

  • H-6: This proton is meta to the pyridine nitrogen and is situated between the other two protons. It is expected to be the most shielded (upfield) of the three aromatic protons.

Spin-Spin Coupling: A Structural Roadmap

The coupling pattern provides definitive proof of the proton assignments. The protons on the pyridine ring form an AMX spin system.

  • Ortho coupling (³J): The large coupling constant (³JH5-H6) of ~8-9 Hz is characteristic of protons adjacent to each other on an aromatic ring.

  • Meta coupling (⁴J): The small coupling constant (⁴JH5-H7) of ~1-2 Hz is typical for protons separated by three bonds in a pyridine ring.

  • Para coupling (⁵J): While often negligible, a very small para coupling might contribute to peak broadening.

The diagram below illustrates the predicted through-bond correlations that would be observed in a COSY (Correlation Spectroscopy) experiment.

G cluster_mol Structure & Proton Numbering cluster_cosy Predicted ¹H-¹H COSY Correlations mol H5 H-5 (~8.2 ppm) H6 H-6 (~7.4 ppm) H5->H6 ³J (ortho) H7 H-7 (~8.5 ppm) H5->H7 ⁴J (meta) H6->H7 ³J (ortho)

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display six distinct signals corresponding to the six unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment, particularly the proximity to the electronegative Cl, N, and O atoms.

Predicted Chemical Shifts and Rationale
CarbonPredicted Chemical Shift (δ, ppm)[3]Rationale
C-2155.0 - 160.0Attached to electronegative Cl, N, and O. Highly deshielded.
C-3a~150Quaternary carbon at the ring junction, part of the imine-like system.
C-7a~145Quaternary carbon at the ring junction, adjacent to pyridine N.
C-5~125CH carbon, influenced by the pyridine nitrogen.
C-7~148CH carbon ortho to pyridine N, significantly deshielded.
C-6~120CH carbon, expected to be the most shielded of the pyridine carbons.

Note: Predicted values for C-3a, C-7a, C-5, C-7, and C-6 are estimations based on typical values for similar heterocyclic systems, as only the C-2 prediction was explicitly found.[3]

Advanced NMR Techniques for Unambiguous Assignment

While ¹H and ¹³C spectra provide the primary data, 2D NMR experiments are essential for self-validating the assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to. It would definitively link the ¹H signals at ~8.5, ~8.2, and ~7.4 ppm to the ¹³C signals of C-7, C-5, and C-6, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key for assigning the quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-7 proton would show a correlation to the C-5 and C-7a carbons, while the H-5 proton would show correlations to C-7 and C-3a.

The diagram below outlines the key experimental workflow for a complete structural elucidation.

G cluster_workflow NMR Analysis Workflow Sample Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) H1_NMR ¹H NMR Acquisition (Chemical Shift, Integration, Coupling) Sample->H1_NMR C13_NMR ¹³C NMR Acquisition (Chemical Shift) Sample->C13_NMR COSY 2D COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Standard NMR workflow for the structural elucidation of organic molecules.

Experimental Protocol: A Self-Validating System

For researchers preparing to analyze this compound, the following detailed protocol is recommended.

Objective: To acquire a full set of NMR data for the structural confirmation of this compound.

Materials:

  • This compound sample (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tube

  • NMR Spectrometer (≥400 MHz recommended for better resolution)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed source to minimize water contamination.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • 2D COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to identify proton-proton couplings.

    • 2D HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond proton-carbon correlations.

    • 2D HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations. Optimize the long-range coupling delay (e.g., to 8 Hz) to enhance correlations.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals.

    • Analyze the coupling patterns in the ¹H spectrum and cross-peaks in the COSY spectrum to build the proton spin system.

    • Use the HSQC spectrum to assign the protonated carbons.

    • Use the HMBC cross-peaks to assign the quaternary carbons and confirm the overall connectivity of the molecule.

Conclusion

The NMR spectral analysis of this compound presents a clear and interpretable fingerprint that is directly correlated with its unique electronic and structural features. This guide provides a robust framework for both predicting and interpreting these spectra. The pyridine protons are expected to resonate in a predictable downfield pattern as three distinct doublet of doublets, while the carbon signals are heavily influenced by the surrounding heteroatoms. By employing a systematic workflow of 1D and 2D NMR experiments, researchers can achieve unambiguous and confident structural verification, a critical step in the advancement of any chemical research or drug development program utilizing this important heterocyclic scaffold.

References

A Technical Guide to the Spectral Analysis of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected Mass Spectrometry (MS) and Infrared (IR) Spectroscopy data for 2-Chlorooxazolo[4,5-b]pyridine. Given the limited availability of published experimental spectra for this specific compound, this document leverages fundamental principles of analytical chemistry and data from related heterocyclic systems to provide a robust predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important heterocyclic scaffold.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The oxazolopyridine core is a key pharmacophore in various biologically active molecules.[1] The presence of a chlorine atom provides a reactive handle for further synthetic modifications, making it a valuable building block in drug discovery pipelines.

Unambiguous structural confirmation is the bedrock of chemical research. Mass spectrometry and infrared spectroscopy are two of the most powerful and accessible analytical techniques for elucidating molecular structure. Mass spectrometry provides information about the molecular weight and elemental composition, while IR spectroscopy reveals the functional groups present in the molecule. This guide will detail the expected spectral signatures of this compound, providing a reliable reference for its characterization.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a common ionization method that provides both the molecular weight and characteristic fragmentation patterns.

The Molecular Ion: A Tale of Two Isotopes

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks separated by 2 m/z units.

For this compound (C₆H₃ClN₂O), the monoisotopic mass is calculated to be approximately 153.99 g/mol . Therefore, we expect to see:

  • An M+ peak at m/z ≈ 154, corresponding to the molecule containing ³⁵Cl.

  • An M+2 peak at m/z ≈ 156, corresponding to the molecule containing ³⁷Cl.

The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of the chlorine isotopes. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Pathway: Deconstructing the Molecule

Under electron ionization, the molecular ion of this compound will undergo fragmentation, providing valuable structural information. A plausible fragmentation pathway is outlined below:

  • Loss of Chlorine: The initial molecular ion may lose a chlorine radical to form a highly stable cation at m/z ≈ 119. This is often a prominent peak in the spectrum.

  • Ring Cleavage: Subsequent fragmentation could involve the cleavage of the oxazole ring. A common fragmentation for oxazoles is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a fragment ion at m/z ≈ 91.

  • Loss of HCN: Pyridine rings are known to fragment via the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z ≈ 92 from the m/z 119 ion.

The following table summarizes the predicted key ions in the mass spectrum of this compound.

m/z (approx.)Proposed FragmentSignificance
156[C₆H₃³⁷ClN₂O]⁺M+2 Isotope Peak
154[C₆H₃³⁵ClN₂O]⁺Molecular Ion (M+)
119[C₆H₃N₂O]⁺Loss of Cl
92[C₅H₂NO]⁺Loss of HCN from [M-Cl]⁺
91[C₅H₃N₂]⁺Loss of CO from [M-Cl]⁺

The logical flow of this fragmentation can be visualized as follows:

Fragmentation_Pathway M_ion [C₆H₃ClN₂O]⁺˙ m/z ≈ 154/156 frag1 [C₆H₃N₂O]⁺ m/z ≈ 119 M_ion->frag1 - Cl˙ frag2 [C₅H₃N₂]⁺ m/z ≈ 91 frag1->frag2 - CO frag3 [C₅H₂NO]⁺ m/z ≈ 92 frag1->frag3 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present.

Predicted IR Absorption Bands

The structure of this compound contains several key functional moieties that will give rise to characteristic absorption bands in the IR spectrum.

  • Aromatic C-H Stretch: The C-H bonds on the pyridine ring will produce stretching vibrations at frequencies slightly above 3000 cm⁻¹.[2]

  • C=N and C=C Stretching: The fused aromatic ring system contains both C=N and C=C bonds. These will result in a series of absorptions in the 1650-1450 cm⁻¹ region.[3] The exact positions can be complex due to the coupling of vibrations within the ring system.

  • C-O-C Stretching: The oxazole ring contains a C-O-C ether-like linkage. This will typically produce a strong absorption band in the 1250-1050 cm⁻¹ range.

  • C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region of the spectrum, typically between 850-550 cm⁻¹.[4]

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range. The pattern of these absorptions can sometimes provide information about the substitution pattern on the pyridine ring.[2]

The following table summarizes the predicted characteristic IR absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic (Pyridine Ring)
1650 - 1550C=N StretchOxazole & Pyridine Rings
1550 - 1450C=C StretchAromatic Ring System
1250 - 1050C-O-C Asymmetric StretchOxazole Ring
900 - 675C-H Out-of-Plane BendAromatic (Pyridine Ring)
850 - 550C-Cl StretchChloro-Aromatic

The molecular structure responsible for these vibrations is depicted below:

MS_Workflow start Sample Preparation (Dissolve in solvent) instrument Instrument Setup (EI Source, 70 eV) start->instrument acquisition Data Acquisition (Scan m/z 40-300) instrument->acquisition analysis Data Analysis (Identify M+, M+2, Fragments) acquisition->analysis end Structural Confirmation analysis->end IR_Workflow start Clean ATR Crystal background Collect Background Spectrum start->background sample Place Sample on Crystal & Apply Pressure background->sample acquisition Collect Sample Spectrum (4000-400 cm⁻¹) sample->acquisition analysis Data Analysis (Assign absorption bands) acquisition->analysis end Functional Group Identification analysis->end

References

An In-depth Technical Guide to Electrophilic Substitution on Oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolo[4,5-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its structural rigidity and unique electronic properties. However, the functionalization of this core via classical electrophilic aromatic substitution (SEAr) presents significant challenges. This technical guide provides an in-depth analysis of the electronic landscape of the oxazolo[4,5-b]pyridine system, explaining its inherent recalcitrance to electrophilic attack. We will explore the regioselectivity of such reactions when they do occur, focusing on strategies to overcome the system's deactivation through the introduction of activating groups. This guide synthesizes mechanistic theory with practical, field-proven protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating the complexities of this important scaffold.

The Electronic Landscape: An Inherently Deactivated System

The reactivity of the oxazolo[4,5-b]pyridine core is governed by the fusion of an electron-rich oxazole ring and an electron-deficient pyridine ring. This dichotomy is central to understanding its chemical behavior.

  • The Pyridine Moiety: A π-Deficient Ring: The pyridine nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing effect (-I and -R) on the aromatic system. This effect significantly reduces the electron density of the pyridine ring carbons (C4, C5, C6, and C7), making it a "π-deficient" system. Consequently, the pyridine portion of the scaffold is inherently deactivated towards attack by electrophiles, which seek regions of high electron density. This is analogous to the poor reactivity of nitrobenzene in electrophilic substitutions.

  • The Oxazole Moiety: A π-Excessive Influence: In contrast, the fused oxazole ring is considered "π-excessive." The oxygen atom possesses lone pairs that can be donated into the ring system, increasing electron density. However, this influence is primarily localized within the oxazole moiety and is not sufficient to overcome the potent deactivating effect of the pyridine nitrogen on the carbocyclic portion of the system.

This inherent electronic deficiency of the pyridine ring means that direct electrophilic substitution on the unsubstituted oxazolo[4,5-b]pyridine core is often unfeasible under standard conditions. In fact, related fused systems like nitro-substituted isoxazolopyridines are so electron-poor that they are termed "superelectrophiles," readily undergoing nucleophilic addition rather than electrophilic substitution.[1]

Caption: Dominant electronic effects in the oxazolo[4,5-b]pyridine scaffold.

Regioselectivity in Electrophilic Attack: Two Prevailing Scenarios

Given the deactivated nature of the core, successful electrophilic substitution typically requires one of two conditions: the presence of a more reactive appended aromatic ring or the installation of a powerful activating group onto the oxazolo[4,5-b]pyridine scaffold itself.

Case Study 1: Substitution on an Appended, Activated Ring

A clear demonstration of the core's low reactivity is seen in the electrophilic substitution of 2-(2-thienyl)oxazolo[4,5-b]pyridine. When this compound is subjected to nitration, bromination, formylation, or acylation, the substitution occurs exclusively at the 5-position of the electron-rich thiophene ring.[2] The oxazolo[4,5-b]pyridine nucleus remains untouched, acting as a spectator. This provides compelling evidence that even a moderately activated aromatic system like thiophene is vastly more susceptible to electrophilic attack than the deactivated pyridine moiety.

Case Study 2: Activating the Oxazolo[4,5-b]pyridine Core

To achieve direct substitution on the pyridine ring, a potent electron-donating group (EDG) must be installed. An excellent example is the 2-diethylamino group, which acts as a strong activating group through resonance (+R effect). Research has shown that the presence of this group enables electrophilic substitution, with the reaction showing distinct regioselectivity.[3] The incoming electrophile is directed to the C6 position .

This directing effect can be rationalized by examining the resonance structures of the Wheland intermediate (sigma complex). When the electrophile attacks at C6, a key resonance contributor can be drawn where the positive charge is delocalized onto the exocyclic diethylamino nitrogen, providing significant stabilization. This is not possible for attack at other positions.

Regioselectivity cluster_0 Scenario 1: Appended Activated Ring cluster_1 Scenario 2: Activated Core Thiophene 2-(2-Thienyl)oxazolo[4,5-b]pyridine Electrophile1 Electrophile (e.g., NO2+) Thiophene->Electrophile1 Reaction Product1 Substitution at Thiophene C5 Position Electrophile1->Product1 Exclusive Product AminoPyridine 2-Diethylamino-oxazolo[4,5-b]pyridine Electrophile2 Electrophile AminoPyridine->Electrophile2 Reaction Product2 Substitution at Pyridine C6 Position Electrophile2->Product2 Regioselective Product

Caption: Two primary pathways for electrophilic substitution.

Synthetic Protocols and Methodologies

Direct electrophilic substitution on the parent oxazolo[4,5-b]pyridine is rarely reported due to its low reactivity. The most viable strategies involve either functionalizing an activated derivative or employing alternative synthetic routes like cross-coupling.[4] Below is a representative protocol for a Friedel-Crafts-type acylation, a common method for C-C bond formation, adapted for a highly activated heterocyclic system. This protocol illustrates the stringent conditions often required.

Protocol: Friedel-Crafts Acylation of an Activated Heterocycle

This protocol is based on established methods for the acylation of electron-rich heteroaromatics, such as imidazo[1,2-a]pyridines, which serve as a proxy for the reactivity of an activated oxazolo[4,5-b]pyridine derivative.[5]

Objective: To introduce an acetyl group at the C6 position of a hypothetical, highly activated 2-(R)-oxazolo[4,5-b]pyridine.

Reagents & Materials:

  • Activated 2-(R)-oxazolo[4,5-b]pyridine (1.0 eq)

  • Acetic Anhydride (Ac₂O) (2.0 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane.

  • Lewis Acid Suspension: Cool the solvent to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise with vigorous stirring. Causality Note: AlCl₃ is a powerful Lewis acid that will activate the acylating agent. Its addition is exothermic and must be controlled.

  • Acylium Ion Formation: To the stirred suspension, add acetic anhydride dropwise. Allow the mixture to stir for 15-20 minutes at 0 °C. This period allows for the formation of the highly electrophilic acylium ion intermediate.[6]

  • Substrate Addition: Dissolve the activated oxazolo[4,5-b]pyridine substrate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Depending on the substrate's reactivity, heating to reflux may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of 1M HCl. Safety Note: This is a highly exothermic process that will release HCl gas.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel.

Mechanistic Considerations

The mechanism of electrophilic aromatic substitution is a two-step process involving the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.

  • Formation of the Sigma Complex: The electrophile (E⁺) attacks the π-system of the aromatic ring, forming a new C-E bond and a carbocation intermediate. This step is typically the rate-determining step of the reaction.[7]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

SEAr_Mechanism Reactants Activated Oxazolo[4,5-b]pyridine + E⁺ TS1 Transition State 1 Reactants->TS1 Rate-Determining Step SigmaComplex Sigma Complex (Wheland Intermediate) (Resonance Stabilized) TS1->SigmaComplex TS2 Transition State 2 SigmaComplex->TS2 Deprotonation Products Substituted Product + H⁺ TS2->Products

Caption: General mechanism for electrophilic aromatic substitution (SEAr).

Summary and Outlook

The functionalization of the oxazolo[4,5-b]pyridine core via electrophilic substitution is a challenging yet achievable goal. This guide underscores the following key principles:

  • Inherent Deactivation: The parent oxazolo[4,5-b]pyridine ring is electronically deficient and generally resistant to electrophilic attack.

  • Regioselectivity is Dictated by Activation: Successful SEAr relies on directing the electrophile to either a more reactive appended ring or to a specific position on the core that has been activated by a strong electron-donating group.

  • C6-Selectivity: In the case of a 2-amino-substituted oxazolo[4,5-b]pyridine, electrophilic attack is directed to the C6 position due to superior resonance stabilization of the reaction intermediate.

For drug development professionals, understanding these reactivity rules is paramount. Instead of pursuing challenging direct substitutions on the parent scaffold, a more fruitful approach is often the de novo synthesis of the desired substituted analogue from a pre-functionalized 2-amino-3-hydroxypyridine precursor. Future work in this area will likely focus on developing milder catalytic methods that can overcome the high activation barrier for substitution on this important heterocyclic system.

References

The Strategic Role of 2-Chlorooxazolo[4,5-b]pyridine in Drug Discovery: A Technical Guide to Unlocking its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the oxazolopyridine scaffold has garnered significant attention due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This structural mimicry enables oxazolopyridine derivatives to function as antagonists or inhibitors of key enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The 2-chlorooxazolo[4,5-b]pyridine core, in particular, serves as a pivotal precursor in the synthesis of a diverse library of bioactive molecules. The chlorine atom at the 2-position acts as a versatile leaving group, facilitating nucleophilic aromatic substitution reactions to introduce a variety of functional groups, thus enabling extensive structure-activity relationship (SAR) studies.[4] This guide provides an in-depth exploration of the synthesis of this key precursor and delineates the established methodologies to investigate its downstream biological activities, with a focus on its anticancer and antimicrobial potential.

Synthesis of the Key Precursor: this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocols are based on established synthetic transformations for analogous heterocyclic systems and provide a robust pathway to the target compound.

Part 1: Synthesis of the Intermediate 2-Amino-3-hydroxypyridine

The crucial intermediate, 2-amino-3-hydroxypyridine, can be synthesized via several routes. One common and effective method involves the reduction of 2-hydroxy-3-nitropyridine.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-hydroxy-3-nitropyridine in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Flush the reaction vessel with an inert gas (e.g., argon) and then introduce hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature overnight.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting solid by column chromatography on silica gel to yield pure 2-amino-3-hydroxypyridine.[3]

Part 2: Cyclization to form this compound

The cyclization of 2-amino-3-hydroxypyridine to form the oxazole ring with a chlorine atom at the 2-position can be achieved using a phosgene equivalent. The synthesis of analogous 2-aminobenzoxazoles from 2-aminophenols using reagents like 1,1-dichlorodiphenoxymethane suggests a similar approach.

Proposed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a moisture-free reaction vessel under an inert atmosphere, dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., toluene).

  • Reagent Addition: Add a phosgene equivalent, such as triphosgene or 1,1-dichlorodiphenoxymethane, to the solution, followed by a non-nucleophilic base (e.g., triethylamine).[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Diagram of the Synthetic Pathway:

Synthesis cluster_0 Part 1: Synthesis of 2-Amino-3-hydroxypyridine cluster_1 Part 2: Cyclization 2-hydroxy-3-nitropyridine 2-hydroxy-3-nitropyridine 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine 2-hydroxy-3-nitropyridine->2-amino-3-hydroxypyridine H2, Pd/C Methanol This compound This compound 2-amino-3-hydroxypyridine->this compound Phosgene equivalent Base, Toluene

Caption: Synthetic route to this compound.

Potential Biological Activity and Investigational Protocols

The this compound scaffold is a precursor to a wide range of derivatives with significant biological potential, primarily in the areas of anticancer and antimicrobial therapy. The following sections detail the rationale behind these activities and provide comprehensive protocols for their investigation.

Anticancer Potential: Targeting Kinase Signaling and Cell Proliferation

Derivatives of the oxazolopyridine core have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[3][6] Additionally, their structural similarity to purines allows them to act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells.[7]

1. Evaluation of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9][10]

2. In Vitro Kinase Inhibition Assays

To investigate the mechanism of action of the synthesized compounds, in vitro kinase assays are employed to measure their ability to inhibit specific kinases like VEGFR-2 and Aurora kinases.

Detailed Experimental Protocol: VEGFR-2 Kinase Assay

  • Reaction Setup: In a microplate, combine the recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ATP consumption.[11][12]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Diagram of the Anticancer Evaluation Workflow:

AnticancerWorkflow Synthesized Derivatives Synthesized Derivatives MTT Assay (Cytotoxicity Screening) MTT Assay (Cytotoxicity Screening) Synthesized Derivatives->MTT Assay (Cytotoxicity Screening) Determine IC50 values Active Compounds Active Compounds MTT Assay (Cytotoxicity Screening)->Active Compounds Kinase Inhibition Assays (e.g., VEGFR-2, Aurora) Kinase Inhibition Assays (e.g., VEGFR-2, Aurora) Active Compounds->Kinase Inhibition Assays (e.g., VEGFR-2, Aurora) Elucidate Mechanism of Action Lead Compound Identification Lead Compound Identification Kinase Inhibition Assays (e.g., VEGFR-2, Aurora)->Lead Compound Identification

Caption: Workflow for anticancer activity evaluation.

Antimicrobial Potential: Inhibition of Bacterial Growth

Oxazolo[4,5-b]pyridine derivatives have also been identified as promising antimicrobial agents. Their mode of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or interference with nucleic acid synthesis due to their antimetabolite nature.[5]

Evaluation of Antimicrobial Activity using the Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

Detailed Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific bacterial strain.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Table of Reported Antimicrobial Activities of Oxazolo[4,5-b]pyridine Derivatives

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
P6 4-trifluoromethylphenyl1616[5]
P7 4-trifluoromethoxyphenyl168[5]
169c 4-chlorophenyl--[13]
169f 3,4-dichlorophenyl--[13]
169g 4-nitrophenyl--[13]

Note: Specific MIC values for all strains were not provided in the abstract for compounds 169c, 169f, and 169g, but they were reported to have strong antibacterial activity.

Structure-Activity Relationship (SAR) and Future Perspectives

The this compound core provides an excellent platform for SAR studies. The reactivity of the 2-chloro position allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with biological targets. For instance, studies on related heterocyclic systems have shown that the nature and position of substituents on appended aryl rings can significantly impact kinase inhibitory activity and anticancer potency.[11] Similarly, for antimicrobial activity, lipophilicity and the presence of specific functional groups can influence cell wall penetration and target engagement.

Future research in this area should focus on synthesizing a diverse library of derivatives from the this compound precursor and systematically evaluating their biological activities. This will not only lead to the identification of potent lead compounds but also provide a deeper understanding of the SAR for this promising class of molecules, paving the way for the development of novel therapeutics.

References

photophysical properties of oxazolo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of Oxazolo[4,5-b]pyridine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the , a class of heterocyclic compounds attracting significant interest in materials science and drug development. We will delve into the structural factors governing their absorption and emission characteristics, provide detailed experimental protocols for their characterization, and touch upon the computational methods that complement and predict their behavior.

The Oxazolo[4,5-b]pyridine Core: A Privileged Scaffold

The oxazolo[4,5-b]pyridine system is a fused bicyclic heterocycle, structurally an isostere of purine bases like adenine and guanine.[1] This core structure, composed of an oxazole ring fused to a pyridine ring, serves as a versatile scaffold.[2] The photophysical behavior of its derivatives is profoundly influenced by the nature and position of substituent groups, which can modulate the electronic distribution within the conjugated π-system. Understanding these structure-property relationships is paramount for designing molecules with tailored optical properties for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.

The general chemical structure of the oxazolo[4,5-b]pyridine core is depicted below, highlighting positions amenable to substitution.

cluster_0 Oxazolo[4,5-b]pyridine Core mol mol

Caption: General structure of the oxazolo[4,5-b]pyridine scaffold.

Fundamental Photophysical Properties

The interaction of oxazolo[4,5-b]pyridine derivatives with light is governed by their electronic structure. Key properties include light absorption, fluorescence emission, and the efficiency of this emission process (quantum yield).

Absorption and Electronic Transitions

Derivatives of oxazolo[4,5-b]pyridine typically exhibit strong absorption in the ultraviolet-visible (UV-Vis) region, primarily due to π–π* electronic transitions within the conjugated aromatic system.[3][4] The position of the maximum absorption wavelength (λ_max) is highly sensitive to substituents attached to the heterocyclic core.[5]

  • Electron-Donating Groups (EDGs): Groups like dimethylamino (-N(CH₃)₂) or methoxy (-OCH₃) increase the electron density of the π-system, which generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density, often leading to a hypsochromic shift (a shift to shorter wavelengths) or a more complex change depending on their position and interaction with EDGs.

The introduction of both EDGs and EWGs into the molecule can create a "push-pull" system, leading to strong intramolecular charge transfer (ICT) upon excitation.[5][6] This ICT character is a dominant factor in the fluorescence properties of many derivatives.[6]

Fluorescence Emission and Stokes Shift

Upon absorbing a photon, the molecule is promoted to an excited state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The emitted light is almost always of lower energy (longer wavelength) than the absorbed light. The difference in wavelength (or energy) between the absorption maximum and the emission maximum is called the Stokes Shift . Symmetrical conjugated 2,2'-bisoxazolo[5,4-b]pyridines, for instance, exhibit large Stokes shifts ranging from 83 to 128 nm.[3]

The emission properties are strongly influenced by:

  • Solvent Polarity (Solvatochromism): In polar solvents, molecules with a significant ICT character often show a red-shifted emission. This is because the more polar excited state is stabilized by the polar solvent molecules, lowering its energy level. The spectral characteristics of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), for example, have been investigated in solvents of varying polarity and hydrogen bonding capacity.[7]

  • Protonation: The nitrogen atoms in the pyridine and oxazole rings can be protonated in acidic media.[7] Protonation acts as a strong modification to the electronic structure, often leading to dramatic changes in both absorption and fluorescence spectra.[5][6] Depending on the substituent, protonation can occur at different sites, leading to the formation of fluorescing cations.[6]

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon. In reality, non-radiative decay pathways (like internal conversion and intersystem crossing) compete with fluorescence, making the quantum yield less than 1.[8]

The molecular structure is a key determinant of Φ_F. For example, symmetrical 2,2'-bisoxazolo[5,4-b]pyridines featuring two fused rings have been reported to exhibit high quantum yields, with values ranging from approximately 0.70 to 0.82.[1][3][4] Similarly, certain bis-oxazolo[5,4-b]pyridine derivatives have shown high quantum yields between 0.32 and 0.84, making them promising as efficient luminophores.[10][11]

Quantitative Data Summary

The following table summarizes the photophysical properties of representative oxazolo[5,4-b]pyridine derivatives, illustrating the impact of structural modifications and solvent environment.

Derivative ClassSubstituentsSolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
2,2'-bisoxazolo[5,4-b]pyridinesSymmetrical, various aryl/alkylAcetonitrile299–333-83-128~0.70–0.82[3][4]
2,2'-bisoxazolo[5,4-b]pyridinesSymmetrical, various aryl/alkylToluene281–317-83-128~0.70–0.82[3][4]
2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridinesVarious aryl groupsChloroform323-347358-444-~0.32–0.84[10]
2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridinesVarious aryl groupsDichloromethane323-347358-444-~0.32–0.84[10]
2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridinesVarious aryl groupsAcetonitrile323-347358-444-~0.32–0.84[10]

Experimental Characterization: A Validated Workflow

Accurate characterization of photophysical properties requires rigorous experimental protocols. The following sections detail the standard methodologies.

prep Sample & Standard Preparation abs UV-Vis Absorbance Measurement prep->abs fluo Fluorescence Emission Measurement abs->fluo plot Plot Integrated Intensity vs. Absorbance fluo->plot calc Calculate Quantum Yield (Φ_F) Using Gradients plot->calc

Caption: Workflow for experimental determination of relative fluorescence quantum yield.

Synthesis of Oxazolo[4,5-b]pyridine Derivatives

A common synthetic route involves the condensation of 2-amino-3-hydroxypyridine derivatives with carboxylic acids or their equivalents. For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) can yield the corresponding 2-aryl-oxazolo[4,5-b]pyridine.[12]

Protocol: UV-Vis Absorbance Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that does not absorb in the region of interest.

  • Stock Solution: Prepare a concentrated stock solution of the derivative with a precisely known concentration (e.g., 1 mM).

  • Dilutions: Prepare a series of dilutions from the stock solution. For quantum yield measurements, these dilutions should result in absorbance values between 0.02 and 0.1 at the chosen excitation wavelength.[8]

  • Measurement: Record the absorbance spectrum for each dilution using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as the blank reference.

  • Data Extraction: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value at the intended excitation wavelength for each dilution.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

The comparative method, often credited to Williams et al., is the most reliable and commonly used technique for determining Φ_F.[8] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[13][14]

1. Selection of a Standard:

  • Choose a standard that absorbs and emits in a similar spectral region as the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.55) is a common standard for blue emitters.[1][3]

  • The standard must be measured in the same solvent as the sample, or a correction for the refractive index of the solvents must be applied.

2. Experimental Procedure:

  • Step 1: Prepare Solutions: Prepare a series of 5-6 dilutions of both the test sample and the reference standard in the same spectroscopic grade solvent.[14]

  • Step 2: Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at a fixed excitation wavelength. Causality: It is critical to ensure the absorbance values are below 0.1 to minimize inner filter and re-absorption effects, which can lead to an underestimation of the true emission intensity.[8]

  • Step 3: Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation/emission slit widths) for both the sample and standard measurements.

  • Step 4: Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum after correcting for instrumental responses.

3. Data Analysis and Calculation:

  • Step 5: Plot Data: For both the test sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).[8][14]

  • Step 6: Determine Gradients: Perform a linear regression on each dataset. The slope of the resulting line is the gradient (Grad). The plot should be linear and pass through the origin, confirming the absence of concentration-dependent quenching effects.[14]

  • Step 7: Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φ_X):

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the known quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots for the sample and standard, respectively.[9]

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).[9]

Computational Insights into Photophysics

Computational chemistry provides powerful tools for understanding and predicting the photophysical properties of molecules before they are synthesized. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the excited states of oxazolo[4,5-b]pyridine derivatives.[5]

TD-DFT calculations can:

  • Predict UV-Vis Absorption Spectra: By calculating the vertical excitation energies, TD-DFT can predict the λ_max values, which can then be compared with experimental data.[5]

  • Analyze Molecular Orbitals: It provides insights into the nature of the electronic transitions (e.g., HOMO→LUMO) and can confirm the presence of intramolecular charge transfer.

  • Model Solvent Effects: Using models like the Polarizable Continuum Model (PCM), the influence of different solvents on the electronic transitions can be simulated.[5]

  • Investigate Protonation: The effect of protonation on the absorption and fluorescence spectra can be systematically investigated.[5]

These computational studies are invaluable for explaining observed phenomena and for guiding the rational design of new derivatives with desired photophysical properties.[5][15]

Conclusion

The oxazolo[4,5-b]pyridine scaffold is a cornerstone for the development of novel fluorescent materials. Its photophysical properties are intricately linked to its chemical structure, offering a rich landscape for molecular design. By combining rigorous experimental characterization with insightful computational modeling, researchers can effectively harness the potential of these derivatives for a wide array of applications, from advanced biological imaging to next-generation electronic devices. This guide provides the foundational knowledge and practical protocols necessary for professionals in the field to confidently explore and exploit the unique optical characteristics of this important class of molecules.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this moiety is integral to the design of molecules that can interact with a wide array of biological targets, including kinases, polymerases, and other enzymes.[1] The title compound, 2-Chlorooxazolo[4,5-b]pyridine, is a crucial and versatile synthetic intermediate. The chloro-substituent at the 2-position acts as an excellent leaving group, enabling nucleophilic substitution reactions. This allows for the facile introduction of various functional groups (amines, alcohols, thiols, etc.), providing medicinal chemists with a powerful tool to generate diverse compound libraries for structure-activity relationship (SAR) studies. Derivatives of this scaffold have been investigated as potential antitumor agents, highlighting their therapeutic relevance.[2]

This guide provides a detailed, three-step synthetic protocol starting from commercially available precursors, focusing on the practical aspects of the synthesis, safety considerations, and the chemical logic behind the chosen methodologies.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence. The strategy involves the initial preparation of a key precursor, 2-aminopyridin-3-ol, followed by the construction of the oxazolone ring system, and finally, chlorination to yield the target compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Final Product A 2-Hydroxy-3-nitropyridine B 2-Aminopyridin-3-ol A->B H₂, Pd/C (Reduction) C Oxazolo[4,5-b]pyridin-2(3H)-one B->C Triphosgene, Base (Carbonylation/Cyclization) D This compound C->D POCl₃ (Chlorination)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part A: Synthesis of 2-Aminopyridin-3-ol (Precursor)

The synthesis of the essential precursor, 2-aminopyridin-3-ol, is most reliably achieved via the catalytic hydrogenation of 2-hydroxy-3-nitropyridine. This method is high-yielding and avoids the use of harsh or costly reagents.[3]

Reaction Scheme: 2-Hydroxy-3-nitropyridine → 2-Aminopyridin-3-ol

Materials and Reagents:

Reagent Formula MW Quantity Moles
2-Hydroxy-3-nitropyridine C₅H₄N₂O₃ 140.09 g/mol 5.0 g 35.7 mmol
Palladium on Carbon (10%) Pd/C - 500 mg -
Methanol (MeOH) CH₃OH 32.04 g/mol 250 mL -
Hydrogen Gas H₂ 2.02 g/mol Balloon pressure Excess

| Celite | - | - | As needed | - |

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) and methanol (250 mL).

  • Carefully add 10% Palladium on Carbon (500 mg) to the solution.

  • Secure the flask to a stand and flush the system with an inert gas, such as argon or nitrogen.

  • Introduce hydrogen gas into the flask, typically via a balloon, and maintain a positive hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen atmosphere in a fume hood and flush the system again with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be purified by silica gel chromatography (eluting with 5% MeOH in CH₂Cl₂) to yield 2-aminopyridin-3-ol as a solid (Typical yield: ~3.2 g, 80-90%).[3]

Part B: Synthesis of Oxazolo[4,5-b]pyridin-2(3H)-one (Cyclization)

This step involves the construction of the oxazole ring via cyclization of 2-aminopyridin-3-ol. Triphosgene is used as a safer and more manageable alternative to phosgene gas for this transformation. It acts as a carbonyl source, reacting with both the hydroxyl and amino groups to form the cyclic carbamate (oxazolone).

Reaction Scheme: 2-Aminopyridin-3-ol + Triphosgene → Oxazolo[4,5-b]pyridin-2(3H)-one

Materials and Reagents:

Reagent Formula MW Quantity Moles
2-Aminopyridin-3-ol C₅H₆N₂O 110.11 g/mol 3.0 g 27.2 mmol
Triphosgene C₃Cl₆O₃ 296.75 g/mol 3.0 g 10.1 mmol
Triethylamine (TEA) (C₂H₅)₃N 101.19 g/mol 8.3 mL 59.8 mmol

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 g/mol | 150 mL | - |

Protocol:

  • CRITICAL SAFETY NOTE: Triphosgene is highly toxic and fatal if inhaled.[4] It decomposes into phosgene upon contact with moisture.[5] This entire procedure must be performed in a properly functioning chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • To a dry 250 mL three-neck flask under an inert atmosphere (argon or nitrogen), add 2-aminopyridin-3-ol (3.0 g, 27.2 mmol) and dry THF (100 mL).

  • Cool the mixture to 0 °C in an ice bath and slowly add triethylamine (8.3 mL, 59.8 mmol).

  • In a separate dry flask, dissolve triphosgene (3.0 g, 10.1 mmol) in dry THF (50 mL).

  • Add the triphosgene solution dropwise to the cooled reaction mixture over 30 minutes using an addition funnel. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield oxazolo[4,5-b]pyridin-2(3H)-one.

Part C: Synthesis of this compound (Chlorination)

The final step is the conversion of the oxazolone to the desired 2-chloro derivative. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used for this type of transformation.

Reaction Scheme: Oxazolo[4,5-b]pyridin-2(3H)-one → this compound

Materials and Reagents:

Reagent Formula MW Quantity Moles
Oxazolo[4,5-b]pyridin-2(3H)-one C₆H₄N₂O₂ 136.11 g/mol 2.5 g 18.4 mmol
Phosphorus Oxychloride POCl₃ 153.33 g/mol 20 mL -

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | 2-3 drops | Catalytic |

Protocol:

  • SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • To a 100 mL round-bottom flask, add oxazolo[4,5-b]pyridin-2(3H)-one (2.5 g, 18.4 mmol) and phosphorus oxychloride (20 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 3-4 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring. This step is highly exothermic and should be done slowly in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to afford the final product, this compound.

Reaction Mechanism and Rationale

The core of this synthesis lies in the formation of the oxazolone ring and its subsequent conversion to the chloro-derivative.

G cluster_reactants Step 2: Cyclization Mechanism cluster_chlorination Step 3: Chlorination Mechanism A 2-Aminopyridin-3-ol C Intermediate (Isocyanate/Carbamoyl Chloride) A->C Nucleophilic Attack (NH₂) on Carbonyl B Triphosgene (Phosgene Source) D Oxazolo[4,5-b]pyridin-2(3H)-one C->D Intramolecular Cyclization (OH attacks carbonyl) E Oxazolone (Keto form) F Oxazolone (Enol form) E->F Tautomerization H Activated Intermediate F->H Nucleophilic attack by enol oxygen on P G POCl₃ I This compound H->I Chloride attack & elimination

Caption: Simplified mechanism for cyclization and chlorination steps.

  • Causality in Cyclization: 2-aminopyridin-3-ol possesses two nucleophilic sites: the amino group and the hydroxyl group. The more nucleophilic amino group first attacks the phosgene equivalent. The subsequent intramolecular attack by the hydroxyl group is rapid, leading to the formation of the stable 5-membered heterocyclic ring. A base like triethylamine is essential to neutralize the HCl generated during the reaction.

  • Causality in Chlorination: The oxazolone exists in equilibrium with its tautomeric enol form (a hydroxypyridine derivative). The oxygen of this enol form attacks the electrophilic phosphorus atom of POCl₃. This creates a good leaving group, which is then displaced by a chloride ion in a nucleophilic substitution reaction to yield the final aromatic product.

Safety and Handling

This synthesis involves highly hazardous materials. Adherence to strict safety protocols is mandatory.

  • Triphosgene (Bis(trichloromethyl) carbonate):

    • Hazards: Fatal if inhaled (H330), causes severe skin burns and eye damage (H314).[4][6] Contact with water or moisture liberates toxic phosgene gas.[6] It is also heat-sensitive.[4]

    • Handling: Always handle in a certified chemical fume hood.[6] Keep away from moisture and heat.[5][7] Use in a well-ventilated area and wear respiratory protection if there is any risk of dust inhalation.[4]

    • PPE: Flame-resistant lab coat, tightly fitting safety goggles, face shield, and chemical-resistant gloves are required.[6][7]

    • Spills & Disposal: In case of a spill, evacuate the area. Do not use water. Clean up using dry methods (e.g., scoop) and place in a sealed container for hazardous waste disposal.[5][6] Handle uncleaned containers as you would the product itself.[6]

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water, releasing heat and corrosive fumes.

    • Handling: Always handle in a chemical fume hood. Avoid contact with water and moisture. Add to other reagents slowly and in a controlled manner.

    • PPE: Chemical-resistant gloves, safety goggles, face shield, and a lab coat are mandatory.

    • Quenching & Disposal: Excess POCl₃ must be quenched carefully by slowly adding it to a large volume of ice or a stirred, cooled solution of sodium bicarbonate. This is a highly exothermic process. Dispose of as hazardous chemical waste according to institutional guidelines.

References

The Synthesis of Oxazolopyridine Scaffolds via Cyclization of 2-Amino-3-Pyridinol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold due to its prevalence in compounds exhibiting a wide range of biological activities, including kinase inhibition and anti-inflammatory properties.[1] This document provides an in-depth guide for researchers and drug development scientists on the synthesis of this valuable moiety through the cyclization of 2-amino-3-hydroxypyridine. We will explore the underlying mechanistic principles and present detailed, field-tested protocols for two primary synthetic strategies: the formation of oxazolo[4,5-b]pyridin-2(3H)-one using carbonylating agents, and the synthesis of 2-substituted analogues via condensation with carboxylic acids and their derivatives. This guide emphasizes the rationale behind experimental choices, providing a framework for robust and reproducible synthesis.

Introduction: The Significance of Oxazolopyridines

The fusion of oxazole and pyridine rings creates the oxazolopyridine system, a bioisostere for purine bases like adenine and guanine. This structural mimicry is believed to be a key factor in their biological activity, potentially through the inhibition of nucleic acid synthesis or enzymes such as DNA gyrase.[2] Consequently, derivatives of this scaffold are actively investigated in medicinal chemistry. For instance, novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative and inflammatory diseases.[1]

The primary precursor for this scaffold, 2-amino-3-hydroxypyridine (also known as 2-amino-3-pyridinol), is a readily available bifunctional reagent.[3] Its vicinal amino and hydroxyl groups are perfectly positioned for cyclization reactions with a variety of one-carbon electrophiles, providing a versatile entry into the oxazolo[4,5-b]pyridine system.

Mechanistic Principles of Oxazole Ring Formation

The formation of the oxazole ring from 2-amino-3-hydroxypyridine is a classic example of intramolecular condensation. The reaction proceeds via a two-step nucleophilic attack mechanism. First, the more nucleophilic amino group attacks the electrophilic carbon of the cyclizing agent. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed intermediate (e.g., an activated carbonyl), leading to the elimination of a leaving group and the formation of the stable, fused heterocyclic system.

cluster_start Reactants cluster_process Reaction Pathway cluster_end Product Start_A 2-Amino-3-Hydroxypyridine Intermediate N-Acyl Intermediate Start_A->Intermediate Nucleophilic Attack (NH₂) Start_B Electrophilic Reagent (e.g., R-CO-L) Start_B->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack (OH) Product Oxazolo[4,5-b]pyridine Cyclization->Product Elimination of Leaving Group (L) G Reagents 1. Weigh & Dissolve 2-Amino-3-hydroxypyridine in Anhydrous THF CDI_Add 2. Add CDI at 0 °C Reagents->CDI_Add React 3. Stir at RT (12-16h) CDI_Add->React Concentrate 4. Concentrate in vacuo React->Concentrate Workup 5. Aqueous Workup (EtOAc, NaHCO₃, Brine) Concentrate->Workup Purify 6. Purify (Chromatography or Recrystallization) Workup->Purify Product Final Product: Oxazolo[4,5-b]pyridin-2(3H)-one Purify->Product

References

Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to endogenous purine bases allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The development of efficient and versatile synthetic routes to access these valuable compounds is therefore of paramount importance for researchers in both academic and industrial settings. This application note provides a detailed guide to the one-pot synthesis of 2-substituted oxazolo[4,5-b]pyridines, focusing on practical, field-proven protocols and the underlying chemical principles.

Synthetic Strategies: A Paradigm of Efficiency

The one-pot synthesis of 2-substituted oxazolo[4,5-b]pyridines predominantly revolves around the condensation of 2-amino-3-hydroxypyridine with a suitable electrophilic partner that provides the C2 carbon and its substituent. The choice of coupling partner and reaction conditions significantly influences the reaction's efficiency, substrate scope, and environmental footprint. The most common and effective one-pot approaches utilize carboxylic acids, aldehydes, or nitriles as the electrophilic component.

I. From Carboxylic Acids: The Classic Condensation Route

The reaction of 2-amino-3-hydroxypyridine with carboxylic acids is a robust and widely employed method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines. This transformation requires a condensing agent to facilitate the dehydration process. Traditional reagents like polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) have proven effective, albeit under harsh conditions.[3][4] More contemporary methods employ solid-supported catalysts, such as silica-supported perchloric acid (HClO₄·SiO₂), which offer advantages in terms of milder reaction conditions and simplified work-up procedures.[5]

The underlying mechanism involves the initial activation of the carboxylic acid by the condensing agent, followed by nucleophilic attack from the amino group of 2-amino-3-hydroxypyridine to form an amide intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the activated carbonyl, and eventual dehydration, yields the desired oxazolo[4,5-b]pyridine.

G cluster_activation Carboxylic Acid Activation cluster_condensation Condensation and Cyclization RCOOH R-COOH CondensingAgent Condensing Agent (e.g., PPA, HClO₄·SiO₂) RCOOH->CondensingAgent Activation ActivatedAcid Activated Acid [R-CO-X] CondensingAgent->ActivatedAcid AHP 2-Amino-3-hydroxypyridine ActivatedAcid->AHP Nucleophilic Attack (Amine) Amide Amide Intermediate AHP->Amide Cyclized Cyclized Intermediate Amide->Cyclized Intramolecular Cyclization (Hydroxyl) Product 2-Substituted Oxazolo[4,5-b]pyridine Cyclized->Product Dehydration

Caption: General mechanism for the condensation of carboxylic acids with 2-amino-3-hydroxypyridine.

This protocol is adapted from established literature procedures and is effective for a wide range of aromatic and aliphatic carboxylic acids.[3][4]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted carboxylic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 mmol) and the desired carboxylic acid (1.1 mmol).

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the reactants) to the flask.

  • Heat the reaction mixture to 150-200 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

This method offers a milder and more environmentally benign alternative to traditional acid catalysts.[1][5]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acid

  • Silica-supported perchloric acid (HClO₄·SiO₂) (catalyst)

  • Ethanol

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-3-hydroxypyridine (1.0 mmol) and the substituted benzoic acid (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of HClO₄·SiO₂ (e.g., 0.1 g).

  • Reflux the reaction mixture for the time indicated by TLC monitoring (typically 1-3 hours).

  • After completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a 10% sodium bicarbonate solution (2 x 20 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted oxazolo[4,5-b]pyridine.

II. From Aldehydes: An Oxidative Cyclization Pathway

The one-pot synthesis from aldehydes provides a direct route to 2-substituted oxazolo[4,5-b]pyridines. This transformation typically involves the initial formation of a Schiff base between the aldehyde and 2-amino-3-hydroxypyridine, followed by an intramolecular cyclization and subsequent oxidation to the aromatic oxazole ring.

G cluster_schiff Schiff Base Formation cluster_cyclization_oxidation Cyclization and Oxidation AHP 2-Amino-3-hydroxypyridine Aldehyde R-CHO AHP->Aldehyde Condensation SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Oxazolidine Oxazolidine Intermediate SchiffBase->Oxazolidine Intramolecular Cyclization Oxidant Oxidant Oxazolidine->Oxidant Oxidation Product 2-Substituted Oxazolo[4,5-b]pyridine Oxidant->Product

Caption: General mechanism for the synthesis from aldehydes.

This protocol is based on general methods for oxazole synthesis from aldehydes and can be adapted for the oxazolo[4,5-b]pyridine system.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted aldehyde

  • Oxidizing agent (e.g., I₂, DDQ, or MnO₂)

  • Solvent (e.g., Dioxane, Toluene, or DMF)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Sodium thiosulfate solution (for iodine quenching)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 mmol) and the aldehyde (1.1 mmol) in the chosen solvent (10-15 mL).

  • Add the base (1.5 mmol) and the oxidizing agent (1.2 mmol).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If iodine was used, quench the excess by adding a saturated solution of sodium thiosulfate.

  • Extract the reaction mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. From Nitriles: A Direct Annulation Approach

The use of nitriles as starting materials offers a direct and atom-economical route to 2-substituted oxazolo[4,5-b]pyridines. This method typically requires a catalyst to facilitate the addition of the hydroxyl and amino groups of 2-amino-3-hydroxypyridine across the nitrile's triple bond.

The mechanism often involves the coordination of the nitrile to a catalyst, enhancing its electrophilicity. This is followed by a concerted or stepwise addition of the amino and hydroxyl groups, leading to a cyclized intermediate that aromatizes to the final product.

G cluster_activation Nitrile Activation cluster_annulation Annulation Nitrile R-CN Catalyst Catalyst Nitrile->Catalyst Coordination ActivatedNitrile Activated Nitrile Catalyst->ActivatedNitrile AHP 2-Amino-3-hydroxypyridine ActivatedNitrile->AHP Nucleophilic Attack Cyclized Cyclized Intermediate AHP->Cyclized Product 2-Substituted Oxazolo[4,5-b]pyridine Cyclized->Product Aromatization

Caption: General mechanism for the synthesis from nitriles.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields obtained for the synthesis of various 2-substituted oxazolo[4,5-b]pyridines using the methods described above.

EntryR-GroupMethodCondensing Agent/CatalystYield (%)Reference
14-CyanophenylPPAPPA93[4]
24-NitrophenylHClO₄·SiO₂HClO₄·SiO₂92[1]
34-ChlorophenylHClO₄·SiO₂HClO₄·SiO₂90[1]
4PhenylHClO₄·SiO₂HClO₄·SiO₂88[1]
54-MethylphenylHClO₄·SiO₂HClO₄·SiO₂85[1]
6(4-Piperidinyl)methylPPAPPA71[4]
72-(4-Piperidinyl)ethylPPAPPA70[4]

Experimental Workflow Visualization

The general experimental workflow for the one-pot synthesis and purification of 2-substituted oxazolo[4,5-b]pyridines is outlined below.

G Reactants Reactants: - 2-Amino-3-hydroxypyridine - Carboxylic Acid/Aldehyde/Nitrile Reaction One-Pot Reaction (Heating, Catalyst) Reactants->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Pure 2-Substituted Oxazolo[4,5-b]pyridine Purification->Product

Caption: A streamlined workflow for the synthesis and purification process.

Trustworthiness and Self-Validation

The protocols provided herein are based on established and peer-reviewed synthetic methods. To ensure the trustworthiness and reproducibility of these experiments, it is crucial to:

  • Characterize all starting materials to confirm their purity.

  • Rigorously monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS.

  • Thoroughly characterize the final product using a suite of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compare the data with reported literature values.

  • Perform a blank reaction (without the coupling partner) to rule out any unforeseen side reactions of the starting materials under the reaction conditions.

By adhering to these principles, researchers can confidently and reliably synthesize the target oxazolo[4,5-b]pyridine derivatives.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis and derivatization are of significant interest to the pharmaceutical and materials science industries. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds. This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki-Miyaura coupling of 2-chlorooxazolo[4,5-b]pyridine with various boronic acids.

The protocols and discussion herein are grounded in established principles of organometallic chemistry and draw upon best practices for the coupling of electron-deficient heteroaryl chlorides. While this compound presents unique challenges due to the inherent electronic properties of the heterocyclic system, the strategic selection of catalyst, ligand, base, and solvent can lead to high-yielding and reproducible outcomes.

Mechanistic Considerations and Substrate Reactivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for chloro-heteroarenes.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The this compound substrate is an electron-deficient heterocycle. The electron-withdrawing nature of the pyridine nitrogen and the oxazole ring can render the C-Cl bond more susceptible to oxidative addition compared to simple chlorobenzene. However, the lone pairs on the heteroatoms can also coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the choice of a sterically hindered and electron-rich ligand is crucial to promote the desired catalytic turnover.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R) Catalyst Regeneration Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimization of Reaction Conditions

The successful coupling of this compound hinges on the judicious selection of several key parameters.

Catalyst and Ligand Selection

For challenging electron-deficient heteroaryl chlorides, modern palladium precatalysts are highly recommended for their stability and high activity. These precatalysts are typically Pd(II) complexes that are readily reduced in situ to the active Pd(0) species.

Catalyst/PrecatalystLigand TypeKey Advantages & Considerations
XPhos Pd G3/G4 Buchwald Biaryl PhosphineHighly active for a broad range of substrates, including heteroaryl chlorides.[2][3] The G3 and G4 precatalysts offer improved stability and ease of use.
SPhos Pd G2/G3 Buchwald Biaryl PhosphineSimilar to XPhos, SPhos is another excellent choice for challenging couplings.
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Air- and moisture-stable precatalyst with high reactivity for various cross-couplings, including those with amides.[4][5][6][7]
Pd(PPh₃)₄ TriphenylphosphineA classic catalyst, but often less effective for unactivated chlorides and can require higher catalyst loadings and temperatures.
PdCl₂(dppf) DiphosphineA reliable catalyst for many Suzuki couplings, but may be less efficient for this specific substrate compared to modern Buchwald or NHC systems.

For the coupling of this compound, XPhos Pd G3 or Pd-PEPPSI-IPr are recommended as starting points due to their proven efficacy with electron-poor heteroaryl chlorides.

Base and Solvent Selection

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base is often intertwined with the solvent system.

BaseCommon SolventsNotes
K₂CO₃ Dioxane/H₂O, Toluene/Ethanol/H₂O, DMFA versatile and commonly used base. The aqueous mixture is often effective.
K₃PO₄ Dioxane, Toluene, THFA stronger base that can be beneficial for less reactive boronic acids or chlorides. Often used in anhydrous or nearly anhydrous conditions.
Cs₂CO₃ Dioxane, Toluene, THFA strong and highly soluble base, often effective when other bases fail.
KF Anhydrous Dioxane or THFA milder base, particularly useful for substrates with base-sensitive functional groups.[8]

A mixed solvent system, such as 1,4-dioxane and water (4:1) or toluene, ethanol, and water (4:1:1) , is generally a good starting point. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acids.

Protocol 1: General Procedure using XPhos Pd G3

This protocol is recommended for a broad range of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Add the XPhos Pd G3 precatalyst (2 mol%).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 4:1 and a concentration of 0.1-0.2 M with respect to the this compound.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, microwave irradiation can be employed (e.g., 100-120 °C for 15-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add this compound, Boronic Acid, Base, and Catalyst to Flask Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Degassed Solvent System Inert->Solvent Heat Heat to 80-100 °C (or Microwave) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Dilute with Ethyl Acetate Monitor->Quench Upon Completion Wash Wash with Water and Brine Quench->Wash Dry Dry, Filter, and Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Coupling with Pd-PEPPSI-IPr

This protocol is advantageous for rapid reaction optimization and for substrates that may be sensitive to prolonged heating.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Pd-PEPPSI-IPr (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • Anhydrous, degassed THF

  • Microwave reaction vial

  • Magnetic stir bar

Procedure:

  • To a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.5 equiv), and finely powdered Cs₂CO₃ (2.5 equiv).

  • Add the Pd-PEPPSI-IPr catalyst (3 mol%).

  • Add anhydrous, degassed THF to achieve a concentration of 0.2 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 100-130 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Side Reactions

Even with optimized protocols, challenges may arise. Understanding potential side reactions is key to effective troubleshooting.

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion - Inactive catalyst- Inefficient base- Low reaction temperature- Use a fresh batch of catalyst and ensure rigorous degassing.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature or switch to microwave heating.
Protodeboronation of Boronic Acid - Presence of excess water- Harsh basic conditions- Prolonged reaction time- Use anhydrous solvents and a milder base like KF.- Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.- Monitor the reaction closely and stop it upon consumption of the starting material.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction- Ensure thorough degassing of all solvents and reagents.- Use a well-defined Pd(0) source or a reliable precatalyst.
Dehalogenation of Starting Material - Presence of a hydrogen source- Slow reductive elimination- Ensure anhydrous conditions and use a pure base.- Optimize the ligand to promote faster reductive elimination.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of novel derivatives for drug discovery and materials science. Success in this endeavor relies on the strategic application of modern palladium catalysis. The use of advanced catalyst systems, such as those based on Buchwald biaryl phosphine or N-heterocyclic carbene ligands, in conjunction with carefully selected bases and solvents, can overcome the inherent challenges of coupling an electron-deficient heteroaryl chloride. The protocols and guidelines presented in this document provide a solid foundation for researchers to achieve efficient and reproducible results.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold frequently encountered in the development of novel therapeutics. Its unique electronic properties and structural rigidity make it an attractive framework for designing enzyme inhibitors, receptor antagonists, and other biologically active agents. The targeted synthesis of 2-amino-oxazolo[4,5-b]pyridine derivatives is of paramount importance, as the introduction of a substituted amino group at the C2 position is a key strategy for modulating pharmacological activity, improving pharmacokinetic properties, and enabling further structural diversification.

Traditional methods for forging this crucial C-N bond, such as nucleophilic aromatic substitution (SNAr), are often hampered by the need for harsh reaction conditions and are limited by the electronic nature of the heterocyclic core. The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, offering a mild, efficient, and highly general route to these valuable compounds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide array of aryl or heteroaryl halides and various amine nucleophiles, demonstrating remarkable functional group tolerance.[1][3]

This guide provides a comprehensive overview of the application of the Buchwald-Hartwig amination to 2-Chlorooxazolo[4,5-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, detail strategies for optimizing reaction parameters, provide robust experimental protocols, and offer insights into troubleshooting common challenges.

The Catalytic Cycle: Mechanism of Action

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this mechanism is critical for rational catalyst selection and reaction optimization. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

The rate-determining step for aryl chlorides is typically the initial oxidative addition of the C-Cl bond to the active Pd(0) species.[6][7] The this compound substrate presents a unique challenge: the C-Cl bond is on an electron-deficient heteroaromatic ring system, which can make oxidative addition more difficult compared to simple aryl chlorides. This necessitates the use of highly active catalyst systems.

Buchwald_Hartwig_Cycle cluster_cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex (L)Pd(II)(Ar)Cl pd0->oa_complex Ar-Cl (Oxidative Addition) amine_complex Amine Complex [(L)Pd(Ar)(NHR¹R²)]⁺Cl⁻ oa_complex->amine_complex + HNR¹R² amido_complex Amido Complex (L)Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex + Base - Base-H⁺Cl⁻ amido_complex->pd0 Ar-NR¹R² (Reductive Elimination)

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Success: A Scientist's Guide to Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source (Precatalyst)

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig reactions overwhelmingly favor the use of "precatalysts."[8] These are stable, air- and moisture-tolerant Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This approach offers superior reliability and reproducibility. For challenging substrates like heteroaryl chlorides, third- and fourth-generation (G3, G4) Buchwald precatalysts are highly recommended as they form the active monoligated Pd(0) species more readily.[9][10]

Ligand Selection: The Heart of the Catalyst

The ligand is arguably the most critical component. For the amination of electron-deficient heteroaryl chlorides, the ligand must be both sterically bulky and highly electron-donating.[11] This combination promotes the formation of the highly reactive, monoligated L-Pd(0) active species and facilitates the challenging oxidative addition step.[11]

  • Dialkylbiarylphosphines: This class of ligands is the gold standard. Ligands such as XPhos and RuPhos are particularly effective for C-Cl bond activation.[12][13] Their steric bulk accelerates reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.[11]

  • Josiphos Family: Ligands like CyPF-t-Bu have also shown high activity for coupling amines with heteroaryl chlorides.[14][15]

For most applications involving this compound, XPhos or RuPhos paired with a G3 or G4 precatalyst is the recommended starting point.

The Role of the Base

A stoichiometric amount of base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination.[5] The choice of base can significantly impact reaction rate and yield.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly employed and highly effective base for these couplings.[8] Its strong basicity and steric bulk prevent competitive reactions.

  • Weaker Bases: For substrates containing base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher reaction temperatures or longer reaction times.[16]

Solvent Choice

The solvent must be anhydrous and capable of solubilizing all reaction components at the required temperature. Aprotic, non-polar to moderately polar solvents are preferred.

  • Toluene and Dioxane: These are the most common and effective solvents for Buchwald-Hartwig aminations.[2][4]

  • tert-Butanol: Can also be an effective solvent, sometimes in combination with toluene or dioxane.

It is crucial to use anhydrous solvents, as water can lead to catalyst deactivation and competing hydrolysis of the chloro-substrate.

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE).

General Protocol for the Amination of this compound

This protocol provides a robust starting point for coupling various primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • XPhos Pd G3 Precatalyst (1 - 3 mol%)

  • XPhos Ligand (1 - 3 mol%) - Note: Additional free ligand is often beneficial.

  • Sodium tert-butoxide (1.5 - 2.0 equivalents)

  • Anhydrous Toluene or Dioxane

  • Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)

  • Inert atmosphere supply (N₂ or Ar)

Figure 2: General experimental workflow.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (e.g., 0.02 mmol, 2 mol%), additional XPhos ligand (e.g., 0.02 mmol, 2 mol%), and sodium tert-butoxide (e.g., 1.8 mmol, 1.8 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (N₂ or Ar) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (or dioxane) (approx. 0.2 M concentration). Finally, add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 100-110 °C.

  • Monitoring: Stir the reaction vigorously for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-oxazolo[4,5-b]pyridine derivative.[17]

Example Reaction Conditions

The following table summarizes recommended starting conditions for coupling this compound with various classes of amines. Optimization may be required for specific substrates.

Amine SubstrateCatalyst SystemBase (equiv)SolventTemp (°C)Time (h)
Morpholine XPhos Pd G3 (2%)NaOtBu (1.8)Toluene1004-8
Aniline RuPhos Pd G3 (2%)NaOtBu (1.8)Dioxane11012-18
n-Butylamine XPhos Pd G3 (3%)NaOtBu (2.0)Toluene1006-12
Piperidine XPhos Pd G3 (2%)NaOtBu (1.8)Toluene1004-8
Ammonia (as NH₄Cl)Josiphos Pd G3 (3%)K₃PO₄ (3.0)Dioxane/H₂O11024

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently active ligand/precatalyst.3. Impure starting materials or solvent.1. Ensure rigorous inert atmosphere technique; use fresh reagents.2. Switch to a more active ligand (e.g., XPhos, RuPhos) or a newer generation precatalyst.3. Use freshly distilled/anhydrous solvent.
Hydrodehalogenation (Cl replaced by H)1. Presence of water.2. β-hydride elimination from amine or base.1. Use anhydrous solvent and reagents.2. Ensure the base is fully dissolved; consider a different base like K₃PO₄.
Di-arylation of Primary Amine 1. High catalyst loading or temperature.2. Reaction run for too long.1. Reduce catalyst loading and/or reaction temperature.2. Monitor the reaction closely and stop once starting material is consumed.
Incomplete Reaction 1. Insufficient base.2. Catalyst deactivation.1. Increase the equivalents of base (up to 2.2 equiv).2. Add a fresh portion of catalyst and ligand midway through the reaction.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-amino-oxazolo[4,5-b]pyridine derivatives. By leveraging modern catalyst systems, particularly those based on bulky, electron-rich dialkylbiarylphosphine ligands like XPhos and RuPhos, chemists can efficiently couple this challenging heteroaryl chloride with a diverse range of amines under relatively mild conditions. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to access these valuable compounds, accelerating the discovery of new therapeutic agents.

References

Application Notes & Protocols: The Heck Reaction of 2-Chlorooxazolo[4,5-b]pyridine with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a cornerstone for designing novel therapeutic agents and functional organic materials. The ability to functionalize this core at specific positions is paramount for developing structure-activity relationships (SAR) and fine-tuning molecular properties. The palladium-catalyzed Heck reaction, a powerful tool for C-C bond formation, offers a direct pathway to introduce vinyl substituents onto this important framework, opening avenues for further molecular elaboration.

This guide provides a detailed technical overview and actionable protocols for successfully employing the Heck reaction with 2-chlorooxazolo[4,5-b]pyridine, a readily available yet challenging substrate.

The Challenge: Overcoming the Inertness of a Heteroaryl Chloride

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl or vinyl halides with alkenes.[1][2] However, the reactivity of the halide is crucial, following the general trend I > Br > OTf >> Cl. Aryl chlorides are notoriously less reactive due to the high strength of the C-Cl bond, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting and most challenging step of the catalytic cycle.[3][4]

When the chloro-substituent is positioned on an electron-deficient, nitrogen-containing heterocycle like oxazolo[4,5-b]pyridine, two additional challenges arise:

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine nitrogen and the fused oxazole ring further strengthens the C-Cl bond.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[5]

Therefore, successful Heck coupling of this compound necessitates carefully selected, highly active catalyst systems capable of overcoming these hurdles. Standard Heck conditions (e.g., Pd(OAc)₂/PPh₃) are often insufficient.

Mechanistic Considerations & Catalyst Selection

The canonical Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is key to rational protocol design.

Heck_Mechanism Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex A: Oxidative Addition (Rate-Limiting Step) alkene_coord [Ar-Pd(II)(Cl)L₂(alkene)] oa_complex->alkene_coord Alkene Coordination insertion_complex Alkyl-Pd(II) Intermediate alkene_coord->insertion_complex B: Migratory Insertion product_complex [HPd(II)(Cl)L₂] + Product insertion_complex->product_complex C: β-Hydride Elimination product_complex->pd0 D: Reductive Elimination (Base-Mediated) product_exit Coupled Product product_complex->product_exit sub_entry Ar-Cl (this compound) sub_entry->oa_complex alkene_entry Alkene alkene_entry->alkene_coord base_entry Base base_entry->product_complex

Figure 1: The Catalytic Cycle of the Heck Reaction. The critical step for chloro-heteroarenes is the initial Oxidative Addition (A).

To facilitate the challenging oxidative addition of this compound, the palladium catalyst must be highly electron-rich and sterically bulky. This is achieved through the use of specific ligands:

  • Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or adamantyl-based phosphines (e.g., di(1-adamantyl)-n-butylphosphine) are highly effective.[3] Their large cone angles promote the formation of coordinatively unsaturated, highly reactive Pd(0) species, while their strong electron-donating ability increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.

  • N-Heterocyclic Carbenes (NHCs): NHCs are excellent ligands for activating aryl chlorides.[6] They form very strong σ-bonds with the metal center, creating robust and highly active catalysts that are often more stable at high temperatures than their phosphine counterparts.

Experimental Protocols

The following protocols are designed as robust starting points for the Heck reaction of this compound. Optimization of temperature, reaction time, and reactant ratios may be necessary for specific alkene substrates.

Protocol 1: Using a Bulky Phosphine Ligand

This protocol is a reliable first choice, leveraging a commercially available and highly active phosphine ligand.

Protocol_Workflow General Experimental Workflow start Start: Assemble Reagents setup Combine Substrate, Alkene, Base, Pd(OAc)₂, and Ligand in a Schlenk tube or microwave vial. start->setup degas Seal, Evacuate, and Backfill with Inert Gas (N₂ or Ar) (Repeat 3x) setup->degas solvent Add Degassed Solvent via Syringe degas->solvent heat Heat to Reaction Temperature (e.g., 120-140 °C) with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor monitor->heat Continue Heating workup Cool to RT, Dilute with Solvent (e.g., EtOAc), and Filter through Celite® to remove Pd. monitor->workup Reaction Complete extract Aqueous Wash, Dry Organic Layer, and Concentrate in vacuo workup->extract purify Purify by Column Chromatography extract->purify end End: Characterize Product purify->end

Figure 2: General workflow for setting up the Heck reaction under inert conditions.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Alkene (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (4-10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous, degassed polar aprotic solvent (e.g., DMF, DMAc, or Dioxane)

  • Schlenk tube or microwave vial, magnetic stirrer, inert gas line (N₂ or Ar)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the base (e.g., Cs₂CO₃), palladium(II) acetate, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the alkene and the degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 120-140 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or CH₂Cl₂.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Using an N-Heterocyclic Carbene (NHC) Pre-catalyst

This protocol uses a modern, well-defined pre-catalyst that is often more robust and can provide higher turnover numbers, especially for challenging substrates.

Reagents & Equipment:

  • Same as Protocol 1, but replace Pd(OAc)₂ and the phosphine ligand with an NHC-Pd pre-catalyst (e.g., PEPPSI™-IPr or a similar palladacycle) (1-3 mol%).[6]

  • Base: A weaker base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) can sometimes be used, although stronger inorganic bases are often more reliable.[1]

Procedure: The procedure is identical to Protocol 1, with the only change being the use of the NHC-Pd pre-catalyst in place of the separate palladium precursor and ligand in Step 1. These pre-catalysts are often air- and moisture-stable, simplifying the initial setup.

Data Summary: Recommended Reaction Conditions

The optimal conditions can vary depending on the electronic properties and steric bulk of the alkene coupling partner. The following table provides recommended starting points.

Alkene TypeExampleRecommended BaseSolventTypical Temp. (°C)Notes
Electron-Deficient Methyl AcrylateK₂CO₃ or Cs₂CO₃DMF, DMAc120 - 130These are generally the most reliable substrates for Heck reactions. Reaction times are typically shorter.
Styrenes Styrene, 4-VinylpyridineCs₂CO₃Dioxane, DMAc130 - 140Higher temperatures may be needed. Ensure complete inertness to prevent side reactions.
Aliphatic Alkenes 1-OcteneCs₂CO₃, K₃PO₄Dioxane, Toluene130 - 150Often requires higher catalyst loading and longer reaction times. Isomerization of the product can be a side reaction.

Troubleshooting Guide

  • No Reaction or Low Conversion:

    • Cause: Inefficient oxidative addition or catalyst deactivation.

    • Solution: Increase the temperature. Switch to a more active catalyst system (e.g., from phosphine to an NHC pre-catalyst). Ensure the solvent is anhydrous and thoroughly degassed. Use a stronger base like Cs₂CO₃.

  • Formation of Homocoupled Alkene or Dehalogenated Starting Material:

    • Cause: Competing side reactions, often exacerbated by moisture or oxygen.

    • Solution: Improve the degassing procedure for the solvent and reaction vessel. Ensure all reagents are anhydrous.

  • Product Isomerization (for aliphatic alkenes):

    • Cause: The palladium-hydride species formed after β-hydride elimination can re-add to the product, leading to double bond migration.

    • Solution: This is an inherent challenge. Sometimes, using specific ligand systems or ionic liquid additives can minimize isomerization.[1]

Conclusion

The Heck reaction of this compound is a challenging but highly valuable transformation. Success hinges on recognizing the inherent low reactivity of the C-Cl bond and the potential for catalyst inhibition by the N-heterocycle. By employing modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes under rigorously inert conditions, researchers can effectively access a wide range of vinyl-substituted oxazolo[4,5-b]pyridines. These protocols provide a solid foundation for the synthesis and exploration of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 2-Aminooxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for preparing 2-aminooxazolo[4,5-b]pyridine derivatives. This scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. These notes delve into the mechanistic underpinnings of the key synthetic transformations and offer detailed, field-proven protocols.

Introduction: The Significance of the 2-Aminooxazolo[4,5-b]pyridine Scaffold

The fusion of an oxazole ring with a pyridine core gives rise to the oxazolo[4,5-b]pyridine system, a class of compounds with significant therapeutic potential. The introduction of an amino group at the 2-position of the oxazole ring further enhances the drug-like properties of these molecules, allowing for diverse functionalization and interaction with biological targets. Derivatives of this scaffold have been reported to possess a range of pharmacological activities, including antibacterial[1][2], anti-inflammatory[3], and enzyme inhibitory effects[3]. The structural resemblance of the oxazolo[4,5-b]pyridine ring system to purine bases, such as adenine and guanine, suggests that these compounds may act as nucleic acid synthesis inhibitors or interfere with enzymes like DNA gyrase[1]. This guide will focus on the practical synthesis of these valuable compounds.

Core Synthetic Strategies: Building the Heterocyclic System

The construction of the 2-aminooxazolo[4,5-b]pyridine core predominantly relies on the cyclization of a suitably substituted pyridine precursor. The most common and efficient starting material for this purpose is 2-amino-3-hydroxypyridine. This commercially available reagent possesses the requisite ortho-amino and hydroxyl functionalities in the correct orientation for the formation of the fused oxazole ring.

The general synthetic approach involves the reaction of 2-amino-3-hydroxypyridine with a reagent that provides the C2-N fragment of the oxazole ring. The choice of this reagent dictates the nature of the substituent at the 2-position. For the synthesis of 2-amino derivatives, cyanogen bromide is a highly effective reagent.

Diagram: General Synthetic Pathway

SynthesisPathway Start 2-Amino-3-hydroxypyridine Product 2-Aminooxazolo[4,5-b]pyridine Start->Product Cyclization Reagent C2-N Source (e.g., BrCN) Reagent->Product

Caption: General approach for the synthesis of 2-aminooxazolo[4,5-b]pyridines.

Detailed Experimental Protocol: Synthesis of 2-Aminooxazolo[4,5-b]pyridine

This protocol details the synthesis of the parent 2-aminooxazolo[4,5-b]pyridine from 2-amino-3-hydroxypyridine using cyanogen bromide. This method is robust and has been reported to provide high yields[4].

Materials and Reagents:
Reagent/MaterialGradeSupplier
2-Amino-3-hydroxypyridine≥98%Standard vendor
Cyanogen bromide (BrCN)≥97%Standard vendor
Deionized WaterHigh purity---
Sodium bicarbonate (NaHCO₃)ACS gradeStandard vendor
Ethyl acetateHPLC gradeStandard vendor
Anhydrous magnesium sulfateACS gradeStandard vendor

Safety Precautions: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in deionized water.

  • Reagent Addition: Carefully add cyanogen bromide (1.1 eq) to the solution at room temperature. The addition may cause a slight exotherm.

  • Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 15-30 minutes[4].

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-aminooxazolo[4,5-b]pyridine.

Diagram: Experimental Workflow

Workflow A Dissolve 2-amino-3-hydroxypyridine in water B Add Cyanogen Bromide A->B C Reflux B->C D Cool to RT C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Recrystallization or Chromatography G->H

Caption: Step-by-step workflow for the synthesis of 2-aminooxazolo[4,5-b]pyridine.

Synthesis of 2-Substituted-Aminooxazolo[4,5-b]pyridine Derivatives

The synthesis of N-substituted 2-aminooxazolo[4,5-b]pyridine derivatives can be achieved through subsequent modification of the parent 2-amino compound or by employing alternative cyclization strategies.

Condensation with Substituted Benzoic Acids

A one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines has been reported by reacting 2-amino-3-hydroxypyridine with various substituted benzoic acids in the presence of a catalyst such as silica-supported perchloric acid[1]. While this directly yields 2-aryl derivatives, similar condensation strategies with appropriate precursors can lead to 2-amino derivatives.

Protocol: One-Pot Synthesis of 2-Aryl-oxazolo[4,5-b]pyridines
  • Reaction Setup: To a mixture of 2-amino-3-hydroxypyridine (1.0 eq) and a substituted benzoic acid (1.0 eq), add a catalytic amount of silica-supported perchloric acid.

  • Reaction Conditions: Heat the mixture, often under solvent-free conditions or in a high-boiling solvent, until the reaction is complete as monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Note: This method provides a straightforward route to 2-aryl derivatives, which can be valuable scaffolds for further functionalization.

Mechanistic Insights

The formation of the oxazole ring from 2-amino-3-hydroxypyridine and cyanogen bromide proceeds through a well-established mechanism.

  • Nucleophilic Attack: The amino group of 2-amino-3-hydroxypyridine acts as a nucleophile and attacks the electrophilic carbon of cyanogen bromide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the hydroxyl group attacks the newly formed cyano group.

  • Tautomerization and Aromatization: A series of proton transfers and tautomerization leads to the formation of the stable, aromatic 2-aminooxazolo[4,5-b]pyridine ring system.

Diagram: Reaction Mechanism

Mechanism 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Intermediate_1 Intermediate_1 2-Amino-3-hydroxypyridine->Intermediate_1 + BrCN Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization 2-Aminooxazolo[4,5-b]pyridine 2-Aminooxazolo[4,5-b]pyridine Intermediate_2->2-Aminooxazolo[4,5-b]pyridine Tautomerization

Caption: Proposed mechanism for the formation of 2-aminooxazolo[4,5-b]pyridine.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

TechniqueExpected Observations for 2-Aminooxazolo[4,5-b]pyridine
¹H NMR Aromatic protons of the pyridine ring, and a broad singlet for the -NH₂ protons.
¹³C NMR Resonances corresponding to the carbons of the fused ring system, including the characteristic C2 of the oxazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spec. Characteristic absorption bands for N-H stretching of the amino group and C=N stretching of the heterocyclic rings.

Conclusion

The synthesis of 2-aminooxazolo[4,5-b]pyridine derivatives is readily achievable through well-established synthetic protocols, primarily involving the cyclization of 2-amino-3-hydroxypyridine. The methods described in these application notes are scalable and provide access to a class of compounds with significant potential in drug discovery. Careful execution of the experimental procedures and thorough characterization of the products are essential for successful synthesis and downstream applications.

References

Application Notes & Protocols: Preparation of Oxazolo[4,5-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Value of the Oxazolo[4,5-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized modern medicine. Within this landscape, the oxazolo[4,5-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also ideally suited for interacting with the ATP-binding site of various kinases.[1]

Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of substituents, enabling high-affinity interactions with the kinase hinge region, a critical anchoring point for many inhibitors. Furthermore, the nitrogen atoms within the pyridine and oxazole rings can act as key hydrogen bond acceptors or donors, mimicking the interactions of the native ATP molecule. This guide provides a comprehensive overview of the synthesis, evaluation, and structure-activity relationship (SAR) of this promising class of inhibitors, intended for researchers in medicinal chemistry and drug development.

Section 1: The Oxazolo[4,5-b]pyridine Core

The foundational scaffold is a fusion of an oxazole ring and a pyridine ring. The strategic placement of nitrogen and oxygen atoms creates a unique electronic and steric profile that is highly amenable to kinase active site binding.

Caption: Core chemical structure of the oxazolo[4,5-b]pyridine scaffold.

Section 2: General Synthetic Strategies

The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved through the cyclization of a substituted 2-amino-3-hydroxypyridine precursor. This key intermediate can be condensed with a variety of reagents to install diverse functionality at the 2-position of the oxazole ring, a common site for modification in SAR studies.

A prevalent and effective strategy involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives.[2] This reaction is often promoted by dehydrating agents or activating reagents to facilitate the final ring closure.

Synthetic_Workflow start 2-Amino-3-hydroxypyridine (Starting Material) intermediate Amide Intermediate start->intermediate Amide Coupling reagent Carboxylic Acid (R-COOH) or Derivative reagent->intermediate cyclization Cyclization/ Dehydration intermediate->cyclization product 2-Substituted Oxazolo[4,5-b]pyridine cyclization->product Heat, Acid, or Dehydrating Agent diversification Further Functionalization (e.g., at Pyridine Ring) product->diversification final_inhibitor Final Kinase Inhibitor diversification->final_inhibitor

Caption: Generalized workflow for the synthesis of oxazolo[4,5-b]pyridine derivatives.

Section 3: Detailed Protocol - Synthesis of a Representative GSK-3β Inhibitor

This protocol details the synthesis of an oxazolo[4,5-b]pyridin-2-one derivative, a scaffold that has shown potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key target in inflammatory diseases and neurodegenerative disorders.[3][4] The synthesis begins with the formation of the core structure, followed by functionalization to introduce a side chain via "click chemistry."

Part A: Synthesis of 3-propargyl-3H-oxazolo[4,5-b]pyridin-2-one

Causality: This initial step builds the core heterocyclic system and installs a terminal alkyne handle. The alkyne is a versatile functional group, primed for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Materials and Reagents:

  • 2-Amino-3-hydroxypyridine

  • Triphosgene

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Scaffold Formation:

    • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (2.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM. (CAUTION: Triphosgene is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, quench the reaction by the slow addition of water. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3H-oxazolo[4,5-b]pyridin-2-one.

  • Alkylation (Propargylation):

    • Dissolve the crude 3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) and propargyl bromide (1.2 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 3-propargyl-3H-oxazolo[4,5-b]pyridin-2-one.

Part B: Synthesis of Final Inhibitor via Click Chemistry

Causality: This step couples the alkyne-functionalized core with an azide-bearing side chain. The 1,2,3-triazole ring formed is not just a linker; it's a stable, planar, and polar bioisostere that can participate in hydrogen bonding and improve the compound's physicochemical properties.[5]

Materials and Reagents:

  • 3-propargyl-3H-oxazolo[4,5-b]pyridin-2-one (from Part A)

  • Substituted benzyl azide (R-Ar-CH₂-N₃, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1 mixture)

Step-by-Step Procedure:

  • Azide-Alkyne Cycloaddition:

    • Dissolve the propargylated core (1.0 eq) and the desired benzyl azide in a 1:1 mixture of tert-butanol and water.

    • To this solution, add sodium ascorbate followed by copper(II) sulfate pentahydrate.

    • Stir the reaction vigorously at room temperature for 8-12 hours. The reaction often proceeds with a noticeable color change.

    • Monitor by TLC. Once the reaction is complete, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the final 1,2,3-triazole-linked inhibitor.[3]

Section 4: Biochemical Evaluation - Kinase Inhibition Assay

Causality: To validate the synthesized compounds as kinase inhibitors, it is essential to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This is achieved through an in vitro kinase assay that measures the enzyme's activity in the presence of varying concentrations of the inhibitor.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to lower ADP production.

Materials and Reagents:

  • Recombinant human kinase (e.g., GSK-3β)

  • Kinase-specific substrate and ATP

  • Synthesized inhibitor compounds, dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

Step-by-Step Procedure:

  • Compound Plating:

    • Create a serial dilution of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

    • Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add the master mix to the wells containing the plated compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Section 5: Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound into a clinical candidate. For the oxazolo[4,5-b]pyridine scaffold, modifications at key positions can dramatically influence potency and selectivity.[6]

Caption: Key modification points on the oxazolo[4,5-b]pyridine scaffold for SAR.

Table 1: Representative SAR Data for a Hypothetical Kinase Target

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentKinase IC₅₀ (nM)
LEAD-01 -NH₂-H-H250
OPT-02 -NH-Me-H-H120
OPT-03 -NH₂-F-H200
OPT-04 -NH₂-H-OMe85
OPT-05 -NH₂-SO₂NH₂-H15

Interpretation of SAR Table:

  • Position R¹: Small alkylation on the amine (OPT-02 vs. LEAD-01) is tolerated but doesn't dramatically improve potency, suggesting the primary amine is a good hydrogen bond donor.

  • Position R²: Introducing a fluorine atom (OPT-03) slightly decreases activity. However, adding a sulfonamide group (OPT-05), capable of forming strong hydrogen bonds with a nearby residue, significantly boosts potency. This highlights the importance of targeting the solvent-exposed region.

  • Position R³: A methoxy group at this position (OPT-04) enhances potency, possibly by favorably positioning the molecule within a hydrophobic sub-pocket.

Conclusion

The oxazolo[4,5-b]pyridine scaffold represents a versatile and highly effective platform for the design of potent and selective kinase inhibitors. Its favorable geometry for ATP-competitive binding, coupled with synthetically tractable routes for diversification, ensures its continued relevance in drug discovery. The protocols and insights provided herein offer a robust framework for researchers to synthesize, evaluate, and optimize novel inhibitors based on this privileged core structure.

References

The Versatile Scaffold: 2-Chlorooxazolo[4,5-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutic agents is perpetual. The oxazolo[4,5-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged structure" due to its ability to interact with a variety of biological targets. At the heart of its synthetic utility lies 2-Chlorooxazolo[4,5-b]pyridine , a highly versatile and reactive intermediate. The presence of a chlorine atom at the 2-position provides a convenient handle for a diverse range of chemical transformations, enabling the generation of extensive compound libraries for drug discovery programs. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Applications in Drug Discovery

The strategic importance of this compound stems from the reactivity of its C2-chloro substituent, which is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functionalities, leading to compounds with diverse pharmacological activities.

A Lynchpin in the Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The oxazolo[4,5-b]pyridine scaffold has proven to be an excellent platform for the design of potent kinase inhibitors.

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including inflammation. Its inhibition has emerged as a promising strategy for the treatment of inflammatory diseases. A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have been synthesized and identified as potent GSK-3β inhibitors.[1] One of the most active compounds in this series demonstrated an IC50 value of 0.19 μM.[1] These compounds have shown significant in vivo anti-inflammatory activity, reducing paw edema in rat models and inhibiting the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1]

The synthesis of these inhibitors often begins with the derivatization of the oxazolo[4,5-b]pyridine core, where the 2-chloro precursor is a key starting material for introducing the necessary functionalities for potent GSK-3β inhibition.

Signaling Pathway of GSK-3β in Inflammation

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_core GSK-3β Core Activity cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt Activates GSK-3β (Active) GSK-3β (Active) Akt->GSK-3β (Active) Inhibits (p-Ser9) Wnt Wnt Dvl Dvl Wnt->Dvl Activates Dvl->GSK-3β (Active) Inhibits GSK-3β (Inactive) GSK-3β (Inactive) NF-κB NF-κB GSK-3β (Active)->NF-κB Activates Inhibitor Oxazolo[4,5-b]pyridine Derivative Inhibitor->GSK-3β (Active) Inhibits Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines Upregulates

Caption: GSK-3β signaling pathway in inflammation and its inhibition.

Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in various human cancers. This makes them attractive targets for cancer therapy. Imidazo[4,5-b]pyridine derivatives, structurally related to oxazolo[4,5-b]pyridines, have been developed as potent inhibitors of Aurora kinases A, B, and C, with IC50 values in the nanomolar range.[2] These compounds effectively inhibit cell proliferation.[2] The synthesis of such inhibitors can be envisioned starting from a suitably functionalized 2-chloro-imidazo[4,5-b]pyridine, highlighting the translatability of synthetic strategies from the oxazolo[4,5-b]pyridine series.

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway cluster_mitosis Mitotic Events cluster_kinases Aurora Kinases Centrosome\nSeparation Centrosome Separation Spindle\nAssembly Spindle Assembly Chromosome\nSegregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->Centrosome\nSeparation Aurora A->Spindle\nAssembly Aurora B Aurora B Aurora B->Chromosome\nSegregation Aurora B->Cytokinesis Inhibitor Oxazolo[4,5-b]pyridine Derivative Inhibitor->Aurora A Inhibitor->Aurora B

Caption: Role of Aurora kinases in mitosis and their inhibition.

Development of Novel Antibacterial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The oxazolo[4,5-b]pyridine scaffold has been explored for its antibacterial potential. It is hypothesized that this ring system may act as an analogue of adenine and guanine, thereby inhibiting nucleic acid synthesis or DNA gyrase.[3] A series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Topoisomerase Inhibitors for Cancer Treatment

Human DNA topoisomerases are crucial enzymes involved in DNA replication, transcription, and recombination, making them well-established targets for cancer chemotherapy. Certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα).[4] Notably, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine inhibited hTopo IIα with an IC50 value of 2 µM, which was more active than the reference drug etoposide.[4]

Quantitative Data Summary

Compound ClassTargetRepresentative IC50 ValueTherapeutic AreaReference
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazolesGSK-3β0.19 µMAnti-inflammatory[1]
Imidazo[4,5-b]pyridine derivativesAurora-A Kinase0.042 µMAnticancer[2]
2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2 µMAnticancer[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryloxazolo[4,5-b]pyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. This reaction is fundamental for creating a diverse library of 2-aryl substituted derivatives for screening.

Reaction Scheme

Suzuki_Coupling cluster_reactants cluster_conditions cluster_products start This compound + Ar-B(OH)2 conditions Pd Catalyst, Base Solvent, Heat start->conditions end 2-Aryloxazolo[4,5-b]pyridine conditions->end

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryloxazolo[4,5-b]pyridine.

Self-Validation:

  • Expected Outcome: Formation of a new C-C bond, observable by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The product's identity should be confirmed by NMR and Mass Spectrometry.

  • Troubleshooting: Low yields may be due to inactive catalyst, insufficient base, or non-anhydrous conditions. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[5]

Protocol 2: Nucleophilic Aromatic Substitution (SNA r) for the Synthesis of 2-Aminooxazolo[4,5-b]pyridines

This protocol outlines the synthesis of 2-aminooxazolo[4,5-b]pyridine derivatives through the displacement of the C2-chloride with an amine nucleophile. This is a crucial step in the synthesis of many biologically active compounds, including certain kinase inhibitors.

Reaction Workflow

SNAr_Workflow Reactants This compound + Amine (R-NH2) Reaction Heat in appropriate solvent (e.g., DMF, NMP) Reactants->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aminooxazolo[4,5-b]pyridine Purification->Product

Caption: Workflow for the synthesis of 2-aminooxazolo[4,5-b]pyridines.

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary, 1.5-2.0 mmol)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or a high-boiling alcohol)

  • Optional: Base (e.g., K₂CO₃ or Et₃N, if the amine is used as its salt)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 mmol) in the chosen solvent (5 mL).

  • Add the amine (1.5 mmol) and the base (if required).

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Self-Validation:

  • Expected Outcome: Successful substitution of the chlorine atom with the amine, confirmed by NMR (disappearance of the starting material's signals and appearance of new signals corresponding to the product) and mass spectrometry.

  • Troubleshooting: Incomplete reaction may require higher temperatures, longer reaction times, or the use of a more polar, higher-boiling point solvent. The choice of base can also be critical.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the synthesis of medicinally relevant compounds. Its utility in constructing diverse molecular architectures targeting a range of diseases underscores its importance in modern drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to leverage this versatile scaffold in their own research endeavors. As our understanding of disease biology deepens, the creative application of such privileged intermediates will undoubtedly continue to fuel the discovery of the next generation of therapeutics.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to endogenous purines allows for interaction with various enzymatic targets, making it a compelling starting point for the development of novel therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of potential anticancer agents derived from the versatile starting material, 2-chlorooxazolo[4,5-b]pyridine. We will explore key synthetic strategies, focusing on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provide field-proven experimental protocols, and discuss the mechanistic rationale for targeting cancer with these compounds.

Introduction: The Oxazolo[4,5-b]pyridine Core in Oncology

The fusion of an oxazole ring with a pyridine core creates a unique electronic and structural architecture. This scaffold is recognized for its ability to form key interactions with biological macromolecules.[1] Derivatives of oxazolo[4,5-b]pyridine have been investigated for a variety of therapeutic applications, including as anticancer agents.[2] The core's planarity allows for intercalation into DNA, while the nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors and donors, facilitating binding to enzyme active sites.

One of the key advantages of using this compound as a starting material is the reactivity of the C2-chloro substituent. The chlorine atom serves as an excellent leaving group, enabling the introduction of a diverse array of functionalities at this position through well-established synthetic methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer-specific targets.

Strategic Synthetic Pathways

The functionalization of this compound is primarily achieved through two powerful and versatile reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways depends on the desired C-C, C-N, C-O, or C-S bond formation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] For the synthesis of 2-aryl or 2-alkyl oxazolo[4,5-b]pyridines, this reaction is unparalleled. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.

The choice of palladium source, ligand, and base is critical for achieving high yields, especially with heteroaryl chlorides which can be challenging substrates.[4][5] Ligands such as phosphines or N-heterocyclic carbenes are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr) for C-Heteroatom Bond Formation

The electron-deficient nature of the pyridine ring, further activated by the fused oxazole system, makes the C2 position susceptible to nucleophilic attack. This allows for the direct displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of compounds with diverse functionalities.[6][7] SNAr reactions are often thermally driven but can be facilitated by microwave irradiation or the use of a strong, non-nucleophilic base to deprotonate the incoming nucleophile.

Experimental Protocols and Workflows

Herein, we provide detailed protocols for the synthesis of two classes of anticancer agents derived from this compound: a 2-aryl derivative via Suzuki-Miyaura coupling and a 2-amino derivative via SNAr.

Synthesis of 2-(4-butylphenyl)oxazolo[4,5-b]pyridine: A Topoisomerase IIα Inhibitor

Derivatives of 2-phenyloxazolo[4,5-b]pyridine have shown promise as anticancer agents. Specifically, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine has been identified as a potent inhibitor of human topoisomerase IIα (hTopo IIα) with an IC₅₀ value of 2 µM.[2] Topoisomerase IIα is a critical enzyme in DNA replication and a validated target for cancer chemotherapy.

Synthesis_Workflow_Suzuki start This compound reaction Suzuki-Miyaura Coupling start->reaction reagent1 4-Butylphenylboronic Acid reagent1->reaction catalyst Pd(PPh₃)₄ K₂CO₃ catalyst->reaction solvent Dioxane/H₂O solvent->reaction product 2-(4-butylphenyl)oxazolo[4,5-b]pyridine reaction->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Synthesis of 2-(4-butylphenyl)oxazolo[4,5-b]pyridine

  • Materials:

    • This compound (1.0 eq)

    • 4-Butylphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane (Anhydrous)

    • Deionized Water

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-butylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-butylphenyl)oxazolo[4,5-b]pyridine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 2-Anilino-oxazolo[4,5-b]pyridine Derivatives

The introduction of an amino group at the C2 position can significantly influence the biological activity of the scaffold. These derivatives can act as kinase inhibitors or interact with other cellular targets.

Synthesis_Workflow_SNAr start This compound reaction2 SₙAr Reaction start->reaction2 reagent2 Substituted Aniline (e.g., 4-methoxyaniline) reagent2->reaction2 base K₂CO₃ or DIEA base->reaction2 solvent2 DMF or NMP solvent2->reaction2 product2 2-(Substituted anilino)- oxazolo[4,5-b]pyridine reaction2->product2

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol 2: Synthesis of 2-(4-methoxyanilino)oxazolo[4,5-b]pyridine

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyaniline (1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and 4-methoxyaniline in anhydrous DMF.

    • Add potassium carbonate to the mixture.

    • Heat the reaction to 120 °C and stir for 8 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold diethyl ether.

    • Recrystallize the crude product from ethanol to yield pure 2-(4-methoxyanilino)oxazolo[4,5-b]pyridine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Biological Evaluation

The synthesized compounds should be evaluated for their anticancer activity against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the compounds.

Compound IDStructureTargetIC₅₀ (µM)Cancer Cell Line(s)Reference
1 2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2Not specified in abstract[2]
2 2-Anilino-oxazolo[4,5-b]pyridine(Hypothetical)TBDPanel (e.g., MCF-7, A549, HCT116)N/A
3 2-(4-methoxyanilino)oxazolo[4,5-b]pyridine(Hypothetical)TBDPanel (e.g., MCF-7, A549, HCT116)N/A

TBD: To be determined. N/A: Not Applicable.

Mechanistic Insights: Targeting Topoisomerase IIα

Human topoisomerase IIα is a crucial enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. Many established anticancer drugs, such as etoposide, function by stabilizing the covalent complex between DNA and topoisomerase IIα, leading to permanent DNA breaks and apoptosis. The planar, electron-rich oxazolo[4,5-b]pyridine core is hypothesized to act as a DNA intercalator, while the 2-aryl substituent can further interact with the enzyme-DNA complex, inhibiting the re-ligation of the DNA strands.

Mechanism_TopoII cluster_0 Normal DNA Replication cluster_1 Inhibition by Oxazolopyridine DNA Supercoiled DNA TopoII Topoisomerase IIα DNA->TopoII Cleavage Transient DNA Double-Strand Break TopoII->Cleavage Religation DNA Re-ligation Cleavage->Religation CleavageComplex Cleavage Complex (DNA-TopoII) RelaxedDNA Relaxed DNA Religation->RelaxedDNA Drug 2-Aryl-oxazolo[4,5-b]pyridine StabilizedComplex Stabilized Ternary Complex (Drug-DNA-TopoII) Drug->StabilizedComplex CleavageComplex->StabilizedComplex Intercalation & Stabilization Apoptosis Apoptosis StabilizedComplex->Apoptosis Inhibition of Re-ligation Leads to Permanent Breaks

Caption: Proposed Mechanism of Topoisomerase IIα Inhibition.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The synthetic protocols detailed in this guide, utilizing Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution, provide robust and efficient pathways to a wide range of derivatives. The demonstrated activity of 2-(4-butylphenyl)oxazolo[4,5-b]pyridine as a topoisomerase IIα inhibitor underscores the potential of this scaffold. Future work should focus on expanding the library of derivatives to build a comprehensive SAR, exploring other potential cancer targets, and optimizing the pharmacokinetic properties of lead compounds to advance them into preclinical development.

References

Troubleshooting & Optimization

optimizing the synthesis of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 2-Chlorooxazolo[4,5-b]pyridine, a critical scaffold in medicinal chemistry. This technical support center provides field-proven insights, troubleshooting guides, and detailed protocols to empower researchers in achieving optimal, reproducible results.

Overview of the Core Synthesis

The synthesis of this compound is most commonly achieved through the cyclization of 2-aminopyridin-3-ol with a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate, BTC) is a preferred reagent for this transformation as it is a stable, crystalline solid that serves as a safer and more convenient substitute for gaseous phosgene.[1] The reaction typically proceeds in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), with a tertiary amine base like pyridine or triethylamine (TEA) to scavenge the HCl generated during the reaction.

The general mechanism involves the initial reaction of 2-aminopyridin-3-ol with triphosgene to form an intermediate carbamoyl chloride, which then undergoes an intramolecular cyclization to form the desired oxazolone ring. Subsequent chlorination yields the target product. Understanding the nuances of this pathway is critical for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triphosgene in this synthesis, and why is it preferred over phosgene?

A1: Triphosgene serves as a synthetic equivalent of phosgene. In the presence of a base, one molecule of triphosgene can generate three molecules of phosgene in situ. This allows for the formation of the crucial carbonyl bridge that facilitates the cyclization of 2-aminopyridin-3-ol. It is overwhelmingly preferred because it is a stable, weighable solid, which significantly reduces the handling risks associated with the highly toxic and gaseous phosgene.[1]

Q2: My reaction is sluggish or stalls completely. What are the most common causes?

A2: The most frequent culprits are:

  • Moisture: Triphosgene and the reaction intermediates are highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Quality: The purity of the 2-aminopyridin-3-ol starting material is paramount. Impurities can inhibit the reaction. Additionally, triphosgene can degrade over time if not stored properly; using a freshly opened bottle or a previously well-stored batch is advisable.

  • Insufficient Base: An inadequate amount of base (e.g., pyridine) will fail to neutralize the generated HCl, leading to the protonation of the starting amine and halting the reaction. At least two equivalents of base per equivalent of the amine are typically required.

Q3: What is the ideal temperature for this reaction?

A3: The reaction is typically initiated at a low temperature (0 °C) during the addition of triphosgene to control the initial exothermic reaction and minimize side-product formation. After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated (e.g., to reflux in DCM, ~40 °C) to drive the cyclization to completion.[2] The optimal temperature profile should be determined empirically for your specific setup.

Q4: Can I use other chlorinating agents besides triphosgene?

A4: While triphosgene is common, other phosgene equivalents like diphosgene can also be used. Phosphorus oxychloride (POCl₃) is another potential reagent for similar cyclization/chlorination reactions, although reaction conditions would need to be significantly re-optimized. For any alternative, a thorough literature review for precedence with this specific substrate is strongly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, identified through methods like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture.

Problem 1: Low or No Product Yield
Observation (by TLC/LC-MS) Probable Cause Suggested Solution
Only starting material is present. Reaction did not initiate. 1. Inactive triphosgene. 2. Presence of moisture quenching the reagents. 3. Insufficient temperature.1. Use a fresh bottle of triphosgene. 2. Ensure rigorous anhydrous conditions (oven-dried glassware, anhydrous solvents, inert atmosphere). 3. After initial addition at 0 °C, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.
A complex mixture of spots, none corresponding to the product. Degradation or side reactions. 1. Reaction temperature was too high. 2. Incorrect stoichiometry. 3. The base was added too slowly or is not sufficiently basic.1. Maintain a low temperature (0 °C) during triphosgene addition. 2. Carefully check the molar equivalents of all reagents. Use a slight excess of triphosgene (e.g., 0.4-0.5 eq.) and ample base (2-4 eq.). 3. Use a stronger, non-nucleophilic base if necessary, but pyridine is generally effective.[2]
A new spot appears, but it is not the product (e.g., a polar, UV-active spot). Formation of stable, undesired intermediates. This could be a urea-type dimer from the reaction of two molecules of the starting amine with one carbonyl equivalent.1. Add the triphosgene solution slowly to a solution of the 2-aminopyridin-3-ol and base. This maintains a low concentration of the phosgene equivalent and favors the intramolecular cyclization over intermolecular side reactions.
Problem 2: Presence of Significant Impurities in the Crude Product
Observation (by ¹H NMR/LC-MS) Probable Cause Suggested Solution
Broad peaks in the aromatic region; mass corresponding to a dimer. Dimerization/Polymerization. This can occur if the concentration is too high or if the reaction is overheated.1. Run the reaction at a higher dilution (e.g., 0.05-0.1 M). 2. Ensure effective temperature control throughout the reaction.
Signals corresponding to an oxazolone intermediate (lacking the 2-chloro group). Incomplete Chlorination. The cyclization has occurred, but the final chlorination step is incomplete.1. Extend the reaction time at reflux. 2. A slight excess of triphosgene may be required to ensure complete conversion.
Residual pyridine or triethylamine in the product. Inadequate Workup. The amine base is carried through the extraction process.1. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) to protonate and remove the amine base into the aqueous layer. Follow with a brine wash.

Visualizing the Workflow

General Synthesis Workflow

The diagram below outlines the standard procedure for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Prepare Anhydrous Setup (Oven-dried glassware, inert atmosphere) Reagents 2. Prepare Reagent Solutions - 2-aminopyridin-3-ol in DCM/Pyridine - Triphosgene in DCM Cool 3. Cool Amine Solution (to 0 °C) Reagents->Cool Add 4. Add Triphosgene (Dropwise, maintain 0 °C) Cool->Add Warm 5. Warm and Reflux (Warm to RT, then reflux for 2-6h) Add->Warm Monitor 6. Monitor Progress (via TLC/LC-MS) Warm->Monitor Quench 7. Quench and Extract (Wash with H₂O, dilute acid, brine) Monitor->Quench Dry 8. Dry and Concentrate (Dry over Na₂SO₄, evaporate solvent) Quench->Dry Purify 9. Purify Product (Column Chromatography or Recrystallization) Dry->Purify

Caption: Standard workflow for this compound synthesis.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common synthesis issues.

TroubleshootingTree node_action node_action node_cause node_cause start Reaction Complete? (Check TLC/LC-MS) c1 Starting Material Consumed? start->c1 No a3 Proceed to Workup and Purification start->a3 Yes c2 Cause: Inactive Reagents or Moisture c1->c2 No c3 Desired Product Formed? c1->c3 Yes a1 Use fresh triphosgene. Ensure strict anhydrous conditions. c2->a1 Solution c4 Cause: Side Reactions (e.g., Dimerization) c3->c4 No c3->a3 Yes a2 Add triphosgene slowly. Use higher dilution. Control temperature carefully. c4->a2 Solution

Caption: Decision tree for troubleshooting the synthesis reaction.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

Reagents & Materials:

  • 2-aminopyridin-3-ol (1.0 eq.)

  • Triphosgene (BTC) (0.4 eq.)

  • Pyridine, anhydrous (4.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Standard workup reagents (deionized water, 1M HCl, saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add 2-aminopyridin-3-ol (1.0 eq.) and anhydrous DCM to a round-bottom flask equipped with a magnetic stirrer. Add anhydrous pyridine (4.0 eq.) and stir until all solids dissolve.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (~40 °C) and maintain for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (2x) to remove pyridine, followed by saturated sodium bicarbonate solution (1x), and finally with saturated NaCl (brine) solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

References

Oxazolo[4,5-b]pyridine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazolo[4,5-b]pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing upon established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

I. Understanding the Core Synthesis: The Phillips-Ladenburg Condensation

The most prevalent method for constructing the oxazolo[4,5-b]pyridine core is a variation of the Phillips-Ladenburg benzoxazole synthesis. This typically involves the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative (such as an acid chloride, ester, or nitrile), followed by a dehydrative cyclization.

A 2-Amino-3-hydroxypyridine C Amide Intermediate A->C Acylation B Carboxylic Acid Derivative (R-COX) B->C D Oxazolo[4,5-b]pyridine C->D Dehydrative Cyclization (e.g., PPA, PPSE, high temp.)

Figure 1: General synthetic workflow for oxazolo[4,5-b]pyridine synthesis.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered issues in oxazolo[4,5-b]pyridine synthesis in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

FAQ 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield, or in some cases, no desired oxazolo[4,5-b]pyridine product at all. My TLC plate shows a complex mixture of spots. What are the likely causes and how can I troubleshoot this?

Answer: Low to no yield is a common frustration that can stem from several factors, from the quality of your starting materials to the reaction conditions. A systematic approach to troubleshooting is essential.

A. Purity of Starting Materials:

The purity of 2-amino-3-hydroxypyridine is paramount. This starting material can be susceptible to oxidation and may contain impurities from its synthesis that can interfere with the reaction.

  • Troubleshooting Protocol: Starting Material Purity Check

    • Melting Point: Determine the melting point of your 2-amino-3-hydroxypyridine. A broad melting range or a significant deviation from the literature value (typically around 168-172 °C) indicates impurities.

    • Spectroscopic Analysis: Run a ¹H NMR spectrum to check for unexpected signals.

    • Purification: If impurities are suspected, recrystallize the 2-amino-3-hydroxypyridine from a suitable solvent like ethanol or water.

B. Incomplete Cyclization:

The reaction proceeds through an N-acyl-2-amino-3-hydroxypyridine intermediate. Incomplete cyclization of this amide is a frequent cause of low yields.

  • Causality: The cyclization step requires the removal of a molecule of water and has a significant activation energy. Insufficient temperature or an ineffective dehydrating agent will result in the accumulation of the amide intermediate.

  • Troubleshooting Protocol: Driving the Cyclization to Completion

    • Increase Temperature: If thermally induced, gradually increase the reaction temperature while monitoring the reaction by TLC.

    • Optimize Dehydrating Agent: When using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE), ensure it is fresh and used in sufficient quantity. PPA is highly viscous and hygroscopic; its effectiveness can diminish with age and exposure to moisture. PPSE is a milder alternative but may require higher temperatures or longer reaction times[1].

    • Alternative Reagents: Consider using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) if your starting materials are stable under these conditions.

cluster_0 Troubleshooting Incomplete Cyclization Start Amide Intermediate Detected Check_Temp Increase Reaction Temperature Start->Check_Temp Check_Dehydrating_Agent Optimize Dehydrating Agent (PPA, PPSE) Check_Temp->Check_Dehydrating_Agent If ineffective Success Complete Cyclization Check_Temp->Success If effective Consider_Alternatives Use Alternative Reagents (POCl₃, SOCl₂) Check_Dehydrating_Agent->Consider_Alternatives If ineffective Check_Dehydrating_Agent->Success If effective Consider_Alternatives->Success If effective

Figure 2: Decision-making workflow for troubleshooting incomplete cyclization.

FAQ 2: Formation of an Unexpected Isomer

Question: My characterization data (NMR, MS) suggests I have formed an oxazolopyridine, but it doesn't match the expected oxazolo[4,5-b]pyridine. Could I have formed a regioisomer?

Answer: Yes, the formation of the isomeric oxazolo[5,4-b]pyridine is a significant and often overlooked side reaction. The regiochemical outcome is determined by the initial site of acylation on the 2-amino-3-hydroxypyridine, which possesses two nucleophilic sites: the amino group (N-acylation) and the hydroxyl group (O-acylation).

  • Mechanistic Insight:

    • N-acylation of the more nucleophilic amino group leads to the desired amide intermediate, which upon cyclization yields the oxazolo[4,5-b]pyridine .

    • O-acylation of the hydroxyl group forms an ester intermediate. Subsequent intramolecular rearrangement or cyclization can lead to the formation of the undesired oxazolo[5,4-b]pyridine .

cluster_0 N-Acylation Pathway cluster_1 O-Acylation Pathway A 2-Amino-3-hydroxypyridine N_Acyl N-Acyl Intermediate A->N_Acyl More Nucleophilic Site O_Acyl O-Acyl Intermediate A->O_Acyl Less Nucleophilic Site (Favored under certain conditions) B Acylating Agent (R-COX) B->N_Acyl B->O_Acyl Oxazolo_45b Oxazolo[4,5-b]pyridine (Desired Product) N_Acyl->Oxazolo_45b Cyclization Oxazolo_54b Oxazolo[5,4-b]pyridine (Isomeric Impurity) O_Acyl->Oxazolo_54b Cyclization

Figure 3: Competing N- and O-acylation pathways leading to regioisomers.

  • Controlling Regioselectivity:

    • Reaction Conditions: Generally, direct acylation with acid chlorides or anhydrides at moderate temperatures favors N-acylation. The use of strong acids like PPA at high temperatures for the condensation of carboxylic acids also typically promotes the formation of the thermodynamically more stable amide intermediate, leading to the desired [4,5-b] isomer.

    • Protecting Groups: In cases where regioselectivity is a persistent issue, protection of the hydroxyl group prior to acylation, followed by deprotection and cyclization, can be a viable, albeit longer, route.

Troubleshooting Protocol: Addressing Regioisomer Formation

  • Confirm the Structure: Utilize 2D NMR techniques (such as HMBC and NOESY) to unequivocally determine the connectivity of the fused ring system.

  • Modify Reaction Conditions:

    • If using an acid chloride, perform the reaction at a lower temperature in the presence of a non-nucleophilic base like triethylamine or pyridine.

    • When using a carboxylic acid with PPA, ensure the initial amide formation is complete before pushing the cyclization at higher temperatures.

  • Purification: The two isomers can often be separated by column chromatography on silica gel, although their similar polarities can make this challenging. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.

FAQ 3: Product Instability and Ring Hydrolysis

Question: I successfully synthesized and purified my oxazolo[4,5-b]pyridine, but it seems to decompose upon standing or during subsequent reaction steps. Is the oxazole ring prone to hydrolysis?

Answer: Yes, the oxazole ring in the oxazolo[4,5-b]pyridine system can be susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening.

  • Mechanism of Hydrolysis: The oxazole ring can undergo nucleophilic attack by hydroxide ions, leading to the formation of the corresponding N-(3-hydroxypyridin-2-yl)amide.

A Oxazolo[4,5-b]pyridine C Ring-Opened Amide A->C Nucleophilic Attack & Ring Opening B Hydroxide (OH⁻) B->C

Figure 4: Base-catalyzed hydrolysis of the oxazolo[4,5-b]pyridine ring.

  • Troubleshooting Protocol: Ensuring Product Stability

    • Work-up Conditions: During the reaction work-up, avoid prolonged exposure to strong bases. Neutralize the reaction mixture carefully and extract the product promptly.

    • Purification: When performing chromatography, use neutral or slightly acidic solvent systems if possible. Basic alumina should be avoided.

    • Storage: Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere if it is found to be particularly sensitive.

    • Subsequent Reactions: If the oxazolo[4,5-b]pyridine is an intermediate for further synthesis, be mindful of the pH of subsequent reaction conditions.

III. Quantitative Data Summary

The choice of cyclization agent and reaction conditions can significantly impact the yield of the desired oxazolo[4,5-b]pyridine. The following table summarizes typical conditions and reported yields for the synthesis of 2-substituted oxazolo[4,5-b]pyridines.

Starting MaterialsCyclization Agent/ConditionsYield (%)Reference
2-Amino-3-hydroxypyridine, 4-Cyanobenzoic acidPPSE, 200 °C93[1]
2-Amino-3-hydroxypyridine, N-Benzyl-piperidine-4-acetic acidPPA, high temp.70[1]
2-Amino-3-hydroxypyridine, Benzoic acidPPA, 250 °C75-85
N-(3-Hydroxypyridin-2-yl)benzamidePOCl₃, reflux>90

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine using PPSE[1]

  • To a mixture of 2-amino-3-hydroxypyridine (1.0 mmol) and 4-cyanobenzoic acid (1.1 mmol), add polyphosphoric acid trimethylsilyl ester (PPSE) (5 g).

  • Heat the reaction mixture to 200 °C with stirring under an inert atmosphere for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude oxazolo[4,5-b]pyridine product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Tetrahedron, 57(14), 2845-2854. --INVALID-LINK--

  • Shukla, S., & Pandey, R. (2020). Recent advances in the synthesis of benzoxazoles. RSC Advances, 10(52), 31375-31401. --INVALID-LINK--

  • Potts, K. T. (1961). The Chemistry of 1,3,4-Oxadiazoles. Chemical Reviews, 61(2), 87-127. --INVALID-LINK--

  • Wipf, P. (1995). Synthetic studies of bicyclic marine natural products. Chemical Reviews, 95(6), 2115-2134. --INVALID-LINK--

  • Katritzky, A. R., & Rachwal, S. (1987). A new synthetic route to 2-substituted benzoxazoles. Journal of Heterocyclic Chemistry, 24(4), 1101-1104. --INVALID-LINK--

  • Boyd, G. V. (1984). Synthesis of heterocycles from ortho-substituted anilines. Chemical Society Reviews, 13(2), 165-187. --INVALID-LINK--

References

Technical Support Center: Purification of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chlorooxazolo[4,5-b]pyridine. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. As a Senior Application Scientist, I have compiled this information to provide both theoretical understanding and practical, field-tested solutions to common purification issues.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its synthesis, often involving the cyclization of a substituted pyridine precursor and subsequent chlorination, can result in a range of impurities that may complicate downstream applications.[2][3][4] The basicity of the pyridine nitrogen and the overall polarity of the molecule present unique challenges for purification. This guide provides a structured approach to troubleshooting these challenges using common laboratory techniques.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound, presented in a question-and-answer format.

Column Chromatography Issues

Question 1: My compound is streaking badly on the silica gel TLC plate and column. How can I resolve this?

Answer: Streaking of basic compounds like this compound on silica gel is a common problem. It is primarily caused by the acidic nature of the silica surface, which leads to strong, non-ideal interactions with the basic nitrogen of the pyridine ring.[2][5]

Causality: The lone pair of electrons on the pyridine nitrogen can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This results in a portion of the compound being held more strongly, leading to a "streak" or "tail" rather than a compact spot or band.

Solutions:

  • Use a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2][3] This deactivates the acidic sites on the silica gel.

    • Triethylamine (Et₃N): Add 0.1-2% triethylamine to your eluent system. A typical starting point is 0.5%.

    • Ammonia: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase, mixed with a non-polar solvent like dichloromethane (DCM).[3][6]

  • Change the Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider an alternative stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2]

    • Reversed-Phase Silica (C18): If your compound is sufficiently polar, reversed-phase chromatography can be an excellent option.[2]

Question 2: I'm not getting good separation between my product and an impurity, even with a basic modifier. What should I do?

Answer: Poor separation can result from an improperly optimized solvent system or the presence of a co-eluting impurity with very similar polarity.

Troubleshooting Workflow:

G start Poor Separation on Column tlc Re-optimize TLC Solvent System start->tlc gradient Use a Shallow Gradient Elution tlc->gradient If Rf values are close solvent Try a Different Solvent System (e.g., Toluene/Acetone or DCM/MeOH) gradient->solvent If still no separation stationary_phase Change Stationary Phase (e.g., Alumina or C18) solvent->stationary_phase If polarity is too similar derivatize Consider Derivatization (if applicable) stationary_phase->derivatize Last resort

Caption: Workflow for troubleshooting poor separation.

Detailed Steps:

  • Systematic TLC Analysis: Before running a column, it is crucial to find a solvent system that provides good separation on a TLC plate. Aim for an Rf value of 0.2-0.4 for your target compound, with clear separation from impurities.[3]

  • Vary Solvent Polarity: If using a standard system like ethyl acetate/hexanes, systematically vary the ratio. If that fails, try different solvent combinations that offer different selectivities, such as dichloromethane/methanol or toluene/acetone.[3]

  • Employ Gradient Elution: A shallow gradient of increasing polarity during column chromatography can often resolve closely eluting spots.[7]

Question 3: My compound seems to be decomposing on the silica gel column. How can I confirm this and prevent it?

Answer: Decomposition on silica gel can occur with sensitive compounds. You can diagnose this with a simple 2D TLC experiment.[8]

Experimental Protocol: 2D TLC for Stability Assessment

  • Spot your crude sample in one corner of a square TLC plate.

  • Develop the plate in your chosen eluent.

  • Dry the plate completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now the baseline.

  • Develop the plate again in the same solvent system.

Interpretation:

  • Stable Compound: All spots will lie on the diagonal of the plate.

  • Unstable Compound: You will see new spots that are not on the diagonal. These are decomposition products formed during the first elution.[8]

Solutions for Decomposition:

  • Deactivate the Silica: Flush the packed column with your eluent containing 1-2% triethylamine before loading your sample.[9]

  • Use an Alternative Stationary Phase: As mentioned before, alumina or a polymer-based resin can be less harsh.[8]

  • Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through faster, reducing the time your compound spends on the column.

Recrystallization and Extraction Issues

Question 4: I'm having trouble finding a good recrystallization solvent for my compound. What's a systematic approach?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10]

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (0.5 mL) from the list below and observe the solubility at room temperature.

  • If the compound is insoluble, heat the solvent to its boiling point. If it dissolves, it's a potential candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath. Observe for crystal formation.

Solvent ClassExamplesPolarityNotes
Non-polar Hexanes, Heptane, TolueneLowGood for less polar impurities. Toluene is often a good choice for aromatic heterocycles.
Moderately Polar Ethyl Acetate (EtOAc), Dichloromethane (DCM)MediumEtOAc is a versatile solvent. Be cautious with DCM due to its low boiling point.
Polar Protic Ethanol, Methanol, Isopropanol (IPA)HighAlcohols are often good solvents for polar compounds. A mixture with water can sometimes induce crystallization. Pyridine-containing compounds can sometimes be challenging to crystallize.
Polar Aprotic Acetone, Acetonitrile (ACN)HighGood for dissolving polar compounds.

Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Question 5: I'm performing an acid-base extraction, but I'm getting a persistent emulsion. How can I break it?

Answer: Emulsions are common when extracting basic compounds from organic layers into an acidic aqueous phase, especially if the mixture is shaken too vigorously.[2]

Solutions:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, which can help to break the emulsion.[2]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.[2]

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for?

A: Without a specific synthetic route, we can predict common impurities based on typical syntheses of oxazolopyridines.

  • Unreacted Starting Materials: The most common starting material for the oxazolo[4,5-b]pyridine core is 2-amino-3-hydroxypyridine.[2] Incomplete cyclization would leave this in your crude product.

  • Hydrolyzed Product: If the chlorination step (often with POCl₃) is followed by an aqueous workup, some of the 2-chloro product may hydrolyze back to the 2-hydroxy-oxazolo[4,5-b]pyridine.

  • Over-chlorination: Depending on the reaction conditions, other positions on the pyridine ring could potentially be chlorinated.

  • Phosphorous Byproducts: If POCl₃ is used for chlorination, residual phosphorous-containing byproducts may be present.[4] These are often removed by careful quenching and aqueous workup.

Q2: My purified compound is a hydrochloride salt. How does this affect purification?

A: Purifying the hydrochloride salt can be advantageous, as it is often more crystalline than the free base. However, it can complicate column chromatography on silica gel. The salt will likely be very polar and may not move from the baseline. It is generally better to purify the free base via chromatography and then form the salt if desired. If you must chromatograph the salt, reversed-phase or HILIC chromatography may be more suitable.[9]

Q3: Can I use charcoal to remove colored impurities?

A: Yes, activated charcoal is effective for removing highly colored, non-polar impurities.[2]

  • Procedure: Add a small amount of activated charcoal to the hot solution of your compound during recrystallization.

  • Caution: Use charcoal sparingly, as it can also adsorb your product, leading to lower yields. Always perform a hot filtration after charcoal treatment to remove the charcoal before allowing the solution to cool.

Q4: What is the best way to load my sample onto a chromatography column?

A: There are two main methods for loading your sample: wet loading and dry loading.[7]

G title Sample Loading Methods wet Wet Loading wet_desc Dissolve sample in a minimal amount of eluent and pipette onto the column. wet->wet_desc dry Dry Loading dry_desc Adsorb sample onto silica gel, evaporate solvent, and load the dry powder onto the column. dry->dry_desc wet_pro Pros: Quick and easy. wet_desc->wet_pro wet_con Cons: Can lead to band broadening if too much or too polar a solvent is used. wet_desc->wet_con dry_pro Pros: Results in sharper bands and better separation, especially for less soluble compounds. dry_desc->dry_pro dry_con Cons: More time-consuming. dry_desc->dry_con

Caption: Comparison of wet and dry loading for column chromatography.

For this compound, dry loading is often preferred as it can lead to better resolution, especially if the compound is not highly soluble in the initial, less polar eluent.

References

Technical Support Center: Synthesis of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorooxazolo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. We understand that synthesizing this molecule can present challenges, particularly concerning reaction yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.

Introduction

This compound is a key intermediate in the development of pharmaceuticals and other biologically active compounds. Its synthesis, typically achieved through the cyclization of 2-amino-3-hydroxypyridine with a phosgene equivalent like triphosgene, is often plagued by low yields. This guide aims to elucidate the common pitfalls in this process and provide scientifically-grounded, actionable solutions to overcome them.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My reaction has a low yield, and I've recovered a significant amount of my starting material (2-amino-3-hydroxypyridine). What went wrong?

Answer: This is a common issue that typically points to one of three root causes: inactive reagents, suboptimal reaction temperature, or insufficient reaction time.

  • Reagent Quality (Triphosgene): Triphosgene is highly sensitive to moisture and can decompose over time, especially if not stored under strictly anhydrous conditions.[1][2] Its decomposition product, phosgene, is a gas and can escape the reaction mixture, leading to an effective loss of your cyclizing agent.

    • Troubleshooting Action:

      • Use Fresh or Recrystallized Triphosgene: Whenever possible, use a freshly opened bottle of triphosgene. If you suspect your reagent has degraded, it can be recrystallized from boiling hexanes to yield pure white crystals.[3]

      • Ensure Anhydrous Conditions: Flame-dry your glassware and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4] Use anhydrous solvents. Even trace amounts of water can rapidly decompose triphosgene.[4]

  • Reaction Temperature: The initial reaction of 2-amino-3-hydroxypyridine with triphosgene is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and prevent side reactions.[4] However, if the temperature is too low, the reaction rate may be significantly hindered.

    • Troubleshooting Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe no significant conversion after the initial addition of triphosgene at low temperature, allow the reaction to slowly warm to room temperature and continue monitoring.

Question 2: My starting material is fully consumed, but the yield of the desired product is still low. TLC shows multiple unidentified spots.

Answer: This scenario suggests that while the initial reaction is occurring, it is being diverted into one or more side reactions. The primary culprits are often hydrolysis of intermediates, polymerization, or incomplete cyclization.

  • Hydrolysis: The oxazolone ring is highly susceptible to hydrolysis, which can occur if there is water in your reaction mixture.[5] This will open the ring and form an N-acyl-α-amino acid derivative, which will not cyclize to the desired product.

    • Troubleshooting Action: As mentioned above, rigorous adherence to anhydrous conditions is critical. Ensure all solvents and reagents are thoroughly dried before use.[5]

  • Polymerization/Oligomerization: 2-amino-3-hydroxypyridine is a bifunctional molecule. Under certain conditions, intermolecular reactions can occur, leading to the formation of oligomers or polymers instead of the desired intramolecular cyclization. This is often exacerbated by high concentrations or incorrect stoichiometry.

    • Troubleshooting Action:

      • Slow Addition: Add the triphosgene solution slowly to the solution of 2-amino-3-hydroxypyridine. This maintains a low concentration of the reactive intermediate and favors the intramolecular cyclization.

      • Check Stoichiometry: Ensure you are using the correct stoichiometry. Typically, slightly more than 1/3 of an equivalent of triphosgene is used per equivalent of the aminopyridine.

  • Incomplete Cyclization: The reaction proceeds through a carbamoyl chloride or a similar intermediate. If this intermediate does not efficiently cyclize, it can be trapped by other nucleophiles or decompose.

    • Troubleshooting Action: The choice of base and solvent can be critical here. A non-nucleophilic base, such as triethylamine or pyridine, is often used to scavenge the HCl generated during the reaction. The solvent should be aprotic and able to dissolve the starting materials and intermediates. Dichloromethane or tetrahydrofuran (THF) are common choices.

Question 3: The reaction seems to work, but I'm having difficulty purifying the product. What are the likely impurities and how can I remove them?

Answer: Purification can indeed be challenging. The main impurities are often residual starting material, triethylammonium chloride (if triethylamine is used as a base), and polar byproducts from side reactions.

  • Triethylammonium Chloride: This salt is a common byproduct and is often insoluble in the reaction solvent, precipitating out as the reaction proceeds.[4]

    • Troubleshooting Action: Most of this salt can be removed by an aqueous workup. After the reaction is complete, quenching with water and extracting the product into an organic solvent will leave the salt in the aqueous layer.

  • Polar Byproducts: These can be difficult to separate from the product by standard silica gel chromatography.

    • Troubleshooting Action:

      • Aqueous Wash: A mild acidic wash (e.g., dilute HCl) can help remove any unreacted 2-amino-3-hydroxypyridine. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

      • Recrystallization: If chromatography is not providing sufficient purity, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with triphosgene?

A: Triphosgene is a safer, solid substitute for highly toxic phosgene gas, but it must be handled with extreme care.[4][6] It is toxic if inhaled and can cause severe burns.[4][6] It reacts with water to release phosgene and HCl gas.[4]

  • Always handle triphosgene in a well-ventilated chemical fume hood. [4][6]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Store it in a tightly sealed container in a cool, dry place. [2][6]

  • Quench any residual triphosgene carefully with a basic solution (e.g., NaOH) under controlled conditions in a fume hood.

Q: Are there any alternatives to triphosgene for this synthesis?

A: Yes, other phosgene equivalents can be used. Diphosgene (trichloromethyl chloroformate) is a liquid alternative. Carbonyldiimidazole (CDI) is another, often milder, cyclizing agent that can be used to form the oxazolone ring, though it may require different reaction conditions. Some syntheses also utilize dehydrative cyclization from the corresponding N-acyl derivatives using reagents like polyphosphoric acid (PPA), though this is a different synthetic route.[7][8]

Q: How can I confirm the purity of my starting 2-amino-3-hydroxypyridine?

A: The purity of the starting material is crucial. It can be analyzed by NMR, melting point, and HPLC. A common impurity is water, which can be removed by drying the material under high vacuum before use.[4] The melting point of pure 2-amino-3-hydroxypyridine is reported to be in the range of 172-174 °C.[9]

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the proposed reaction mechanism for the synthesis of this compound using triphosgene, including a potential major side reaction pathway.

Reaction_Mechanism AHP 2-Amino-3-hydroxypyridine Int1 Chloroformate Intermediate AHP->Int1 + Triphosgene TP Triphosgene (1/3 eq.) TP->Int1 Base Base (e.g., Et3N) Base->Int1 HCl Scavenger Product This compound Int1->Product Intramolecular Cyclization Side_Product Hydrolysis/Polymerization Byproducts Int1->Side_Product Side Reaction H2O H₂O (Contaminant) H2O->Side_Product

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Analyze Reaction Mixture (TLC, LCMS) Start->Check_SM SM_Present Is Starting Material (SM) Present? Check_SM->SM_Present Check_Reagents Verify Reagent Quality (esp. Triphosgene) and Anhydrous Conditions SM_Present->Check_Reagents Yes Analyze_Byproducts Identify Byproducts (NMR, MS) SM_Present->Analyze_Byproducts No Optimize_Cond Optimize Reaction Time/ Temperature Check_Reagents->Optimize_Cond Hydrolysis Is there evidence of hydrolysis? Analyze_Byproducts->Hydrolysis Polymer Are there high MW species or baseline material? Hydrolysis->Polymer No Improve_Drying Improve Drying of Solvents/Reagents Hydrolysis->Improve_Drying Yes Adjust_Conc Adjust Concentration/ Addition Rate Polymer->Adjust_Conc Yes Purification Review Purification Strategy Polymer->Purification No

References

stability of 2-Chlorooxazolo[4,5-b]pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 2-Chlorooxazolo[4,5-b]pyridine.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique fused-ring structure, combining an electron-deficient pyridine ring with an oxazole moiety, imparts a distinct reactivity profile. The chlorine atom at the 2-position of the oxazole ring is a versatile handle for introducing diverse functionalities. However, this reactivity also presents stability challenges, particularly under acidic or basic conditions encountered during synthesis, workup, and purification.

This guide provides an in-depth analysis of the stability of this compound, offering troubleshooting advice and validated protocols to help researchers anticipate and mitigate potential degradation, thereby ensuring the integrity of their experiments.

Core Stability & Reactivity Profile

The chemical behavior of this compound is governed by the interplay of its constituent rings. The pyridine nitrogen makes the entire system a weak base, while the oxazole ring itself is susceptible to cleavage under certain conditions.[1][2] The C2 position, where the chloro group is attached, is the most electrophilic site and the primary center of reactivity.

Stability Under Acidic Conditions

Oxazoles are weak bases that form salts with strong acids.[1] The pyridine nitrogen is the most probable site of initial protonation. This protonation further increases the electron deficiency of the heterocyclic system, activating it towards two primary degradation pathways:

  • Hydrolysis: The protonated ring system renders the C2-carbon highly susceptible to nucleophilic attack by water, leading to the hydrolysis of the chloro group to a hydroxyl group, forming oxazolo[4,5-b]pyridin-2(3H)-one.

  • Oxazole Ring Cleavage: Under more forcing acidic conditions (e.g., heating with concentrated mineral acids), the oxazole ring can undergo hydrolytic cleavage.[3] This process typically involves protonation followed by nucleophilic attack, ultimately leading to the formation of a 2-amino-3-hydroxypyridine derivative.

Acidic_Degradation cluster_main Acidic Conditions (H₂O, H⁺) Start This compound Protonation Protonated Intermediate (on Pyridine-N) Start->Protonation + H⁺ Hydrolysis Oxazolo[4,5-b]pyridin-2(3H)-one (Hydrolysis Product) Protonation->Hydrolysis + H₂O - HCl (Mild Conditions) RingOpening 2-Amino-3-hydroxypyridine Derivative (Ring Cleavage Product) Protonation->RingOpening + H₂O (excess) Heat (Harsh Conditions)

Caption: Potential degradation pathways under acidic conditions.

Stability Under Basic Conditions

The 2-chloro group on the electron-deficient oxazolopyridine system is highly activated for Nucleophilic Aromatic Substitution (SNAr) . This is the predominant and most synthetically useful reaction pathway under basic conditions.[4][5]

  • SNAr: A wide range of nucleophiles (amines, alkoxides, thiolates, etc.) will readily displace the chloride at the C2 position. This reaction is often fast and efficient.

  • Oxazole Ring Opening: While less common than under acidic conditions, strong nucleophiles can, in some cases, induce ring cleavage of the oxazole moiety rather than simple substitution.[1][6] This often depends on the nature of the nucleophile and the reaction conditions.

Basic_Reactivity cluster_main Basic/Nucleophilic Conditions Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nucleophile (Nu⁻) SNAr 2-Substituted-oxazolo[4,5-b]pyridine (SNAr Product) Intermediate->SNAr - Cl⁻

Caption: Dominant SNAr pathway under basic/nucleophilic conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimental work in a practical question-and-answer format.

❓ Question 1: My reaction mixture turned dark, and TLC analysis after an acidic workup (e.g., 1M HCl) shows my starting material is gone, replaced by a baseline spot and several new spots. What is happening?

Answer: You are likely observing acid-mediated degradation. The baseline spot on a silica TLC plate suggests the formation of a salt (protonated pyridine), while the new, more polar spots could be the hydrolyzed product (oxazolo[4,5-b]pyridin-2(3H)-one) or even ring-opened byproducts. Oxazoles can be decomposed by concentrated acids.[3]

Troubleshooting Steps:

  • Avoid Strong Acids: For workups, switch from strong mineral acids to a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) solution or even just water.

  • Minimize Contact Time: Perform extractions quickly. Do not let your organic layer remain in contact with an aqueous acidic phase for an extended period.

  • Temperature Control: Perform all acidic washes at low temperatures (0-5 °C) to slow the rate of potential hydrolysis.

  • Confirmation: To confirm hydrolysis, take a small sample of your compound, stir it in a solution of 1M HCl in THF/water for an hour, and analyze the outcome by LC-MS. Look for a mass corresponding to (M-Cl+OH).

❓ Question 2: I'm trying to perform an SNAr with an amine nucleophile using a base like K₂CO₃, but the reaction is slow and incomplete. When I heat it, I get multiple undesired products. How can I improve this?

Answer: This issue points to a mismatch in reaction conditions for the SNAr reaction. While the 2-chloro position is activated, the reaction kinetics can be influenced by the nucleophilicity of the amine, the solvent, and the temperature. The formation of multiple products upon heating suggests side reactions or degradation. 2-Halopyridines are known to be significantly less reactive than other heteroaryl halides like 2-chloropyrimidine, and electron-withdrawing groups are often needed to enhance reactivity.[4]

Troubleshooting Steps:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are often superior for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.

  • Base Selection: If your amine nucleophile has a high pKa, a stronger, non-nucleophilic base like sodium hydride (NaH) or DBU might be necessary to deprotonate it fully, increasing its nucleophilicity. K₂CO₃ is often insufficient for less nucleophilic amines.

  • Temperature Management: Run a temperature screen. Start at room temperature and gradually increase in 10-15 °C increments, monitoring by TLC or LC-MS at each stage to find the optimal temperature where the desired reaction proceeds without significant byproduct formation.

  • Microwave Irradiation: Microwave heating can often accelerate SNAr reactions on halopyridines, reducing reaction times and potentially minimizing thermal degradation.[5]

❓ Question 3: Is this compound stable to standard silica gel column chromatography? I'm observing significant tailing and loss of material.

Answer: The compound's stability on silica gel can be problematic. The acidic nature of standard silica gel can cause hydrolysis, as discussed in Question 1. Furthermore, the basic pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to severe peak tailing and potential irreversible adsorption (loss of material).

Troubleshooting Steps:

  • Neutralize the Silica: Prepare a slurry of your silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base). This deactivates the acidic sites.

  • Use Alternative Stationary Phases:

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.

    • Reverse-Phase (C18): If your compound has sufficient organic character, reverse-phase chromatography using acetonitrile/water or methanol/water is an excellent, non-destructive alternative.

  • "Flash" the Column: Do not let the compound sit on the column. Load the compound and elute it as quickly as possible with a well-chosen solvent system.

❓ Question 4: How can I quantitatively assess the stability of my compound under my specific planned reaction conditions before committing a large amount of material?

Answer: A forced degradation or stability study is the standard method to address this. This involves subjecting the compound to your proposed conditions on a small scale and monitoring its decomposition over time.

Experimental Protocol: Forced Degradation Study

This protocol allows for the assessment of stability in acidic, basic, and neutral aqueous environments.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Prepare three reaction vials:

      • Vial A (Acidic): 0.1 M HCl (aqueous)

      • Vial B (Basic): 0.1 M NaOH (aqueous)

      • Vial C (Neutral): pH 7.0 Phosphate Buffer

  • Reaction:

    • To each vial, add an equal volume of your stock solution to achieve a final concentration suitable for your analytical method (e.g., 50 µg/mL). Ensure the organic solvent from the stock solution is a minor component (<5% of the total volume).

    • Incubate the vials at a controlled temperature (e.g., 40 °C or 60 °C).

  • Time Points & Analysis:

    • At designated time points (e.g., t=0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by neutralizing the aliquot (for Vials A and B) and diluting with the mobile phase for your analytical run.

    • Analyze each sample by HPLC or LC-MS, using a UV detector to monitor the peak area of the parent compound.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each condition. This will give you a clear degradation profile.

    • Use LC-MS to identify the masses of major degradation products, which can help confirm the degradation pathways.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) C Add Stock to Vials Incubate at 40°C A->C B Prepare Vials: A: 0.1M HCl B: 0.1M NaOH C: pH 7 Buffer B->C D Withdraw Aliquots at t=0, 2, 6, 24h C->D E Quench & Dilute D->E F Analyze by LC-MS E->F G Plot % Remaining vs. Time Identify Degradants F->G

Caption: Experimental workflow for a forced degradation study.

Data Summary: Expected Stability Outcomes
ConditionExpected StabilityPrimary Degradation Product(s)Recommended Action
0.1 M HCl Low Oxazolo[4,5-b]pyridin-2(3H)-oneAvoid acidic workups; use buffered or neutral conditions.
pH 7 Buffer Moderate to High Minimal degradation expectedGenerally safe for storage and reaction.
0.1 M NaOH Low to Moderate Oxazolo[4,5-b]pyridin-2(3H)-one (via hydrolysis)Use non-aqueous bases for SNAr; avoid aqueous caustic.

References

challenges in the scale-up of 2-Chlorooxazolo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chlorooxazolo[4,5-b]pyridine. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development. However, its synthesis, particularly during scale-up, presents significant challenges related to hazardous reagents, reaction control, and product purification. This guide is structured to provide researchers, scientists, and process chemists with practical, field-tested insights into overcoming these hurdles. We will delve into the common two-step synthetic pathway, addressing specific issues in a question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: Synthesis Overview

The most prevalent synthetic route to this compound is a two-step process starting from 2-amino-3-hydroxypyridine.

  • Cyclization: Formation of the key intermediate, oxazolo[4,5-b]pyridin-2(3H)-one, via reaction with a carbonylating agent.

  • Chlorination: Conversion of the oxazolone intermediate to the final 2-chloro product.

Each step carries its own set of challenges that can impact yield, purity, and, most importantly, safety during scale-up.

G A Starting Material: 2-Amino-3-hydroxypyridine B Step 1: Cyclization (e.g., with Cyanogen Bromide) A->B Reagent C Intermediate: Oxazolo[4,5-b]pyridin-2(3H)-one B->C Forms D Step 2: Chlorination (e.g., with POCl₃) C->D Reacts with E Final Product: This compound D->E Yields G start Incomplete Chlorination (>10% SM remaining) q1 Is reaction temp at reflux (~100-110°C)? start->q1 a1_no Increase Temperature to ensure vigorous reflux q1->a1_no No q2 Is POCl₃ stoichiometry sufficient (e.g., >5 eq)? q1->q2 Yes a1_yes Increase Reflux Time (monitor by HPLC) a3_yes Problem Solved or Consult Process Expert a1_yes->a3_yes a1_no->q2 a2_no Increase equivalents of POCl₃ q2->a2_no No q3 Is the starting material completely dry? q2->q3 Yes a2_yes Consider adding a catalyst (e.g., DMA) a2_yes->a3_yes a2_no->q3 q3->a1_yes Yes a3_no Dry SM under vacuum before reaction q3->a3_no No a3_no->start Re-run

Technical Support Center: Palladium-Catalyzed Cross-Coupling with 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving 2-chlorooxazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this valuable heterocyclic building block. The unique electronic and structural properties of this compound present specific challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven answers to common problems to help you achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling?

A1: The difficulty arises from a combination of two primary factors:

  • Electron Deficiency: The oxazolo[4,5-b]pyridine core is an electron-deficient heteroaromatic system. While this can sometimes facilitate the initial oxidative addition step of the catalytic cycle, it can make subsequent steps, like reductive elimination, more difficult.

  • Catalyst Inhibition: The presence of multiple nitrogen atoms (pyridine and oxazole) can lead to catalyst poisoning.[1][2][3] These nitrogen atoms can act as Lewis bases and coordinate strongly to the palladium center, leading to the formation of inactive or less active catalyst species and hindering the catalytic cycle.[2][3][4]

Q2: What is the first thing I should check if my reaction fails?

A2: Before extensively optimizing the reaction, always verify the fundamentals:

  • Inert Atmosphere: Ensure your reaction was set up and maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[5]

  • Reagent Quality: Confirm the purity and dryness of your solvent, base, and coupling partner. Water, even in trace amounts, can lead to side reactions like protodeboronation (in Suzuki couplings) or catalyst deactivation.[6][7][8]

  • Catalyst/Ligand Integrity: Use fresh catalyst and ligand from a reputable source. Many phosphine ligands are sensitive to air and can degrade upon improper storage.

Q3: Which type of palladium catalyst and ligand combination is a good starting point for this substrate?

A3: For electron-deficient heteroaryl chlorides like this compound, the oxidative addition step can be slow. Therefore, catalyst systems known to promote this step are essential. A robust starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[9][10][11]

Ligand ClassExamplesRationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhosThese ligands are sterically demanding and highly electron-donating, which accelerates both oxidative addition and reductive elimination, often leading to higher yields and faster reactions.[9][10]
Dialkylbiaryl Phosphines BrettPhos, AlPhosParticularly effective for C-N couplings (Buchwald-Hartwig amination) and can be successful with challenging substrates.[12][13]
N-Heterocyclic Carbenes (NHCs) IPr, SImesThese are strong σ-donors that form very stable complexes with palladium, often exhibiting high thermal stability and activity for coupling aryl chlorides.[14]

Start with a well-established ligand like SPhos or XPhos, as they have a broad substrate scope and are frequently successful with heteroaryl chlorides.[10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. The solutions are based on mechanistic principles and field-proven strategies.

Problem 1: Low to No Conversion of Starting Material

Your reaction stalls, leaving a significant amount of this compound unreacted.

start Low / No Conversion check_catalyst Is the Catalyst System Active? (Pd Source + Ligand) start->check_catalyst check_conditions Are Reaction Conditions Optimal? (Base, Solvent, Temp) check_catalyst->check_conditions Yes solution_catalyst Solution: 1. Switch to a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos-Pd-G3). 2. Increase catalyst/ligand loading (e.g., from 2 mol% to 5 mol%). 3. Use a more electron-rich, bulky ligand (e.g., SPhos, XPhos). check_catalyst->solution_catalyst No / Unsure check_reagents Are Reagents Viable? (Coupling Partner, Substrate) check_conditions->check_reagents Yes solution_conditions Solution: 1. Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃). Stronger bases can accelerate transmetalation. 2. Increase temperature in 10-20°C increments. 3. Change solvent (e.g., Dioxane, Toluene, DME). check_conditions->solution_conditions No / Unsure solution_reagents Solution: 1. For Suzuki: Check boronic acid/ester quality. Consider using the corresponding pinacol boronate ester, which is more stable. 2. For Buchwald-Hartwig: Ensure the amine is pure and the base is strong enough (e.g., NaOtBu, LHMDS). check_reagents->solution_reagents No / Unsure

Caption: Troubleshooting workflow for low conversion.

  • Probable Cause A: Inefficient Oxidative Addition. The C-Cl bond of this compound is relatively strong. The Pd(0) species may not be inserting into this bond efficiently. This is often the rate-limiting step for aryl chlorides.[9]

    • Solution: Employ more electron-rich and sterically hindered ligands like those from the Buchwald or Buchwald-Hartwig families (e.g., XPhos, SPhos).[10][11] These ligands stabilize the electron-rich Pd(0) center and promote the oxidative addition step.[9]

  • Probable Cause B: Catalyst Poisoning. The nitrogen atoms in the heterocyclic core can irreversibly bind to the palladium center, removing it from the catalytic cycle.[1][2][3]

    • Solution: Using bulky ligands can create a steric shield around the palladium center, which can disfavor coordination from the substrate's nitrogen atoms. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial poisoning.

  • Probable Cause C: Poor Base/Solvent Combination. The choice of base is critical. For Suzuki reactions, the base facilitates the transmetalation step. If the base is too weak or insoluble in the reaction medium, this step will be slow. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[15][16]

    • Solution: Screen a panel of bases. For Suzuki couplings, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LHMDS are standard. The solvent should be anhydrous and capable of dissolving the reaction components; 1,4-dioxane and toluene are common choices.[8]

Problem 2: Formation of Side Products

The reaction works, but you observe significant byproducts such as homocoupling of the coupling partner or hydrodehalogenation of the starting material.

  • Probable Cause A: Hydrodehalogenation (Protodechlorination). You observe the formation of oxazolo[4,5-b]pyridine (the dechlorinated starting material). This often occurs when the catalytic cycle is disrupted after oxidative addition. The intermediate Ar-Pd(II)-Cl complex can react with trace water or other proton sources.

    • Solution:

      • Ensure Rigorously Anhydrous Conditions: Use freshly dried solvents and reagents. Add molecular sieves to the reaction.

      • Optimize the Base: Using a weaker, non-hydroxide base like K₃PO₄ instead of K₂CO₃ (which can contain water) may help.[8]

      • Speed up the Next Step: The faster the Ar-Pd(II)-Cl intermediate is consumed by the coupling partner (transmetalation), the less time it has to undergo side reactions. Using a more active ligand or a slight excess of the coupling partner can help.

  • Probable Cause B: Homocoupling of the Coupling Partner (e.g., Boronic Acid). This is common in Suzuki reactions and is often promoted by the presence of oxygen or slow transmetalation.

    • Solution:

      • Thorough Degassing: Ensure the reaction mixture is properly degassed before heating. Multiple cycles of vacuum/backfill with an inert gas are recommended.

      • Stoichiometry Control: While a slight excess (1.1-1.2 equiv.) of the boronic acid is common, a large excess can favor homocoupling.[8]

      • Use a Boronate Ester: Pinacol boronate esters are often more stable and less prone to homocoupling than the corresponding boronic acids.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos.

  • Seal the reaction vial with a septum. Evacuate and backfill with argon. Repeat this process three times.

  • Add the catalyst and ligand to the reaction vial under a positive flow of argon.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 LₙPd(0) oa_complex Ar-Pd(II)(Lₙ)-Cl pd0->oa_complex Oxidative Addition (Ar-Cl) poison Catalyst Poisoning (Nitrogen coordination deactivates Pd(0)) pd0->poison trans_complex Ar-Pd(II)(Lₙ)-R oa_complex->trans_complex Transmetalation (+ R-B(OR)₂) hydro Hydrodehalogenation (Reaction with H₂O) oa_complex->hydro trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: Pd-catalyzed Suzuki cycle with potential failure points.

References

Technical Support Center: Safeguarding 2-Chlorooxazolo[4,5-b]pyridine from Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Chlorooxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable heterocyclic building block. Here, we will delve into the intricacies of preventing its hydrolysis during reaction workup, ensuring the integrity and yield of your target compounds.

Understanding the Challenge: The Susceptibility of this compound to Hydrolysis

This compound is a versatile intermediate in pharmaceutical and materials science research. However, its fused oxazole ring system, particularly with the presence of an electron-withdrawing chloro group at the 2-position, renders it susceptible to hydrolysis. The C2 position of the oxazole ring is inherently electron-deficient, making it a prime target for nucleophilic attack by water. This can lead to ring-opening and the formation of undesired byproducts, ultimately compromising your synthesis.

The pyridine ring, while generally stable, can also influence the reactivity of the fused oxazole. The overall electron distribution of the bicyclic system plays a crucial role in its stability. Therefore, a carefully designed workup procedure that minimizes contact with water and controls the pH is paramount for success.

Frequently Asked Questions (FAQs)

Q1: Why is my isolated yield of this compound consistently low, and I observe unknown polar impurities by TLC/LC-MS?

This is a classic sign of hydrolysis. The oxazole ring has likely been cleaved by water during the workup process. The resulting byproducts, such as the corresponding amino alcohol, are more polar and will appear as distinct spots on your TLC plate or peaks in your LC-MS chromatogram.

Q2: Can I use a standard aqueous workup for my reaction involving this compound?

It is highly discouraged. A standard aqueous workup, which involves quenching the reaction with water or aqueous solutions followed by extraction, introduces a significant risk of hydrolysis. Whenever possible, a non-aqueous workup should be your primary strategy.

Q3: Is the hydrolysis of this compound more likely to occur under acidic or basic conditions?

Both acidic and basic conditions can promote hydrolysis, but the mechanism may differ. Under basic conditions, direct nucleophilic attack by hydroxide ions on the C2 position is a likely pathway. Under acidic conditions, protonation of the oxazole nitrogen can activate the ring towards nucleophilic attack by water. Therefore, maintaining a neutral or near-neutral pH during any necessary aqueous steps is critical.

Q4: What are the tell-tale signs of hydrolysis during the workup?

  • Appearance of new, more polar spots on TLC.

  • Unexpected peaks in your LC-MS, often with a mass corresponding to the hydrolyzed product.

  • A decrease in the expected product yield.

  • Difficulty in isolating a clean product, often resulting in an oil or a mixture.

Troubleshooting Guide: Common Issues and Solutions

Problem Probable Cause Solution
Low product yield with significant polar byproducts Hydrolysis of the oxazole ring during aqueous workup.Implement a non-aqueous workup. If an aqueous wash is unavoidable, use ice-cold, pH-neutral water or brine and minimize contact time.
Product degradation during extraction Use of protic or wet organic solvents for extraction.Ensure all extraction solvents are anhydrous. Dry solvents over appropriate drying agents (e.g., molecular sieves, sodium sulfate) before use.
Formation of an inseparable emulsion during extraction Use of a biphasic system with similar polarities or fine particulates.Try adding a small amount of brine to break the emulsion. Alternatively, filter the entire mixture through a pad of Celite®.
Product loss during drying of the organic layer Use of an inappropriate or insufficient amount of drying agent.Use a high-capacity, neutral drying agent like anhydrous sodium sulfate or magnesium sulfate. Ensure the drying agent is free-flowing and not clumped together.

Recommended Workup Protocols

The choice of workup protocol will depend on the specific reaction conditions and the nature of the impurities. Below are two recommended strategies, ranging from a completely anhydrous approach to a modified procedure for when an aqueous wash is unavoidable.

Protocol 1: The Anhydrous Workup (Preferred Method)

This method is the most robust for preventing hydrolysis and should be your default approach.

Experimental Workflow:

start Reaction Completion quench Quench with Anhydrous Reagent (e.g., isopropanol, acetic anhydride) at low temp start->quench solvent_removal Solvent Removal in Vacuo quench->solvent_removal dissolve Dissolve Residue in Anhydrous Aprotic Solvent (e.g., DCM, EtOAc) solvent_removal->dissolve filter Filter through a Pad of Anhydrous Sodium Sulfate and Celite® dissolve->filter purify Purification (e.g., Column Chromatography) filter->purify end Isolated Product purify->end

Caption: Anhydrous workup workflow for this compound.

Step-by-Step Methodology:

  • Cool the reaction mixture: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0 °C or lower in an ice or dry ice/acetone bath.

  • Anhydrous Quenching: Slowly add an anhydrous quenching agent. The choice of quenching agent will depend on the reagents used in your reaction.

    • For quenching excess organometallics or hydrides, a dry alcohol like isopropanol is suitable.

    • For quenching reactions with excess amines, anhydrous acetic anhydride can be used.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Redissolution: Dissolve the crude residue in a minimal amount of a dry, aprotic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Filtration: Pass the solution through a short plug of anhydrous sodium sulfate or magnesium sulfate layered over a pad of Celite® to remove any particulate matter and trace moisture.

  • Purification: Concentrate the filtrate and purify the crude product by your desired method, such as flash column chromatography using anhydrous solvents.

Protocol 2: Modified Workup with a Controlled Aqueous Wash

This protocol should only be used when an aqueous wash is absolutely necessary to remove water-soluble impurities.

Experimental Workflow:

start Reaction Completion quench Quench Reaction Mixture into Ice-Cold Saturated Brine start->quench extract Rapid Extraction with Anhydrous Aprotic Solvent (e.g., EtOAc) quench->extract separate Separate Organic Layer extract->separate dry Dry Organic Layer over Anhydrous Sodium Sulfate separate->dry filter Filter and Concentrate dry->filter purify Purification filter->purify end Isolated Product purify->end

Caption: Modified workup with a controlled aqueous wash.

Step-by-Step Methodology:

  • Prepare the Quenching Solution: In a separate flask, prepare a saturated solution of sodium chloride (brine) and cool it to 0 °C in an ice bath.

  • Quenching: Slowly pour the completed reaction mixture into the vigorously stirred, ice-cold brine.

  • Rapid Extraction: Immediately extract the aqueous mixture with a pre-chilled, anhydrous aprotic solvent like ethyl acetate. Perform the extraction quickly to minimize contact time between your product and the aqueous phase.

  • Separate and Dry: Separate the organic layer and immediately dry it over a generous amount of anhydrous sodium sulfate. Ensure the drying agent is free-flowing, indicating that all the water has been absorbed.

  • Filter and Concentrate: Filter off the drying agent and wash it with a small amount of fresh, dry solvent. Concentrate the combined organic filtrates under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Data Summary: Comparison of Workup Strategies

Workup Strategy Key Features Pros Cons Recommended For
Anhydrous Workup - No aqueous contact- Uses anhydrous reagents and solvents- Maximizes product yield- Minimizes hydrolysis- High product purity- Requires careful handling of anhydrous materials- May not remove all water-soluble impuritiesAll reactions involving this compound, especially those sensitive to moisture.
Modified Aqueous Wash - Controlled contact with cold brine- Rapid extraction- Effective at removing water-soluble salts and impurities- Higher risk of some product loss due to hydrolysis- Requires careful executionReactions where significant amounts of water-soluble byproducts are generated and cannot be removed otherwise.

Causality Behind Experimental Choices

  • Low Temperature: Performing quenching and extractions at low temperatures (0 °C or below) significantly reduces the rate of hydrolysis.

  • Anhydrous Solvents: Using dry solvents is non-negotiable. Residual water in solvents is a primary source of hydrolysis.

  • Aprotic Solvents: Aprotic solvents like DCM and EtOAc do not have acidic protons that can participate in hydrolysis reactions.

  • Brine Wash: Using a saturated brine solution instead of pure water reduces the solubility of your organic product in the aqueous layer, thereby improving extraction efficiency and minimizing contact time.

  • Anhydrous Sodium Sulfate/Magnesium Sulfate: These are neutral drying agents that efficiently remove water from organic solutions without reacting with the product.

By understanding the inherent reactivity of this compound and implementing these carefully designed workup procedures, you can significantly improve the outcome of your synthetic endeavors.

Validation & Comparative

A Guide to the 1H and 13C NMR Characterization of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Heterocyclic Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of organic molecules. For scientists engaged in the design and synthesis of novel therapeutics, particularly those based on heterocyclic scaffolds like oxazolopyridines, NMR is indispensable. The precise chemical environment of each proton and carbon atom is translated into a unique spectral signature, revealing intricate details of molecular structure, connectivity, and even stereochemistry.

2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound of interest in medicinal chemistry due to its fused ring system, which is a common motif in biologically active molecules. Accurate characterization of this and related compounds is the bedrock of any successful drug discovery program, ensuring the correct molecule is advanced through the development pipeline.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atoms in both the pyridine and oxazole rings, as well as the chlorine atom.

Methodology for Prediction:

The predicted 1H and 13C NMR spectra were generated using an online NMR prediction tool that employs a combination of algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning, trained on extensive spectral databases. For the purpose of this guide, predictions were simulated in deuterated chloroform (CDCl3), a common solvent for NMR analysis.

dot graph "1H_NMR_Prediction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Input" { label="Input"; bgcolor="#E8F0FE"; "Structure" [label="this compound\n(SMILES or MOL file)"]; }

subgraph "cluster_Prediction_Engine" { label="NMR Prediction Tool"; bgcolor="#E6F4EA"; "Prediction_Algorithm" [label="HOSE Codes & Machine Learning"]; "Solvent_Selection" [label="Solvent: CDCl3"]; }

subgraph "cluster_Output" { label="Output"; bgcolor="#FEF7E0"; "Predicted_Spectrum_1H" [label="Predicted 1H NMR Spectrum"]; "Predicted_Spectrum_13C" [label="Predicted 13C NMR Spectrum"]; }

"Structure" -> "Prediction_Algorithm"; "Prediction_Algorithm" -> "Predicted_Spectrum_1H"; "Prediction_Algorithm" -> "Predicted_Spectrum_13C"; "Solvent_Selection" -> "Prediction_Algorithm"; } Workflow for NMR Prediction.

Predicted 1H NMR Data (in CDCl3):

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-58.25Doublet of doublets (dd)J = 5.0, 1.5
H-67.35Doublet of doublets (dd)J = 8.0, 5.0
H-78.50Doublet of doublets (dd)J = 8.0, 1.5

Analysis and Interpretation:

  • H-7: This proton is predicted to be the most downfield-shifted. Its position adjacent to the electron-withdrawing nitrogen atom of the pyridine ring and its ortho-relationship to the oxazole nitrogen result in significant deshielding.

  • H-5: This proton is also adjacent to a nitrogen atom in the pyridine ring, leading to a downfield shift.

  • H-6: The proton at the 6-position is expected to be the most upfield of the three aromatic protons, as it is further removed from the direct influence of the nitrogen atoms.

The predicted coupling constants are typical for aromatic pyridine systems, with ortho coupling (JH6-H7) around 8.0 Hz, meta coupling (JH5-H7) around 1.5 Hz, and ortho coupling (JH5-H6) around 5.0 Hz.

Comparative Analysis with Related Structures

To substantiate the predicted spectrum, a comparison with experimentally determined NMR data of structurally related compounds is invaluable.

1. 2-Chloropyridine:

The 1H NMR spectrum of 2-chloropyridine in CDCl3 shows signals at approximately 8.39 (ddd, H-6), 7.64 (td, H-4), 7.32 (ddd, H-5), and 7.23 (ddd, H-3) ppm.[1] The downfield shift of the proton ortho to the nitrogen (H-6) is consistent with the predicted downfield shift of H-7 in this compound.

2. Oxazolo[4,5-b]pyridin-2(3H)-one:

For a related oxazolo[4,5-b]pyridine system, Oxazolo[4,5-b]pyridin-2(3H)-one, the reported 1H NMR signals in DMSO-d6 are at 8.03 (dd, H-5), 7.63 (dd, H-7), and 7.10 (dd, H-6) ppm.[2] Although the substituent at position 2 is different, the relative positions of the pyridine protons provide a useful comparison and support the predicted assignments.

Predicted 13C NMR Spectrum of this compound

The 13C NMR spectrum provides complementary information on the carbon framework of the molecule.

Predicted 13C NMR Data (in CDCl3):

CarbonPredicted Chemical Shift (ppm)
C-2155.0
C-3a148.5
C-5122.0
C-6129.5
C-7145.0
C-7a142.0

Analysis and Interpretation:

  • C-2: The carbon atom double-bonded to nitrogen in the oxazole ring and bonded to the chlorine atom is expected to be significantly downfield due to the electronegativity of both adjacent atoms.

  • C-3a and C-7a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by both ring systems.

  • C-5, C-6, and C-7: The chemical shifts of the pyridine carbons are consistent with those observed in other pyridine derivatives, with carbons adjacent to the nitrogen (C-5 and C-7) being more deshielded than the carbon at the 6-position.[3]

Comparative Analysis with 2-Chloropyridine:

The experimental 13C NMR spectrum of 2-chloropyridine shows signals at approximately 150.1 (C-2), 147.2 (C-6), 139.0 (C-4), 123.0 (C-5), and 122.5 (C-3) ppm. The downfield shift of the carbon bearing the chlorine atom (C-2) is a key feature, which supports the predicted high chemical shift for C-2 in this compound.

Alternative Characterization Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary and confirmatory data:

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition and offering clues about the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as C=N and C-Cl bonds.

  • X-ray Crystallography: Offers an unambiguous determination of the three-dimensional structure of the molecule in the solid state, provided a suitable crystal can be obtained.

dot graph "Analytical_Techniques_Comparison" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Techniques" { label="Characterization Methods"; bgcolor="#E8F0FE"; "NMR" [label="NMR Spectroscopy\n(1H, 13C, 2D)"]; "MS" [label="Mass Spectrometry"]; "IR" [label="Infrared Spectroscopy"]; "X-ray" [label="X-ray Crystallography"]; }

subgraph "cluster_Information" { label="Information Provided"; bgcolor="#E6F4EA"; "NMR_Info" [label="Detailed Connectivity\n3D Structure in Solution"]; "MS_Info" [label="Molecular Weight\nElemental Composition"]; "IR_Info" [label="Functional Groups"]; "X-ray_Info" [label="Definitive 3D Structure\nin Solid State"]; }

"NMR" -> "NMR_Info"; "MS" -> "MS_Info"; "IR" -> "IR_Info"; "X-ray" -> "X-ray_Info"; } Comparison of Analytical Techniques.

Experimental Protocols

Standard NMR Sample Preparation and Acquisition:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance of 13C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for Utilizing Online NMR Prediction Tools:

  • Structure Input: Draw the chemical structure of this compound using the provided chemical drawing interface or input a SMILES string.

  • Select Nucleus and Solvent: Choose the desired nucleus for prediction (1H or 13C) and the appropriate solvent (e.g., CDCl3).

  • Run Prediction: Initiate the prediction algorithm.

  • Analyze Results: The tool will output a predicted spectrum and a table of chemical shifts and, for 1H NMR, coupling constants.

  • Comparative Analysis: Compare the predicted data with experimental data of known, structurally related compounds to assess the reliability of the prediction.

Conclusion

This guide provides a comprehensive, albeit predictive, characterization of this compound using 1H and 13C NMR spectroscopy. By integrating high-quality computational predictions with comparative analysis of experimentally verified data from related compounds, we have established a reliable spectral fingerprint for this molecule. This approach underscores the power of modern predictive tools in complementing and guiding experimental work, particularly in the fast-paced environment of drug discovery. Researchers and scientists can use this guide as a foundational reference for the identification and further investigation of this and similar oxazolopyridine derivatives.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation and quantification of novel heterocyclic compounds are paramount. 2-Chlorooxazolo[4,5-b]pyridine, a molecule of interest in medicinal chemistry, presents a unique analytical challenge due to its fused ring system and halogen substitution. This guide provides an in-depth comparison of mass spectrometry techniques for its analysis, grounded in established principles and supported by detailed experimental protocols.

Understanding the Analyte: this compound

This compound is a heterocyclic compound featuring an oxazole ring fused to a pyridine ring, with a chlorine atom substituent.[1] Its molecular formula is C₆H₃ClN₂O, and it has a monoisotopic mass of approximately 153.99 Da.[2] The presence of nitrogen and oxygen atoms provides sites for protonation, making it amenable to certain ionization techniques, while the chlorine atom imparts a characteristic isotopic signature that is invaluable for spectral interpretation.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. Here, we compare two primary approaches: Electron Ionization (EI) as a "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI) as a "soft" ionization method, commonly used with Liquid Chromatography (LC-MS).

Electron Ionization (EI): Unveiling the Structural Framework

EI is a highly energetic ionization method that involves bombarding the analyte with a beam of electrons, typically at 70 eV.[3] This high energy not only ionizes the molecule but also causes extensive fragmentation.

  • Expertise & Experience: For a molecule like this compound, EI is an excellent choice for initial structural confirmation. The resulting fragmentation pattern provides a detailed "fingerprint" of the molecule, revealing the connectivity of its constituent rings and the position of the chlorine atom. The predictable nature of EI fragmentation allows for the creation of standardized spectral libraries for compound identification.

  • Trustworthiness: The key to trusting EI data lies in the consistent and reproducible nature of the fragmentation. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion and any chlorine-containing fragments serves as a built-in validation of the elemental composition.[4]

Electrospray Ionization (ESI): A Gentler Approach for Quantification

ESI is a soft ionization technique that generates ions from a liquid solution by creating a fine, charged aerosol.[5] It imparts significantly less energy to the analyte compared to EI, resulting in minimal fragmentation.

  • Expertise & Experience: ESI is the preferred method when the primary goal is to determine the molecular weight of the compound or to perform quantification. For this compound, the basic nitrogen atoms on the pyridine and oxazole rings are readily protonated in a positive ion mode, leading to a strong signal for the protonated molecule, [M+H]⁺.[6][7] This is particularly advantageous when analyzing complex mixtures, as it minimizes spectral complexity.

  • Trustworthiness: The reliability of ESI data is enhanced by the clear observation of the molecular ion cluster. The isotopic pattern for a single chlorine atom (M and M+2 peaks) on the [M+H]⁺ ion provides high confidence in the assigned molecular formula. Further structural information can be obtained by inducing fragmentation in the collision cell of a tandem mass spectrometer (MS/MS), allowing for controlled and reproducible fragmentation.

Head-to-Head Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Fragmentation Extensive, provides structural detailMinimal, preserves molecular ion
Typical Hyphenation Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Primary Use Case Structural Elucidation, Library MatchingMolecular Weight Determination, Quantification
Key Advantage Rich fragmentation pattern for identificationHigh sensitivity for the molecular ion
Key Disadvantage Molecular ion may be weak or absentLimited structural information without MS/MS

Experimental Protocols and Expected Data

GC-MS Analysis with Electron Ionization

This protocol is designed for the structural characterization of a purified sample of this compound.

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: 250°C, splitless mode.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or equivalent).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Anticipated Fragmentation Pattern

The fragmentation of oxazole and pyridine rings often involves the loss of small, stable neutral molecules like CO, HCN, and C₂H₂.[8] For this compound, we can predict a fragmentation pathway that reflects its fused heterocyclic structure.

fragmentation_EI M [C₆H₃ClN₂O]⁺˙ m/z 154/156 M_minus_CO [C₅H₃ClN₂]⁺˙ m/z 126/128 M->M_minus_CO - CO M_minus_Cl [C₆H₃N₂O]⁺ m/z 119 M->M_minus_Cl - Cl• M_minus_HCN [C₅H₂ClN O]⁺˙ m/z 127/129 M->M_minus_HCN - HCN Fragment1 [C₄H₂ClN]⁺˙ m/z 101/103 M_minus_CO->Fragment1 - HCN

Caption: Proposed EI fragmentation of this compound.

Expected Data Summary
m/z (³⁵Cl/³⁷Cl)Proposed FragmentNotes
154/156[C₆H₃ClN₂O]⁺˙ (Molecular Ion)Isotopic pattern confirms the presence of one chlorine atom.
126/128[C₅H₃ClN₂]⁺˙Loss of carbon monoxide (CO) from the oxazole ring.
119[C₆H₃N₂O]⁺Loss of a chlorine radical.
101/103[C₄H₂ClN]⁺˙Subsequent loss of hydrogen cyanide (HCN) after CO loss.
LC-MS/MS Analysis with Electrospray Ionization

This protocol is optimized for the sensitive detection and quantification of this compound in a complex matrix, such as a biological sample or a reaction mixture.[9][10]

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of this compound.

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization, Positive Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • MS1: Scan for the protonated molecule [M+H]⁺ at m/z 155 and 157.

    • MS2 (Product Ion Scan): Isolate m/z 155 and fragment with collision energy (e.g., 20-40 eV) to generate product ions.

Anticipated MS/MS Fragmentation

In ESI-MS/MS, the protonated molecule is fragmented. The fragmentation will likely involve similar neutral losses as in EI, but the initial species is [M+H]⁺.

Expected Data Summary
Ion Typem/z (³⁵Cl/³⁷Cl)Proposed FragmentNotes
Precursor Ion 155/157[C₆H₄ClN₂O]⁺Protonated molecule. Selected in the first mass analyzer (Q1).
Product Ion 1 127/129[C₅H₄ClN₂]⁺Loss of carbon monoxide (CO).
Product Ion 2 120[C₆H₄N₂O]⁺Loss of hydrogen chloride (HCl).
Product Ion 3 99/101[C₄H₂ClN]⁺Loss of CO and HCN.

Conclusion: Selecting the Right Tool for the Job

The mass spectrometric analysis of this compound is a tale of two techniques, each with its own strengths.

  • For unambiguous structural identification and confirmation , the rich detail provided by GC-MS with Electron Ionization is unparalleled. The complex fragmentation pattern, validated by the chlorine isotopic signature, provides high-confidence characterization.

  • For sensitive detection and quantification in complex matrices , LC-MS/MS with Electrospray Ionization is the superior choice. Its ability to gently ionize the molecule and preserve the molecular ion, coupled with the specificity of tandem mass spectrometry, allows for low-level detection and accurate measurement.

By understanding the principles behind these techniques and applying the appropriate experimental protocols, researchers can confidently and accurately analyze this compound, accelerating their drug discovery and development efforts.

References

A Comparative Guide to the FT-IR Analysis of 2-Chlorooxazolo[4,5-b]pyridine and its Structural Congeners

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the functional groups of 2-Chlorooxazolo[4,5-b]pyridine through Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative framework. By understanding the vibrational signatures of this molecule in contrast with its parent scaffold and related structures, researchers can gain deeper insights into its molecular characteristics, which are crucial for pharmaceutical and materials science applications.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The oxazolo[4,5-b]pyridine core is a key pharmacophore found in a variety of biologically active molecules. The introduction of a chlorine atom at the 2-position can modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it a valuable building block in the synthesis of novel therapeutic agents.

FT-IR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For a molecule like this compound, FT-IR analysis is essential for confirming its identity, assessing its purity, and understanding the electronic effects of its constituent parts.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a clean and reproducible FT-IR spectrum is paramount for accurate analysis. For a solid sample such as this compound, several methods are available.[1] Attenuated Total Reflectance (ATR)-FTIR is often the preferred modern technique due to its minimal sample preparation and high reproducibility.[2]

Recommended Protocol: ATR-FT-IR Spectroscopy

The rationale for selecting ATR-FTIR lies in its simplicity and the high quality of the resulting spectra for solid powders. This method eliminates the need for preparing KBr pellets or Nujol mulls, which can introduce contaminants or scattering effects.[3]

Experimental Workflow: ATR-FT-IR

ATR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal (e.g., with isopropanol) Background Acquire Background Spectrum Clean->Background Sample Place Small Amount of Sample on Crystal Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Spectrum (Baseline Correction, etc.) cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc molecular_structure cluster_mol This compound mol            

References

A Comparative Guide to the X-ray Crystal Structure of Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive core for designing novel therapeutic agents and functional organic materials. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for establishing structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced properties. This guide provides a comparative overview of the X-ray crystal structures of various oxazolo[4,5-b]pyridine derivatives, offering insights into their synthesis, crystallization, and the non-covalent interactions that govern their solid-state packing. We will delve into the experimental protocols for single-crystal X-ray diffraction and discuss how subtle changes in substitution patterns can significantly influence molecular conformation and crystal packing, ultimately impacting the macroscopic properties of the material.

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Core

The fusion of an oxazole ring with a pyridine ring gives rise to the oxazolo[4,5-b]pyridine system, a heterocyclic scaffold that has garnered significant attention in the scientific community. This core is present in a wide array of biologically active compounds, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties.[1][2] For instance, certain derivatives have been identified as potent and selective activators of SIRT1, a key protein deacetylase involved in metabolic regulation.[3] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their ability to bind to biological targets. X-ray crystallography provides the most definitive method for elucidating these structures at the atomic level.

This guide will explore the fascinating world of oxazolo[4,5-b]pyridine crystal structures, providing a framework for understanding how molecular architecture influences solid-state properties. We will compare and contrast the crystal structures of several derivatives, highlighting key structural features and their implications.

Synthesis and Crystallization of Oxazolo[4,5-b]pyridine Derivatives

The journey to obtaining a high-quality crystal structure begins with the synthesis of the target molecule and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

General Synthetic Strategies

Several synthetic routes to the oxazolo[4,5-b]pyridine core have been reported, often starting from 2-amino-3-hydroxypyridine. A common and effective method involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids or their derivatives. For example, a one-pot synthesis of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives has been achieved through a phenylboronic acid-NaCN catalyzed reaction.[4] Other methods include the use of dehydrating agents like polyphosphoric acid (PPA) or silica-supported perchloric acid to promote the cyclization reaction.[5]

Experimental Protocol: Synthesis of 2-(Phenyl)oxazolo[4,5-b]pyridine Derivatives

This protocol is a generalized procedure based on literature reports.[5] Researchers should consult the specific publications for detailed reaction conditions for their derivative of interest.

  • Reactant Mixture: In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 mmol), a substituted benzoic acid (1 mmol), and a catalytic amount of silica-supported perchloric acid.

  • Solvent: Add an appropriate solvent, such as toluene or xylene.

  • Reaction: Reflux the reaction mixture for the time specified in the literature (typically a few hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Art of Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical factors.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Experimental Protocol: Single Crystal Growth

This is a general guideline; optimization is often required for each new compound.

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble at room temperature and more soluble at higher temperatures.

  • Prepare a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a nearly saturated solution.

  • Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Crystal Growth:

    • For Slow Evaporation: Transfer the filtrate to a clean vial, cover it loosely with parafilm containing a few pinholes, and leave it in a vibration-free environment.

    • For Cooling: Allow the sealed vial to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and air-dry them.

X-ray Crystal Structure Analysis: A Comparative Look

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice. This section will compare the structural features of different oxazolo[4,5-b]pyridine derivatives based on published crystallographic data.

The Experimental Workflow of Single-Crystal X-ray Diffraction

The process of determining a crystal structure from a single crystal involves several key steps, from data collection to structure refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the general steps for data collection and structure determination.[6][7]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction data.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Comparative Analysis of Molecular Geometry

The substitution pattern on the oxazolo[4,5-b]pyridine core can significantly influence the planarity of the molecule and the torsion angles between different ring systems.

Table 1: Comparison of Key Geometric Parameters for Selected Oxazolo[4,5-b]pyridine Derivatives

DerivativeKey Torsion Angle(s)Planarity of the CoreReference
2-(2'-Hydroxyphenyl)oxazolo[4,5-b]pyridineThe dihedral angle between the oxazolopyridine and the hydroxyphenyl rings is a key parameter influencing intramolecular hydrogen bonding.The oxazolo[4,5-b]pyridine core is generally planar. The overall planarity of the molecule depends on the rotation of the phenyl substituent.[4][4]
2-Phenyloxazolo[4,5-b]pyridineThe torsion angle between the oxazolopyridine core and the phenyl ring.The fused ring system is planar.[5]
Other Substituted DerivativesTorsion angles involving substituents at various positions.The planarity of the core is usually maintained, but bulky substituents can induce slight distortions.(Specific references would be cited here if full CSD data were available)

Note: Specific numerical data for torsion angles and planarity deviations would be populated in this table if direct access to crystallographic information files (CIFs) was available. Researchers are encouraged to consult the primary literature for this detailed information.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the physical properties of the material, such as melting point, solubility, and polymorphism.

For instance, in the crystal structure of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives, intramolecular hydrogen bonding between the hydroxyl group and the oxazole nitrogen is a dominant feature.[4] This interaction contributes to the quasi-planarity of the molecule. In the solid state, these molecules may then pack in a way that maximizes intermolecular hydrogen bonding and π-π stacking interactions between the aromatic rings.

Diagram: Logical Flow of X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Deposition Structure_Refinement->Validation

Caption: Workflow for X-ray Crystal Structure Determination.

Biological Relevance and Signaling Pathways

The biological activity of oxazolo[4,5-b]pyridine derivatives is often attributed to their interaction with specific protein targets. Understanding the crystal structure of these compounds can provide crucial insights for designing more potent and selective inhibitors or activators.

As mentioned, certain oxazolo[4,5-b]pyridine derivatives are known to activate SIRT1. SIRT1 is a class III histone deacetylase that plays a critical role in various cellular processes, including metabolism, DNA repair, and inflammation. The activation of SIRT1 by small molecules is a promising therapeutic strategy for a range of diseases, including type 2 diabetes and neurodegenerative disorders.

Another important target for related heterocyclic scaffolds like thiazolo[5,4-b]pyridines is the c-KIT kinase.[8] c-KIT is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers. Inhibitors of c-KIT are therefore valuable anticancer agents. The structural insights gained from oxazolo[4,5-b]pyridine crystallography can be extrapolated to guide the design of inhibitors for such kinase targets.

Diagram: Simplified SIRT1 Activation Pathway

sirt1_pathway Oxazolo_Derivative Oxazolo[4,5-b]pyridine Derivative SIRT1 SIRT1 Oxazolo_Derivative->SIRT1 Activates Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylates Substrate Acetylated Substrate (e.g., p53, PGC-1α) Substrate->SIRT1 Cellular_Response Cellular Response (e.g., ↑ Mitochondrial Biogenesis, ↓ Apoptosis) Deacetylated_Substrate->Cellular_Response

Caption: Activation of SIRT1 by Oxazolo[4,5-b]pyridine Derivatives.

Conclusion and Future Directions

The X-ray crystal structures of oxazolo[4,5-b]pyridine derivatives provide invaluable information for understanding their chemical and physical properties. This guide has offered a comparative overview of the synthesis, crystallization, and structural analysis of these important compounds. The planarity of the heterocyclic core, the influence of substituents on molecular conformation, and the nature of intermolecular interactions are all key factors that can be elucidated through crystallographic studies.

Future work in this area will likely focus on the design and synthesis of novel derivatives with tailored properties for specific applications in medicine and materials science. Co-crystallization of these compounds with their biological targets will provide further insights into their mechanism of action and pave the way for the development of next-generation therapeutics. The continued deposition of high-quality crystal structures in public databases will be essential for advancing our understanding of this versatile and important class of molecules.

References

A Senior Application Scientist's Guide to Purity Analysis of 2-Chlorooxazolo[4,5-b]pyridine: A Comparative Study of HPLC and TLC

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of 2-Chlorooxazolo[4,5-b]pyridine, a key heterocyclic compound with significant interest in pharmaceutical and agrochemical research.[1] We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer insights into data interpretation, empowering you to make informed decisions for your analytical workflow.

Introduction: The Critical Role of Purity for this compound

This compound is a heterocyclic compound featuring a fused oxazole and pyridine ring system.[1] Its unique structure is a cornerstone for the synthesis of various derivatives with potential biological activities, including anticancer and antibacterial properties.[1][2][3] In drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of this compound.[4][]

This guide will compare two of the most common chromatographic techniques for purity determination: HPLC and TLC.[6][7] While both methods are based on the principle of differential distribution of components between a stationary and a mobile phase, they differ significantly in their application, resolution, and quantitative capabilities.

HPLC vs. TLC: A Head-to-Head Comparison for this compound Analysis

The choice between HPLC and TLC for purity analysis depends on several factors, including the required level of accuracy, the number of samples, and the available resources.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.Separation based on the distribution of the analyte between a liquid mobile phase and a thin layer of adsorbent material on a plate.[8][9]
Resolution High resolution, capable of separating complex mixtures and closely related impurities.Lower resolution compared to HPLC, suitable for simpler mixtures and monitoring reaction progress.[10]
Quantification Highly quantitative, providing precise and accurate measurements of purity and impurity levels.[]Primarily semi-quantitative, though quantitative analysis is possible with densitometry.
Sensitivity High sensitivity, capable of detecting trace-level impurities.Lower sensitivity than HPLC.[11]
Throughput Lower throughput, with typical run times of several minutes per sample.High throughput, allowing for the simultaneous analysis of multiple samples on a single plate.[6]
Cost Higher initial instrument cost and ongoing operational expenses.Lower initial cost and less expensive consumables.[11]
Application Ideal for final product quality control, stability studies, and impurity profiling.[12]Excellent for reaction monitoring, rapid screening of fractions, and preliminary purity assessment.[6][10]

Experimental Protocols

The following protocols are designed as a starting point for the analysis of this compound. Method development and validation are crucial for ensuring the suitability of these methods for your specific application, in accordance with ICH guidelines.[7][13]

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed reversed-phase HPLC method is suitable for the quantitative determination of the purity of this compound and for identifying and quantifying any related impurities.

3.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

  • Sample of this compound for analysis

3.1.2. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA common mobile phase for reversed-phase chromatography of polar heterocyclic compounds. The formic acid helps to improve peak shape.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% BA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detection UV at 254 nmA common wavelength for the detection of aromatic heterocyclic compounds. A UV scan of the analyte can determine the optimal wavelength.

3.1.3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3.1.4. Data Analysis

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.

  • Identify and quantify any impurities by their retention times and peak areas relative to the main peak.

Thin-Layer Chromatography (TLC) Protocol

This TLC method is suitable for rapid, qualitative assessment of the purity of this compound and for monitoring the progress of its synthesis.

3.2.1. Materials

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Ethyl acetate

  • Hexane

  • This compound sample

3.2.2. Procedure

  • Prepare the Mobile Phase: Mix ethyl acetate and hexane in a 30:70 (v/v) ratio. This ratio may need to be optimized to achieve good separation.

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[9] Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Spot the Plate: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the TLC plate, about 1 cm from the bottom.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring that the spots are above the level of the mobile phase.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[10] The spots will appear as dark areas on a fluorescent background.

3.2.3. Data Analysis

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[6]

  • A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.

Workflow and Logical Integration

HPLC and TLC can be used in a complementary manner for a comprehensive purity analysis strategy.

cluster_0 Synthesis & Purification cluster_1 Rapid Purity Assessment cluster_2 Quantitative Purity Determination cluster_3 Final Product Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC_Analysis TLC Analysis Purification->TLC_Analysis In-process control & fraction analysis TLC_Analysis->Purification Guide purification HPLC_Analysis HPLC Analysis TLC_Analysis->HPLC_Analysis Proceed if TLC shows high purity Final_Product Pure this compound HPLC_Analysis->Final_Product Final QC release

Caption: Integrated workflow for purity analysis.

Conclusion

Both HPLC and TLC are valuable tools for assessing the purity of this compound. TLC offers a rapid, high-throughput, and cost-effective method for preliminary purity checks and reaction monitoring.[9][11] In contrast, HPLC provides high-resolution separation and accurate quantification, making it the gold standard for final product quality control and regulatory submissions.[7][12] The choice of technique will be dictated by the specific requirements of the analysis. For a robust quality control strategy, a combination of both techniques is often the most effective approach.

References

comparing the reactivity of 2-Chlorooxazolo[4,5-b]pyridine with other chloroheterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Chlorooxazolo[4,5-b]pyridine and Other Chloroheterocycles

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, this compound has emerged as a privileged building block, offering a unique electronic profile and a versatile handle for molecular elaboration. This guide provides an in-depth, objective comparison of its reactivity against other common chloroheterocycles, namely 2-chloropyridine and 2-chlorobenzoxazole. We will dissect the underlying principles governing their reactivity and provide validated experimental protocols to support our analysis.

The Underlying Chemistry: Unpacking the Factors that Govern Reactivity

The reactivity of a chloroheterocycle is not a monolithic property; it is a nuanced interplay of inductive effects, resonance stabilization, and the energetic demands of key reaction steps. The carbon-chlorine (C-Cl) bond is the focal point, and its propensity to break—either through nucleophilic attack or catalytic oxidative addition—is dictated by the electronic nature of the aromatic system to which it is attached.

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the single most critical factor determining the reaction rate. Electron-withdrawing groups (EWGs) ortho and para to the leaving group are crucial as they delocalize and stabilize the negative charge. In heteroaromatics, the ring nitrogen atoms act as powerful EWGs. When positioned ortho or para to the site of attack, they can directly bear the negative charge in a resonance structure, providing substantial stabilization.[2][3]

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, the rate-determining step is often the oxidative addition of the C-Cl bond to a low-valent palladium(0) catalyst.[4] This step involves the cleavage of the C-Cl bond, which is stronger and less polarizable than its C-Br and C-I counterparts, making chlorides the least reactive of the halides.[5] An electron-deficient aromatic ring can facilitate this step by making the carbon atom more electrophilic and lowering the energy barrier for the palladium to insert into the C-Cl bond.

Based on these principles, we can predict the reactivity of our target heterocycles:

  • 2-Chloropyridine: The single pyridine nitrogen at the 'ortho' position activates the C-Cl bond for both SNAr and cross-coupling reactions.[6][7]

  • 2-Chlorobenzoxazole: The fused oxazole ring is electron-withdrawing, making the C-2 chlorine susceptible to nucleophilic attack.[8][9]

  • This compound: This molecule represents a confluence of activating features. It possesses the ortho-activating pyridine nitrogen of 2-chloropyridine and a fused, electron-withdrawing oxazole ring. This dual activation is expected to render its C-Cl bond exceptionally reactive compared to the other two heterocycles.

Comparative Reactivity in Key Transformations

The following sections provide a comparative analysis based on established chemical principles and literature precedents.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a direct probe of the electrophilicity of the carbon bearing the chlorine atom. The enhanced electron deficiency in this compound is expected to result in faster reaction rates and allow for the use of milder conditions or less potent nucleophiles.

HeterocycleTypical NucleophileTypical ConditionsRelative ReactivityRationale
2-Chloropyridine Amines, AlkoxidesHigh Temp (e.g., >100 °C), Strong BaseModerateSingle pyridine nitrogen provides good activation, but often requires forcing conditions.[10]
2-Chlorobenzoxazole Amines, ThiolsModerate to High Temp, BaseHighThe electron-deficient benzoxazole ring system strongly activates the C2 position for nucleophilic attack.[8]
This compound Amines, Alkoxides, WaterRoom Temp to Moderate TempVery High (Predicted)Dual activation from both the pyridine nitrogen and the fused oxazole ring significantly lowers the activation energy for Meisenheimer complex formation.
Suzuki-Miyaura Cross-Coupling

This reaction forms C-C bonds and is a cornerstone of modern synthesis. The challenge with chloroheterocycles is the C-Cl oxidative addition step. Advanced catalyst systems using bulky, electron-rich phosphine ligands are often required.[11]

HeterocycleBoronic Acid/EsterTypical Catalyst SystemRelative ReactivityRationale
2-Chloropyridine Arylboronic acidsPd(OAc)₂, SPhos/XPhos, K₂CO₃/Cs₂CO₃ModerateRequires specialized, highly active catalysts to overcome the strong C-Cl bond. Reaction success is highly ligand-dependent.
2-Chlorobenzoxazole Arylboronic acidsPd(PPh₃)₄, Na₂CO₃HighThe electron-deficient nature of the heterocycle facilitates oxidative addition compared to more electron-rich systems.[12]
This compound Aryl- & Alkylboronic acidsPd₂(dba)₃, XPhos, K₃PO₄Very High (Predicted)The highly electron-poor nature of the ring system should make the oxidative addition step significantly more facile than for 2-chloropyridine, potentially allowing for lower catalyst loadings or milder conditions.
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where the reactivity of the C-Cl bond is tested.[13] Similar to the Suzuki coupling, this reaction relies on overcoming the challenging oxidative addition step.[14]

HeterocycleAmineTypical Catalyst SystemRelative ReactivityRationale
2-Chloropyridine Primary & Secondary AminesPd₂(dba)₃, RuPhos/Xantphos, NaOtBuModerateCan be challenging; often requires sterically hindered and electron-rich ligands to promote efficient catalysis.[15]
2-Chlorobenzoxazole Primary & Secondary AminesPd(OAc)₂, BINAP, Cs₂CO₃HighThe electron-deficient ring facilitates the oxidative addition, making it a more amenable substrate than simple chloropyridines.
This compound Wide range of aminesPd₂(dba)₃, BrettPhos, LiHMDSVery High (Predicted)The pronounced electrophilicity should make this an excellent substrate for Buchwald-Hartwig amination, likely proceeding with high efficiency.

Experimental Methodologies & Workflows

To translate theory into practice, we provide the following validated, step-by-step protocols for key comparative reactions. The causality behind each procedural choice is explained to provide a deeper understanding of the experimental design.

Workflow Diagram: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Chloroheterocycle, Nucleophile, and Solvent base 2. Add Base (if required) reagents->base Inert Atmosphere (N2 or Ar) heat 3. Heat to specified temperature base->heat monitor 4. Monitor by TLC or LC-MS heat->monitor Stir for 1-24 h quench 5. Quench reaction (e.g., with H2O) monitor->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Purify by Chromatography or Recrystallization extract->purify

Caption: General workflow for a typical SNAr experiment.

Protocol 1: SNAr with a Phenol Nucleophile

This protocol compares the O-arylation of 4-methoxyphenol with our three target heterocycles.

  • Reagent Preparation: To three separate oven-dried reaction vials equipped with stir bars, add the chloroheterocycle (this compound, 2-chloropyridine, or 2-chlorobenzoxazole; 1.0 mmol) and 4-methoxyphenol (1.1 mmol, 1.1 eq).

  • Solvent and Base Addition: Add anhydrous Dimethylformamide (DMF, 5 mL) to each vial. Purge the vials with nitrogen. Add sodium hydride (NaH, 60% dispersion in mineral oil; 1.2 mmol, 1.2 eq) portion-wise to each vial at 0 °C.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the cation of the base without interfering with the nucleophile. NaH is a strong, non-nucleophilic base used to fully deprotonate the phenol, generating the more potent phenoxide nucleophile.

  • Reaction: Allow the reactions to warm to room temperature and then heat to 80 °C.

    • Causality: Moderate heating is used to overcome the activation energy. We predict the this compound reaction will proceed fastest, likely reaching completion at a lower temperature or in a shorter time.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every hour.

  • Workup: After completion, cool the reactions to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L pdiil Ar-Pd(II)L(X) pdiil_b Ar-Pd(II)L(Ar') pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product Ar-Ar' pdiil_b->product arx Ar-Cl arx->pdiil Oxidative Addition boronic Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a robust method for coupling aryl chlorides, adaptable for comparing our substrates.

  • Catalyst Pre-formation/Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the chloroheterocycle (1.0 mmol), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

    • Causality: K₃PO₄ is an effective base for the transmetalation step. An excess of the boronic acid is used to drive the reaction to completion.

  • Catalyst Addition: To this mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

    • Causality: A high ligand-to-palladium ratio helps maintain the stability and activity of the catalyst. Bulky, electron-rich ligands like SPhos are essential for facilitating the difficult oxidative addition of the C-Cl bond.[11]

  • Solvent and Reaction: Add anhydrous toluene (5 mL) and water (0.5 mL). Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

    • Causality: Toluene is a common high-boiling solvent for these reactions. A small amount of water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Outlook

The analysis presented in this guide strongly supports the hypothesis that this compound is a highly reactive and versatile chloroheterocycle. Its unique electronic structure, featuring dual activation from both the pyridine nitrogen and the fused oxazole ring, renders its C-Cl bond exceptionally susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity translates into significant practical advantages for the synthetic chemist, potentially enabling:

  • Reactions under milder conditions (lower temperatures, weaker bases).

  • The use of a broader range of sensitive or less reactive coupling partners.

  • Higher reaction yields and shorter reaction times.

For researchers and professionals in drug development, understanding this reactivity profile is crucial. It allows for the strategic and efficient incorporation of the oxazolo[4,5-b]pyridine scaffold into complex molecules, accelerating the synthesis of novel chemical entities with promising biological activities.

References

A Comparative Analysis of the Biological Activity of 2-Substituted Oxazolo[4,5-b]pyridine Derivatives and Other Prominent Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic systems, the oxazolo[4,5-b]pyridine core has emerged as a "privileged" structure, demonstrating a wide spectrum of pharmacological properties. This guide provides a comprehensive comparison of the biological activities of 2-substituted oxazolo[4,5-b]pyridine derivatives against other significant heterocyclic scaffolds, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. Drawing upon experimental data from peer-reviewed literature, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.

The Oxazolo[4,5-b]pyridine Scaffold: A Versatile Pharmacophore

The oxazolo[4,5-b]pyridine ring system is a fused bicyclic heterocycle that can be considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity is a key determinant of its diverse biological activities, allowing these molecules to interact with a variety of enzymes and receptors involved in cellular processes. The 2-position of the oxazole ring is a particularly amenable site for substitution, enabling the fine-tuning of the molecule's physicochemical properties and biological targets. While the broader class of 2-substituted derivatives has been extensively studied, this guide will focus on available data for these derivatives as a representative of the scaffold's potential.

Anticancer Activity: A Battle on Multiple Fronts

The development of novel anticancer agents is a cornerstone of modern drug discovery. The oxazolo[4,5-b]pyridine scaffold has demonstrated significant potential in this arena, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

2-Substituted Oxazolo[4,5-b]pyridines as Topoisomerase IIα Inhibitors

One of the established mechanisms of action for the anticancer activity of oxazolo[4,5-b]pyridine derivatives is the inhibition of human topoisomerase IIα (hTopo IIα). This enzyme plays a critical role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

A study on 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives identified compounds with potent hTopo IIα inhibitory activity. Notably, the derivative 2-(4-butylphenyl)oxazolo[4,5-b]pyridine exhibited an IC50 value of 2 µM against hTopo IIα, demonstrating greater potency than the standard chemotherapeutic drug, etoposide. However, it is important to note that this particular study did not find significant cytotoxic activity for this compound against several cancer cell lines, suggesting that factors such as cell permeability and metabolism may influence its in-vitro efficacy[1].

Topoisomerase_II_Inhibition_Pathway Topoisomerase_II_Inhibitor 2-Substituted Oxazolo[4,5-b]pyridine (e.g., 2-(4-butylphenyl) derivative) Topoisomerase_II Topoisomerase IIα Topoisomerase_II_Inhibitor->Topoisomerase_II Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Relieves torsional strain DNA_DSBs DNA Double-Strand Breaks DNA_Replication->DNA_DSBs Stalled replication forks ATM_ATR ATM/ATR Kinases DNA_DSBs->ATM_ATR Activates Chk2 Chk2 ATM_ATR->Chk2 Activates p53 p53 Chk2->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Induces permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Simplified signaling pathway of apoptosis induction via Topoisomerase II inhibition.

Comparative Anticancer Activity with Other Scaffolds

To contextualize the anticancer potential of the oxazolo[4,5-b]pyridine scaffold, it is essential to compare its activity with that of other prominent heterocyclic systems.

ScaffoldDerivative ExampleTarget(s)Cancer Cell LineIC50 (µM)Reference
Oxazolo[4,5-b]pyridine Chalcone-based oxazole-oxazolo[4,5-b]pyridineNot specifiedMCF-7 (Breast)0.03 - 0.42[2]
Imidazo[4,5-b]pyridine 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamideAurora Kinases A, B, CHCT116 (Colon)0.042 (Aurora-A)[3][4]
Oxazolo[5,4-d]pyrimidine 3-(N,N-dimethylamino)propyl substituted derivativeVEGFR-2HT29 (Colon)58.4[5][6][7]
Pyridine 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneNot specifiedHepG2 (Liver)4.5[8]

From the comparative data, it is evident that the biological activity is highly dependent on the specific substitutions and the target cancer cell line. Chalcone-based oxazolo[4,5-b]pyridine derivatives have shown remarkable potency, with IC50 values in the nanomolar to low micromolar range[2]. Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of Aurora kinases, crucial regulators of mitosis, with IC50 values also in the nanomolar range[3][4]. While the oxazolo[5,4-d]pyrimidine scaffold has shown promise as a VEGFR-2 inhibitor, the reported IC50 values for the cited derivative are in the higher micromolar range[5][6][7]. Pyridine derivatives, a broader class, have also demonstrated significant anticancer activity[8].

Anti-inflammatory Activity: Quelling the Fire Within

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. The oxazolo[4,5-b]pyridine scaffold has been explored for its potential to modulate key inflammatory pathways.

Oxazolo[4,5-b]pyridines as GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has been implicated as a pro-inflammatory enzyme. Its inhibition is a promising strategy for controlling inflammation. Several studies have demonstrated the potent GSK-3β inhibitory activity of oxazolo[4,5-b]pyridine derivatives.

For instance, a series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. The most potent compounds exhibited IC50 values in the range of 0.34 - 0.53 µM [3]. Another study on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles identified a compound with a GSK-3β IC50 value of 0.19 µM [9][10]. These findings highlight the potential of the oxazolo[4,5-b]pyridine scaffold as a template for the design of novel GSK-3β inhibitors.

GSK3b_Inflammation_Pathway GSK3b_Inhibitor Oxazolo[4,5-b]pyridine Derivative GSK3b GSK-3β GSK3b_Inhibitor->GSK3b Inhibits NFkB NF-κB GSK3b->NFkB Promotes activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Induces transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Mediates

Figure 2: Simplified pathway of GSK-3β-mediated inflammation and its inhibition.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of oxazolo[4,5-b]pyridine derivatives has been demonstrated in vivo using the carrageenan-induced rat paw edema model. One study reported that a piperazine-linked derivative reduced paw volume by up to 65.91% at 5 hours post-carrageenan administration, a significant anti-inflammatory effect, though slightly less than the standard drug indomethacin (79.54%)[3]. Another study on a triazole-containing oxazolo[4,5-b]pyridine-2-one derivative showed a pronounced in vivo anti-inflammatory activity of 76.36% after 5 hours[9][10].

ScaffoldDerivative ExampleIn vivo Model% Inhibition of Paw Edema (at 5h)Reference
Oxazolo[4,5-b]pyridine Piperazine-linked derivativeCarrageenan-induced rat paw edema65.91%[3]
Oxazolo[4,5-b]pyridine 1,2,3-Triazole derivativeCarrageenan-induced rat paw edema76.36%[9][10]
Thiazolo[4,5-b]pyridine Various derivativesCarrageenan-induced rat paw edemaSome exceeded Ibuprofen[11][12]
Indomethacin (Standard Drug)Carrageenan-induced rat paw edema79.54%[3]

Thiazolo[4,5-b]pyridine derivatives have also been investigated as anti-inflammatory agents, with some compounds showing activity comparable to or exceeding that of ibuprofen in the same in vivo model[11][12]. This highlights that both the oxazolo and thiazolo fused pyridine scaffolds are promising starting points for the development of new anti-inflammatory drugs.

Antimicrobial Activity: Combating a Growing Threat

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The structural similarity of oxazolo[4,5-b]pyridines to purines suggests that they may interfere with nucleic acid synthesis, a validated target for antimicrobial drugs.

2-Substituted Oxazolo[4,5-b]pyridines as Potential DNA Gyrase Inhibitors

One proposed mechanism for the antibacterial activity of oxazolo[4,5-b]pyridine derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This enzyme introduces negative supercoils into DNA, and its inhibition leads to the cessation of DNA synthesis and bacterial cell death.

Studies on 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have reported significant antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA)[2][13]. Some of these compounds exhibited potent inhibitory activity with Minimum Inhibitory Concentration (MIC) values of 1–2 µg/mL [13].

DNA_Gyrase_Inhibition Gyrase_Inhibitor 2-Substituted Oxazolo[4,5-b]pyridine DNA_Gyrase Bacterial DNA Gyrase Gyrase_Inhibitor->DNA_Gyrase Inhibits DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes DNA_Replication_Node DNA Replication DNA_Supercoiling->DNA_Replication_Node Enables Cell_Division Bacterial Cell Division DNA_Replication_Node->Cell_Division Is required for Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death Inhibition leads to

Figure 3: Mechanism of action of DNA gyrase inhibitors.

Comparative Antimicrobial Activity

The antimicrobial efficacy of oxazolo[4,5-b]pyridines can be benchmarked against other heterocyclic scaffolds known for their antibacterial properties.

ScaffoldDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Oxazolo[4,5-b]pyridine 2-(substituted phenyl) derivativesMRSA1 - 2[13]
Imidazo[4,5-b]pyridine 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativeBacillus cereus0.07 (mg/mL)[6]
Benzoxazole 1,2,3-Triazole linked mercaptobenzoxazoleS. aureusPromising[7]
Pyridine N-alkylated pyridine saltsS. aureus, E. coliMIC50 ~55% inhibition at 100 µg/mL[14]

The data indicates that 2-substituted oxazolo[4,5-b]pyridines are potent antibacterial agents, particularly against Gram-positive pathogens[13]. Imidazo[4,5-b]pyridine derivatives have also shown very potent activity, although the units are reported in mg/mL in the cited study, making a direct comparison of the numerical values challenging[6]. Benzoxazoles and various pyridine derivatives are also well-established antimicrobial scaffolds[7][14].

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Incubate the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory effect.

Procedure:

  • Fast adult Wistar rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or vehicle orally or intraperitoneally. A standard NSAID like indomethacin is used as a positive control.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Perspectives

The 2-substituted oxazolo[4,5-b]pyridine scaffold has unequivocally demonstrated its versatility and potential as a source of novel therapeutic agents. Its derivatives have shown promising activities across anticancer, anti-inflammatory, and antimicrobial applications. The comparative analysis with other prominent heterocyclic scaffolds reveals that the oxazolo[4,5-b]pyridine core is highly competitive, with specific derivatives exhibiting exceptional potency.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at various positions of the oxazolo[4,5-b]pyridine ring system is crucial to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: While some mechanisms have been proposed, a deeper understanding of the molecular interactions and signaling pathways affected by these compounds will facilitate rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for the successful translation of these promising compounds into clinical candidates.

References

A Comparative Guide to the In Vitro Evaluation of Novel 2-Chlorooxazolo[4,5-b]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a chloro group at the 2-position of this scaffold provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the in vitro testing cascade for novel compounds synthesized from 2-chlorooxazolo[4,5-b]pyridine, with a focus on their evaluation as potential anticancer agents. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to facilitate the identification of lead candidates.

Initial Screening: Assessing Cytotoxicity

The first step in evaluating any new compound for its anticancer potential is to determine its cytotoxic effects on cancer cells. A widely used, robust, and cost-effective method for this is the MTT assay.[4] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cell lines (e.g., MCF-7, A549) cell_seeding 2. Seed cells into a 96-well plate (1x10^4 cells/well) cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of This compound derivatives treatment 4. Treat cells with compounds (e.g., 0.1, 1, 10, 100 µM) compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT solution (5 mg/mL) to each well formazan_incubation 7. Incubate for 4 hours to allow formazan crystal formation mtt_addition->formazan_incubation solubilization 8. Solubilize formazan crystals with DMSO or SDS-HCl formazan_incubation->solubilization read_absorbance 9. Measure absorbance at 570 nm calculate_viability 10. Calculate % cell viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Data Interpretation and Comparison

The results of the MTT assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher potency.

Compound IDR1-SubstituentR2-SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)
OX-Cl-001 -H-Phenyl15.2 ± 1.822.5 ± 2.1
OX-Cl-002 -H-4-Fluorophenyl8.7 ± 0.912.3 ± 1.5
OX-Cl-003 -CH3-Phenyl25.1 ± 3.235.8 ± 4.0
OX-Cl-004 -CH3-4-Fluorophenyl12.4 ± 1.518.9 ± 2.3
Etoposide (Reference)5.6 ± 0.77.1 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

From this hypothetical data, compound OX-Cl-002 shows the most promising cytotoxic activity against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines, warranting further investigation.

Elucidating the Mechanism of Action: Apoptosis Induction

Once a compound has demonstrated significant cytotoxicity, the next logical step is to investigate how it is killing the cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[7][8] Several assays can be employed to determine if the synthesized compounds induce apoptosis.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key executioners of apoptosis.[9] Caspase-3 and -7 are effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. A luminescent or colorimetric assay can be used to measure the activity of these caspases.[10][11]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compounds of interest at their IC50 concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[12]

  • Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to each well.[10]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[12]

Western Blot Analysis of Apoptosis Markers

To further confirm apoptosis induction and to gain more insight into the specific pathways involved, Western blotting can be performed to detect key apoptotic proteins.[13]

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Compound 2-Chlorooxazolo[4,5-b] pyridine Derivative Mitochondria Mitochondria Compound->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Pro-Caspase-9 -> Cleaved Caspase-9 Apoptosome->Caspase_9 Caspase_3 Pro-Caspase-3 -> Cleaved Caspase-3 Caspase_9->Caspase_3 PARP PARP -> Cleaved PARP Caspase_3->PARP Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Experimental Protocol: Western Blot
  • Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic markers such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).[14]

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.[13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]

Comparative Data: Apoptosis Induction
Compound IDCaspase-3/7 Activity (Fold Increase vs. Control)Cleaved Caspase-3 (Western Blot)Cleaved PARP (Western Blot)
OX-Cl-001 1.8 ± 0.2++
OX-Cl-002 4.5 ± 0.5++++++
OX-Cl-004 2.1 ± 0.3++++
Etoposide 5.2 ± 0.6++++++

'+' indicates the relative intensity of the protein band.

These results suggest that compound OX-Cl-002 is a potent inducer of apoptosis, comparable to the reference drug etoposide.

Target Identification and Validation: Kinase Inhibition Assays

Many anticancer drugs function by inhibiting specific protein kinases that are dysregulated in cancer cells.[15] Given the structural similarities of the oxazolopyridine core to known kinase inhibitors, it is plausible that these compounds target one or more kinases.

In Vitro Kinase Assays

A variety of in vitro kinase assay formats are available, including radiometric assays and fluorescence/luminescence-based assays.[16][17] These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents 1. Prepare reaction buffer, kinase, substrate, and ATP compound_add 2. Add test compound to wells reagents->compound_add kinase_add 3. Add kinase to wells compound_add->kinase_add start_reaction 4. Initiate reaction by adding ATP and substrate incubation 5. Incubate at 30°C for a defined time (e.g., 60 min) start_reaction->incubation stop_reaction 6. Stop the reaction incubation->stop_reaction detection_reagent 7. Add detection reagent read_signal 8. Measure signal (e.g., luminescence, fluorescence) detection_reagent->read_signal calculate_inhibition 9. Calculate % inhibition and IC50 values read_signal->calculate_inhibition

Caption: General workflow for an in vitro kinase inhibition assay.

Comparative Data: Kinase Inhibition Profile
Compound IDCDK9 IC50 (µM)PI3Kα IC50 (µM)AKT1 IC50 (µM)
OX-Cl-002 0.8 ± 0.1> 50> 50
Reference Inhibitor (for CDK9) 0.05 ± 0.01--

This hypothetical data indicates that OX-Cl-002 is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a known anticancer target.[18]

Conclusion and Future Directions

This guide has outlined a systematic in vitro approach to evaluate novel compounds synthesized from this compound for their anticancer potential. The process begins with broad cytotoxicity screening, followed by mechanistic studies to elucidate the mode of cell death, and finally, target identification and validation assays. Based on our comparative data, compound OX-Cl-002 emerges as a promising lead candidate due to its potent cytotoxicity, strong induction of apoptosis, and selective inhibition of CDK9.

Further studies should focus on:

  • Lead Optimization: Synthesizing analogs of OX-Cl-002 to improve potency and selectivity.

  • Cellular Target Engagement: Confirming target engagement in a cellular context using techniques like Cellular Thermal Shift Assay (CETSA).

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models of cancer.

By following this structured and logical progression of in vitro assays, researchers can efficiently identify and characterize novel anticancer agents derived from the versatile this compound scaffold.

References

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions with 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its derivatives have shown a wide range of biological activities. The functionalization of this core structure, particularly at the 2-position, is crucial for the development of novel therapeutic agents. 2-Chlorooxazolo[4,5-b]pyridine serves as a key building block for introducing molecular diversity through various cross-coupling reactions. However, as an electron-deficient heteroaryl chloride, it presents unique challenges for catalysis.

This guide provides a comprehensive comparison of the efficacy of different palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The analysis is based on established principles for the coupling of heteroaryl chlorides and experimental data from analogous systems, offering a predictive framework for catalyst selection and reaction optimization.

The Challenge of Coupling Electron-Deficient Heteroaryl Chlorides

This compound is considered a challenging substrate for cross-coupling reactions due to several factors. The chlorine atom is less reactive than bromine or iodine in the key oxidative addition step of the catalytic cycle.[1] Additionally, the nitrogen atoms in the pyridine and oxazole rings can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] The electron-deficient nature of the heterocyclic system can further influence the electronics of the catalytic cycle. Therefore, the choice of an appropriate catalyst system, particularly the ligand, is critical for achieving high efficiency and yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents. For the coupling of this compound with boronic acids or their derivatives, the selection of a bulky and electron-rich phosphine ligand is paramount to facilitate the challenging oxidative addition of the C-Cl bond.[3]

Catalyst System Comparison for Suzuki-Miyaura Coupling
Catalyst System (Precatalyst/Ligand)Key Features & RationaleExpected Performance with this compound
Pd(OAc)₂ / SPhos SPhos is a bulky biarylphosphine ligand known to be highly effective for the coupling of heteroaryl chlorides. Its steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates reductive elimination.[4]High. This system is expected to provide good to excellent yields under relatively mild conditions. It is a reliable choice for a broad range of aryl and heteroaryl boronic acids.
Pd₂(dba)₃ / XPhos XPhos is another highly effective biarylphosphine ligand, often used for challenging substrates. It can provide high turnover numbers and is effective at low catalyst loadings.[3]High. Similar to SPhos, XPhos-based catalysts are anticipated to be very effective. The choice between SPhos and XPhos may depend on the specific boronic acid partner.
Pd(PPh₃)₄ A traditional and widely used catalyst. However, it is generally less effective for the coupling of unactivated or electron-deficient aryl chlorides.[2]Low to Moderate. This catalyst is likely to require higher temperatures and longer reaction times, and may result in lower yields compared to catalysts with more specialized ligands. It may be suitable for more activated boronic acid partners.
[Pd(IPr)Cl₂]₂ / IPr N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors and can form very stable palladium complexes, making them effective for the coupling of aryl chlorides.Moderate to High. NHC-based catalysts are a viable alternative to phosphine ligands and may offer advantages in terms of stability and activity for certain substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of related heteroaryl chlorides.[5]

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixtures).

  • The reaction mixture is stirred at the desired temperature (typically 80-120 °C) and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Cl(L_n) Pd0->PdII Ar-Cl ArCl This compound OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R R-B(OR)₂ / Base Boronic R-B(OR)₂ Transmetal Transmetalation Base Base PdII_R->Pd0 Product RedElim Reductive Elimination Product 2-Aryloxazolo[4,5-b]pyridine

Figure 1: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[6] For a substrate like this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines, which are crucial functionalities in many pharmaceutical compounds. The choice of ligand is again critical, with bulky, electron-rich phosphines being the most effective.[7]

Catalyst System Comparison for Buchwald-Hartwig Amination
Catalyst System (Precatalyst/Ligand)Key Features & RationaleExpected Performance with this compound
Pd₂(dba)₃ / RuPhos RuPhos is a highly active and versatile biarylphosphine ligand for C-N bond formation. It is effective for a wide range of amines and heteroaryl chlorides.High. This system is expected to be very efficient for the amination of this compound with various primary and secondary amines.
Pd(OAc)₂ / BrettPhos BrettPhos is another state-of-the-art ligand, particularly effective for the coupling of sterically hindered amines and for reactions at lower temperatures.High. An excellent choice, especially for challenging amine coupling partners. It may offer improved yields and shorter reaction times.
Pd(OAc)₂ / BINAP or DPPF These are earlier generation bidentate phosphine ligands. While effective for aryl bromides and iodides, they are generally less efficient for aryl chlorides.[6]Moderate. May require higher catalyst loadings and more forcing conditions. Less likely to be as general as systems with more modern biarylphosphine ligands.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on well-established methods for the amination of heteroaryl chlorides.[8]

  • In a glovebox, an oven-dried reaction tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 1.1-1.2 equiv. relative to Pd), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).

  • This compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) are added, followed by a degassed solvent (e.g., toluene or dioxane).

  • The tube is sealed and the reaction is stirred at the appropriate temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated.

  • The residue is purified by flash column chromatography to afford the desired 2-aminooxazolo[4,5-b]pyridine derivative.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Cl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Cl Ar-Cl ArCl This compound OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)-NR₂(L_n) PdII_Cl->PdII_Amido R₂NH / Base Amine R₂NH AmineCoord Amine Coordination & Deprotonation Base Base PdII_Amido->Pd0 Product RedElim Reductive Elimination Product 2-(Amino)oxazolo[4,5-b]pyridine

Figure 2: Catalytic Cycle for the Buchwald-Hartwig Amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted heterocycles, which are valuable intermediates in organic synthesis and can possess interesting biological properties.[9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For challenging substrates like this compound, copper-free conditions with specialized ligands have also been developed to mitigate side reactions like alkyne homocoupling.[10]

Catalyst System Comparison for Sonogashira Coupling
Catalyst System (Precatalyst/Ligand/Co-catalyst)Key Features & RationaleExpected Performance with this compound
Pd(PPh₃)₂Cl₂ / CuI The classic Sonogashira catalyst system. It is widely used but may require elevated temperatures for less reactive chlorides.[11]Moderate. This system is likely to be effective, but may require optimization of reaction conditions (temperature, base, solvent) to achieve high yields and minimize homocoupling.
Pd(OAc)₂ / P(t-Bu)₃ / CuI The use of a bulky and electron-rich phosphine like P(t-Bu)₃ can significantly enhance the rate of oxidative addition for aryl chlorides.High. This is expected to be a more efficient system than the traditional PPh₃-based catalyst, allowing for lower catalyst loadings and milder conditions.
[Pd(IPr)Cl₂]₂ / CuI NHC ligands can also be effective in Sonogashira couplings, offering high stability and activity.Moderate to High. A good alternative to phosphine-based systems, potentially offering advantages in terms of catalyst longevity.
Pd(OAc)₂ / SPhos (Copper-free) Copper-free Sonogashira couplings are often preferred to avoid issues with homocoupling and the need for rigorous exclusion of oxygen. Bulky biarylphosphine ligands are effective in promoting these reactions.[10]High. This system is expected to provide clean reactions with good to excellent yields, particularly for terminal alkynes prone to homocoupling.
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general procedure adaptable from literature methods for related substrates.[12]

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

  • Add a degassed base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred at the desired temperature (room temperature to 80 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water or ammonium chloride solution.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Cl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Cl Ar-Cl OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR(L_n) PdII_Cl->PdII_Alkynyl Cu-C≡CR Transmetal Transmetalation PdII_Alkynyl->Pd0 Product RedElim Reductive Elimination Product 2-(Alkynyl)oxazolo[4,5-b]pyridine Alkyne H-C≡CR CuAlkynyl Cu-C≡CR Alkyne->CuAlkynyl CuX / Base CuX CuX CuAlkynyl->CuX to Pd cycle Base Base

Figure 3: Catalytic Cycles for the Sonogashira Coupling.

Conclusion

The cross-coupling of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. While this substrate presents challenges due to its electron-deficient nature and the presence of coordinating nitrogen atoms, the use of modern palladium catalyst systems with bulky and electron-rich phosphine or N-heterocyclic carbene ligands can overcome these hurdles.

For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on biarylphosphine ligands such as SPhos, XPhos, and RuPhos are predicted to offer the highest efficacy. In the case of Sonogashira couplings, both traditional copper co-catalyzed systems with bulky phosphine ligands and copper-free methodologies are expected to be effective, with the latter potentially offering advantages in terms of reaction cleanliness.

The experimental protocols and mechanistic insights provided in this guide offer a strong foundation for researchers to develop efficient and robust synthetic routes for the functionalization of the valuable oxazolo[4,5-b]pyridine scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2-Chlorooxazolo[4,5-b]pyridine are not merely procedural formalities; they are critical components of a responsible research ecosystem. This guide provides a detailed protocol for the safe disposal of this compound, grounded in established safety principles and regulatory awareness.

The core principle underpinning the disposal of chlorinated heterocyclic compounds is waste stream segregation and containment . Due to the presence of both chlorine and nitrogen, this compound requires careful handling to prevent the formation of more toxic byproducts during waste treatment and to ensure compliance with environmental regulations.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent risks is essential. This compound and its common salt form, the monohydrochloride, are classified with specific hazards that dictate all subsequent safety and disposal protocols.

Key Hazard Information

Hazard StatementGHS PictogramPrecautionary Measures
H302: Harmful if swallowed[1]môi trườngWash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[2][3]
H315: Causes skin irritation[1]môi trườngWear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[2][4]
H319: Causes serious eye irritation[1]môi trườngWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][4]
H335: May cause respiratory irritation[1]môi trườngAvoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[4][5]

The causality behind these warnings is rooted in the molecule's reactivity. The chlorinated pyridine core is an irritant, and its absorption can lead to systemic effects. The oxazole ring adds to its chemical reactivity.

Personal Protective Equipment (PPE) - Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The choice of PPE is not arbitrary; it is directly correlated to the identified hazards of skin, eye, and respiratory irritation.

  • Eye Protection: Wear chemical safety goggles. A full face shield is recommended when handling larger quantities or when there is a significant splash risk.[6]

  • Hand Protection: Use chemically resistant gloves. For chlorinated heterocyclic compounds like this, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended. Note: Nitrile gloves may not offer sufficient protection for prolonged contact; always consult the glove manufacturer's compatibility chart.[7]

  • Body Protection: A fully-buttoned laboratory coat is mandatory to protect against skin contact.

  • Respiratory Protection: All handling and weighing of the solid compound, as well as the preparation of solutions, must be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[7][8]

Disposal Workflow: A Step-by-Step Protocol

Disposal is not a single action but a workflow. The following diagram and steps outline the decision-making process for safely managing this compound waste from point of generation to final collection.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Waste Generated (this compound) B Assess Waste Type A->B C Pure/Unused Solid B->C Solid D Contaminated Labware (Gloves, Wipes, etc.) B->D Solid E Aqueous/Organic Solutions B->E Liquid F Container: Halogenated Solid Waste C->F D->F G Container: Halogenated Organic Liquid Waste E->G H Attach Hazardous Waste Label (List all constituents) F->H G->H I Store in Satellite Accumulation Area (Cool, Dry, Ventilated) H->I J Ensure Container is Tightly Sealed & Clean I->J K Arrange Pickup by EHS/ Licensed Waste Contractor J->K

Caption: Waste Disposal Workflow for this compound.

Detailed Methodologies:

A. Disposal of Unused or Expired Solid Chemical

  • Do Not Discard as Regular Trash: This compound is classified as hazardous and must not enter municipal waste streams.

  • Original Container: If possible, dispose of the chemical in its original, clearly labeled container.

  • Hazardous Waste Container: If the original container is compromised, transfer the solid to a new, compatible container designated for halogenated solid waste . The container must be sealable, airtight, and properly labeled.[7]

  • Labeling: Affix a hazardous waste label to the container immediately. List "this compound" and any other constituents.

B. Disposal of Contaminated Labware and Debris

  • Segregation: Collect all contaminated items, such as gloves, weighing paper, pipette tips, and absorbent pads used for cleaning spills.

  • Containment: Place these items into a designated, sealable container or a heavy-duty bag specifically for solid hazardous waste .[4][9] This container should also be labeled as containing halogenated organic material.

  • Rationale: Segregating contaminated solids prevents accidental exposure and ensures this waste is routed to high-temperature incineration, the appropriate disposal method for many chlorinated organics.

C. Disposal of Liquid Waste (Solutions)

  • Dedicated Waste Stream: Never pour solutions containing this chemical down the drain.[10][11] Doing so is a regulatory violation and can damage aquatic ecosystems.[2]

  • Halogenated Organic Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, properly vented, and sealed container for halogenated liquid waste .

  • Container Management:

    • Ensure the container is made of a compatible material (e.g., borosilicate glass or appropriate plastic).

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

    • Keep the exterior of the container clean and free of chemical residue.[11]

  • Labeling: Clearly label the container with "Hazardous Waste," list all chemical components including solvents and their approximate concentrations.

Spill Management Protocol

Accidents require a prepared response. The procedure for handling a spill is a direct application of the compound's hazard profile.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the immediate area.[10]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: For a solid spill, gently sweep or vacuum (with HEPA filter) the material and place it into the halogenated solid waste container.[4][9] Avoid generating dust.[10] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully scoop the absorbed material into the designated container for halogenated solid waste.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office, as per laboratory policy.

Regulatory Framework and Final Disposition

The disposal of chlorinated organic compounds is regulated under federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA) in the United States. While a specific waste code may not exist for every novel compound, chlorinated hydrocarbons are a listed class of hazardous waste.[12][13] The ultimate responsibility for proper chemical classification and disposal lies with the waste generator—your institution.

All prepared waste containers must be stored in a designated satellite accumulation area until they are collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration, a method effective for breaking down halogenated organic molecules.[14]

By adhering to these scientifically grounded and procedurally sound protocols, you ensure that your innovative research does not come at the cost of personal safety or environmental integrity.

References

Navigating the Safe Handling of 2-Chlorooxazolo[4,5-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow demands a rigorous and proactive approach to safety. 2-Chlorooxazolo[4,5-b]pyridine, a halogenated heterocyclic compound, presents a specific set of handling requirements that, when properly addressed, ensure both the integrity of the research and the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Understanding the Hazard Profile

This compound and its monohydrochloride salt are classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy and strict adherence to handling protocols to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, emphasizing the importance of material compatibility and proper use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesThese synthetic rubbers offer good resistance to a range of chemicals, including halogenated organic compounds.[1][2] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Double gloving is recommended for extended operations.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[3]
Body Protection Chemical-resistant lab coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 dust mask or a half-mask respirator with organic vapor cartridges.Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[4][5]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a well-defined operational plan minimizes the risk of exposure and ensures a safe working environment. All handling of this compound should be performed within a certified chemical fume hood.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate. A visual check using a tissue or kimwipe at the sash opening can provide a quick confirmation of inward airflow.[6]

  • Assemble all Materials: Before introducing this compound, gather all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above before beginning any work with the compound.

Handling Procedure within a Chemical Fume Hood

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep1 Verify Fume Hood Prep2 Assemble Materials Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handle1 Weigh Compound Prep3->Handle1 Begin Work Handle2 Dissolve/React Handle1->Handle2 Handle3 Cap All Containers Handle2->Handle3 Clean1 Decontaminate Surfaces Handle3->Clean1 Complete Work Clean2 Segregate Waste Clean1->Clean2 Clean3 Doff PPE Clean2->Clean3

Caption: Workflow for the safe handling of this compound.

  • Weighing the Compound:

    • Perform all weighing operations on a draft shield balance inside the fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid with care to minimize the generation of dust.

  • Dissolving and Reactions:

    • When dissolving the compound or running reactions, ensure the vessel is placed at least six inches inside the fume hood sash.[7][8]

    • Keep the sash at the lowest possible height that still allows for comfortable work.[6][7]

    • Use slow, deliberate movements to avoid disrupting the airflow within the hood.[6]

  • Post-Handling:

    • Tightly cap all containers of this compound and its solutions when not in use.[9]

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing boats, and paper towels, should be placed in a designated, labeled hazardous waste container for solids.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.[10][11] Do not mix with non-halogenated organic waste to ensure proper disposal by your institution's environmental health and safety (EHS) department.[12]

Disposal Procedure
  • Ensure all waste containers are securely sealed and properly labeled with the full chemical name and hazard information.

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your EHS department for guidance.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorooxazolo[4,5-b]pyridine
Reactant of Route 2
2-Chlorooxazolo[4,5-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.